molecular formula C9H9BrN2 B179858 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-65-2

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B179858
CAS No.: 145934-65-2
M. Wt: 225.08 g/mol
InChI Key: BWVALHHPIDZABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)3-7(10)4-11-9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVALHHPIDZABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine via Fischer Indole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a critical scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3][4] Its synthesis via the Fischer indole cyclization is a key process, though one that presents unique challenges due to the electronic nature of the pyridine ring. This guide provides a comprehensive technical overview of this synthesis, grounded in established chemical principles and field-proven insights. We will dissect the mechanistic nuances, offer a detailed experimental protocol, and explore critical process parameters and potential pitfalls, delivering a self-validating framework for its successful laboratory implementation.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole core is a "privileged" structure in drug discovery, serving as a bioisostere for indole and purine moieties.[1][5] This structural motif is found in a range of biologically active compounds, including kinase inhibitors used in oncology.[4][6][7] The introduction of a bromine atom at the 5-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse compound libraries for drug screening.[3][7] The 2,3-dimethyl substitution pattern further influences the molecule's steric and electronic properties, which can be crucial for target binding and selectivity.

The Fischer indole synthesis, a venerable and powerful reaction discovered in 1883, remains a cornerstone for constructing indole and azaindole skeletons.[8][9][10] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8][11] However, the application of this reaction to the synthesis of azaindoles, particularly those derived from electron-deficient pyridylhydrazines, requires careful optimization to overcome inherent reactivity challenges.[12][13]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The synthesis of this compound proceeds through the classic Fischer indole mechanism. Understanding each step is paramount for troubleshooting and optimization.

The reaction is initiated by the condensation of (5-bromo-2-pyridinyl)hydrazine with 2-butanone under acidic conditions to form the corresponding hydrazone. This is followed by a series of transformations:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (5-bromo-2-pyridinyl)hydrazine with 2-butanone to form the corresponding pyridylhydrazone.[8][11]

  • Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.[8][11]

  • [14][14]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[9] The protonated ene-hydrazine undergoes a[14][14]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[8][11]

  • Cyclization and Aromatization: The di-imine intermediate then undergoes intramolecular cyclization. Subsequent elimination of an ammonia molecule under the acidic conditions leads to the formation of the aromatic 7-azaindole ring system.[8][11]

Fischer_Indole_Mechanism

Causality in Experimental Design: Catalyst and Condition Selection

The success of the Fischer indole synthesis for 7-azaindoles is highly dependent on the choice of acid catalyst and reaction conditions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the[14][14]-sigmatropic rearrangement more challenging than in the synthesis of conventional indoles.[12][13]

Catalyst Selection: A Comparative Analysis
CatalystAdvantagesDisadvantagesTypical Conditions
Polyphosphoric Acid (PPA) Strong dehydrating agent, acts as both catalyst and solvent, often gives good yields for azaindoles.[12][15][16]Viscous and difficult to stir, workup can be challenging.160-180°C[13]
Sulfuric Acid (H₂SO₄) Strong Brønsted acid, readily available.[8]Can lead to sulfonation and other side reactions, harsh conditions may cause decomposition.[12]High temperatures in a high-boiling solvent.
Zinc Chloride (ZnCl₂) Lewis acid catalyst, can be effective in some cases.[8][11]Can be less effective for deactivated systems, may require very high temperatures.80-180°C, often neat or in a high-boiling solvent.[12]
p-Toluenesulfonic Acid (p-TSA) Solid, easy to handle Brønsted acid.[8]May not be strong enough for challenging substrates.Reflux in toluene or xylene.

For the synthesis of this compound, polyphosphoric acid (PPA) is often the catalyst of choice.[17] Its ability to act as both a strong acid and a dehydrating agent at high temperatures provides the necessary driving force for the cyclization of the deactivated pyridylhydrazone.[15][16]

The Role of Temperature and Reaction Time

High temperatures are generally required to overcome the activation energy barrier of the[14][14]-sigmatropic rearrangement.[12][13] Reaction progress should be carefully monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to avoid product decomposition under the harsh conditions.[12]

Experimental Protocol: A Self-Validating Workflow

This protocol provides a detailed, step-by-step methodology. It is designed to be a self-validating system, with in-process controls and characterization checkpoints.

Experimental_Workflow

Step 1: In Situ Hydrazone Formation and Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (10-20 equivalents by weight relative to the hydrazine).[13]

  • Reagent Addition: While stirring, add (5-bromo-2-pyridinyl)hydrazine (1.0 eq.). Then, add 2-butanone (1.0-1.2 eq.) dropwise to the mixture.[13]

  • Heating and Monitoring: Heat the reaction mixture to 160-180°C.[13] Monitor the progress of the reaction by TLC (e.g., using a 20:1 mixture of chloroform and methanol as the eluent) until the starting hydrazine is consumed.[13][17]

Step 2: Work-up and Extraction
  • Quenching: After completion, cool the reaction mixture slightly and carefully pour it onto crushed ice with vigorous stirring.[13]

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH is basic.[13] This step is highly exothermic and should be performed in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[13]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 3: Purification and Characterization
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Characterization: The pure product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl groups, and the N-H proton of the pyrrole ring.[17]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 160-180°C and monitor closely by TLC to confirm completion.[13]
Deactivated starting material.The use of a strong acid catalyst like PPA is crucial. For particularly challenging substrates, microwave-assisted synthesis could be explored to enhance reaction rates.[18][19][20][21]
Formation of Tar/Polymeric Byproducts Excessively harsh conditions (temperature too high or reaction time too long).Carefully control the reaction temperature and stop the reaction as soon as the starting material is consumed.[12]
Difficult Work-up High viscosity of PPA.Pouring the hot PPA mixture into ice with vigorous stirring is essential for breaking it down.
Regioselectivity Issues (with unsymmetrical ketones) The formation of two possible ene-hydrazine isomers.For 2-butanone, cyclization typically occurs at the methylene group to give the 2,3-dimethyl product due to steric and electronic factors.

Conclusion

The Fischer indole synthesis of this compound is a robust and scalable method for accessing this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and meticulous execution of the experimental protocol are the cornerstones of a successful synthesis. By employing the insights and methodologies outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this critical 7-azaindole derivative, paving the way for the discovery of novel therapeutics.

References

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). Available at: [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF. Available at: [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750 - EPO. Available at: [Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available at: [Link]

  • Microwave-assisted flexible synthesis of 7-azaindoles. PubMed. Available at: [Link]

  • One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Request PDF - ResearchGate. Available at: [Link]

  • Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. Available at: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Exploration of the interrupted Fischer indolization reaction. PMC. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem.com. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Available at: [Link]

Sources

Structural Elucidation of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for the definitive structural characterization of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a derivative of the 7-azaindole scaffold, its precise structural confirmation is paramount for advancing research and development activities.[4][5][6][7] This document synthesizes theoretical principles with practical, field-proven methodologies for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the rationale behind experimental choices, from ionization techniques in MS to solvent selection in NMR, and provide predicted spectral data and fragmentation patterns. The protocols described herein are designed to be self-validating, ensuring researchers can confidently and accurately confirm the identity and purity of their synthesized compound.

Introduction: The 7-Azaindole Core and the Need for Precise Characterization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in numerous compounds targeting kinases and other enzymes.[1][2][3][8] The introduction of substituents, such as the methyl groups at the C2 and C3 positions and a bromine atom at the C5 position, creates a unique derivative—this compound. These modifications can significantly alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Consequently, unambiguous confirmation of this structure is a critical prerequisite for any further biological or material studies. Mass spectrometry and NMR spectroscopy are the cornerstone techniques for this task, providing orthogonal and complementary data. Mass spectrometry confirms the elemental composition and offers structural clues through fragmentation, while NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used. The diagram below illustrates the structure of this compound with the appropriate atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular ion vs. fragmentation).

Rationale for Ionization Technique Selection

For a heterocyclic compound like this compound, both "soft" and "hard" ionization techniques can be valuable.

  • Electrospray Ionization (ESI): This is a soft ionization method ideal for obtaining a strong signal for the protonated molecule, [M+H]⁺.[9][10] It is highly sensitive and perfect for confirming the molecular weight with minimal fragmentation, making it the preferred method for high-resolution mass spectrometry (HRMS) to confirm the elemental formula.

  • Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[9][11] The resulting fragmentation pattern is a "fingerprint" that can provide definitive structural information and is highly useful for library matching and detailed structural elucidation.

For a comprehensive analysis, we recommend acquiring data using both ESI (for accurate mass) and EI (for structural fingerprinting).

Expected High-Resolution Mass Spectrum (HRMS) Data

The molecular formula is C₉H₉BrN₂. A key feature to look for is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in a nearly 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺• for EI, or [M+H]⁺ for ESI) of almost equal intensity, separated by 2 Da. This is a definitive indicator of the presence of a single bromine atom.

FormulaIon TypeCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
C₉H₉BrN₂[M+H]⁺225.0025227.0005
C₉H₉BrN₂[M]⁺•223.9949225.9929
Proposed EI Fragmentation Pathway

Under Electron Ionization (EI) conditions, the molecular ion will undergo fragmentation, providing structural insights. The fused aromatic system provides stability, but specific cleavages can be predicted.

fragmentation M Molecular Ion (M⁺˙) m/z = 224/226 C₉H₉BrN₂⁺˙ F1 [M-H]⁺ m/z = 223/225 M->F1 - H˙ F2 [M-CH₃]⁺ m/z = 209/211 M->F2 - CH₃˙ F3 [M-Br]⁺ m/z = 145 M->F3 - Br˙ F4 [M-HCN]⁺˙ m/z = 197/199 M->F4 - HCN

Sources

Crystal Structure Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of paramount importance in the field of drug discovery. Its structural resemblance to purine has made it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's ability to form hydrogen bonds, a key interaction in the binding of drugs to their biological targets.

Among the various derivatives, the 5-bromo-7-azaindole core is a particularly versatile intermediate. The bromine atom not only influences the electronic properties of the aromatic system but also serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. A notable example of a drug derived from this scaffold is Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma. The 5-bromo-7-azaindole core is central to its structure and activity.

Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is fundamental to drug development. The crystal structure provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential polymorphic forms, all of which can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structure of 5-bromo-7-azaindole derivatives, with a focus on the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, as a foundational example. Furthermore, we will explore the synthesis of the 2,3-dimethyl derivative and discuss the anticipated structural implications of this substitution.

Synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines can be efficiently achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a (5-bromo-pyridin-2-yl)hydrazine with a suitable ketone. In the case of the 2,3-dimethyl derivative, butan-2-one serves as the ketone component. The reaction is typically carried out in polyphosphoric acid (PPA) at elevated temperatures.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Hydrazine 5-Bromo-2-hydrazinopyridine PPA Polyphosphoric Acid (PPA) Hydrazine->PPA 1. Ketone Butan-2-one Ketone->PPA 2. Heat ~160-180 °C PPA->Heat Cyclization Product This compound Heat->Product

Figure 1: Synthetic pathway for this compound via Fischer Indole Synthesis.

This method provides a straightforward and efficient route to the target molecule and other 2,3-disubstituted analogs, which are of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.

Crystal Structure Analysis of the Parent Scaffold: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

As the crystal structure for the 2,3-dimethyl derivative is not publicly available, a detailed examination of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a critical foundation for understanding the structural properties of this class of molecules. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a planar molecular geometry and a distinct packing arrangement governed by specific intermolecular interactions.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine involves a standardized workflow, from crystal growth to data analysis and structure refinement.

X-ray_Crystallography_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Single Crystal Growth (e.g., slow evaporation) Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer (e.g., Mo Kα radiation) Mounting->Diffractometer Data_Collection Diffraction Data Collection (e.g., at 100 K) Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., direct methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Figure 2: Generalized workflow for single-crystal X-ray diffraction analysis.

High-quality single crystals are typically grown by slow evaporation from a suitable solvent. A selected crystal is then mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα radiation. The collected data are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data Summary

The crystallographic data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below.[2]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Formula Weight197.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.035
wR20.092
Molecular Geometry and Intermolecular Interactions

The 7-azaindole skeleton of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is essentially planar, with a root-mean-square deviation of 0.017 Å.[2] The crystal packing is dominated by strong N-H···N hydrogen bonds. Specifically, the pyrrole N-H group of one molecule donates a hydrogen bond to the pyridine nitrogen atom of an adjacent molecule. These interactions link the molecules into centrosymmetric dimers.[2]

These dimers are further interconnected by weaker C-H···C non-covalent contacts, forming a two-dimensional supramolecular array.[2] The presence of the bromine atom introduces the potential for halogen bonding, a directional non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering. While not the dominant interaction in the parent compound's crystal packing, the electrophilic region on the bromine atom (the σ-hole) could play a more significant role in the crystal structures of its derivatives.

Molecular_Packing cluster_dimer Centrosymmetric Dimer cluster_array Supramolecular Array A 5-Bromo-7-azaindole (Molecule A) B 5-Bromo-7-azaindole (Molecule B) A->B N-H···N B->A N-H···N Dimer1 Dimer 1 Dimer2 Dimer 2 Dimer1->Dimer2 C-H···C contacts Dimer3 Dimer 3 Dimer1->Dimer3 C-H···C contacts Dimer4 Dimer 4 Dimer2->Dimer4 C-H···C contacts Dimer3->Dimer4 C-H···C contacts

Figure 3: Schematic representation of the intermolecular interactions in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Structural Implications of 2,3-Dimethyl Substitution

The introduction of methyl groups at the C2 and C3 positions of the 5-bromo-7-azaindole core is expected to have significant consequences for the crystal packing.

  • Steric Hindrance: The methyl groups will introduce steric bulk, which is likely to disrupt the planar packing observed in the parent compound. This could prevent the formation of the same centrosymmetric N-H···N hydrogen-bonded dimers. The molecules may adopt a different hydrogen-bonding motif or the existing one might be distorted.

  • Modification of Intermolecular Interactions: The methyl groups introduce new C-H donors, potentially leading to the formation of C-H···Br or C-H···π interactions. The overall balance of intermolecular forces will be altered, which could result in a completely different crystal packing arrangement and, consequently, different physicochemical properties.

  • Potential for Polymorphism: The increased conformational flexibility and the possibility of different intermolecular interaction motifs could increase the likelihood of polymorphism in the 2,3-dimethyl derivative. A thorough polymorphic screen would be a critical step in the solid-state characterization of this compound for pharmaceutical development.

Conclusion

The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibition. A comprehensive understanding of the crystal structures of its derivatives is essential for rational drug design and development. This guide has provided a detailed analysis of the crystal structure of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, highlighting the key intermolecular interactions that govern its solid-state architecture.

While the crystal structure of the 2,3-dimethyl derivative remains to be determined, the foundational knowledge of the parent scaffold allows for informed predictions about its likely structural features. The anticipated steric and electronic effects of the methyl substituents underscore the importance of experimental crystal structure determination for each new derivative in a drug development pipeline. Such analyses are crucial for elucidating structure-property relationships and for the selection of solid forms with optimal biopharmaceutical properties. Future work should focus on obtaining single crystals of this compound to experimentally validate these predictions and to further enrich our understanding of this important class of molecules.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Dufour, M., et al. (1990). 7-Azaindole. Acta Crystallographica Section C: Crystal Structure Communications, 46(5), 865-867. [Link]

  • Chou, T. C., et al. (2000). 3-Iodo-7-azaindole. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e524-e525. [Link]

  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1249. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

Sources

solubility and stability of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development. Drawing upon established scientific principles and methodologies, this document offers field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

This compound belongs to the 7-azaindole class of compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry due to their bioisosteric relationship with indoles and purines, often leading to improved physicochemical properties and biological activity.[1] The introduction of a nitrogen atom into the indole ring can modulate potency, enhance metabolic stability, and notably, improve aqueous solubility.[1][2] The title compound, with its bromine and dimethyl substitutions, presents a unique profile for investigation as a potential kinase inhibitor or for other therapeutic applications, similar to other azaindole derivatives.[1][3]

Theoretical Framework: Predicting Solubility and Stability

The solubility and stability of a compound are governed by its molecular structure and the physicochemical properties of the solvent. For this compound, the 7-azaindole core provides a polar scaffold capable of hydrogen bonding, which generally enhances solubility in polar solvents. The bromine atom and dimethyl groups, however, introduce lipophilic character, which may favor solubility in less polar organic solvents. The interplay of these features dictates the overall solubility profile.

Stability is influenced by the inherent reactivity of the molecule and its interaction with the environment (e.g., solvent, light, temperature, pH). The pyrrolo[2,3-b]pyridine ring system is generally stable, but the presence of a bromine substituent may create a potential site for degradation through mechanisms such as hydrolysis, reduction, or photolysis.[4][5]

Solubility Profile in Common Organic Solvents

Table 1: Experimentally Determined Solubility of 7-Azaindole in Various Solvents at 298.15 K

SolventDielectric Constant (at 20°C)Solubility of 7-Azaindole (mole fraction)
Tetrahydrofuran (THF)7.60.201
Acetone20.70.165
Methanol32.70.121
Isopropanol19.90.088
Ethyl Acetate (EA)6.00.081
Ethanol24.60.078
Acetonitrile37.50.032
n-Hexane1.90.0003

Source: Adapted from data presented in a study on the solubility of 7-azaindole.

It is anticipated that the dimethyl substitution on this compound will increase its lipophilicity compared to 7-azaindole, potentially enhancing its solubility in less polar solvents like ethyl acetate and reducing it in highly polar solvents like methanol. The bromine atom will also contribute to this effect.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[6]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent vials B Seal and agitate at constant temperature A->B C Visually confirm undissolved solid B->C D Centrifuge to separate solid C->D Equilibration (24-72h) E Withdraw and dilute supernatant D->E F Analyze by validated HPLC-UV E->F G Calculate solubility (mg/mL or M) F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile and Forced Degradation Studies

A comprehensive stability testing program is crucial to understand how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[7][8]

Recommended Stability Testing Conditions

Based on international guidelines, the following conditions are recommended for stability testing of this compound.[9][10]

Table 2: Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Testing frequency for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

Potential Degradation Pathways:

  • Hydrolysis: The compound should be subjected to acidic, basic, and neutral aqueous conditions to assess its susceptibility to hydrolysis. The C-Br bond could be a potential site for nucleophilic substitution by a hydroxyl group.[4]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its stability towards oxidation.

  • Photolysis: The compound should be exposed to light to determine its photostability.

  • Thermal Degradation: The solid compound and solutions should be exposed to elevated temperatures to assess thermal stability.

Experimental Protocol for a Forced Degradation Study

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add HCl to the stock solution to a final concentration of 0.1 M.

    • Basic: Add NaOH to the stock solution to a final concentration of 0.1 M.

    • Neutral: Dilute the stock solution with water.

    • Oxidative: Add H₂O₂ to the stock solution to a final concentration of 3%.

    • Thermal: Heat the solutions at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Evaluation A Prepare stock solution of 5-Bromo-2,3-dimethyl-1H- pyrrolo[2,3-b]pyridine B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at multiple time points B->G C->G D->G E->G F->G H Analyze by HPLC-PDA-MS G->H I Determine % degradation H->I J Identify degradation products H->J

Caption: Workflow for conducting a forced degradation study.

Conclusion

This compound, as a 7-azaindole derivative, is expected to exhibit a favorable solubility profile in a range of common organic solvents. Its stability should be thoroughly investigated following established guidelines to ensure its quality and safety for pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for characterizing the solubility and stability of this promising compound, thereby facilitating its progression through the drug development pipeline.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ICH. (n.d.). Annex 10.
  • ResearchGate. (2019, September).
  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.).
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • PubMed Central (PMC). (n.d.).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Smolecule. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Nanjing Tech University. (2020, July 9).
  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine.
  • Echemi. (n.d.). 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • CymitQuimica. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • BLD Pharm. (n.d.). 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2021, July 2). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants)
  • ChemicalBook. (2025, August 19).
  • ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
  • NIH. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ResearchGate. (2025, August 9). (PDF)
  • ChemicalBook. (n.d.). Diethylenetriaminepentaacetic acid | 67-43-6.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central (PMC). (2025, November 6). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs)
  • Loba Chemie. (n.d.). DIETHYLENE TRIAMINE PENTA ACETIC ACID For Synthesis.
  • (2024, October 15).
  • Selleck Chemicals. (n.d.). Pentetic Acid | CAS 67-43-6.
  • Chemcasts. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) Properties.
  • ResearchGate. (n.d.). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.

Sources

physical and chemical properties of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties, spectroscopic characteristics, and synthetic strategies for this compound. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, which is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1] Due to a lack of direct experimental data for this specific dimethylated analogue, this guide synthesizes information from closely related, well-characterized compounds to provide expert-driven predictions and insights. We will explore its expected reactivity, particularly the utility of the C5-bromine atom as a versatile handle for cross-coupling reactions, and outline plausible synthetic routes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for novel molecular design.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bicyclic heterocycle of significant interest in the pharmaceutical industry. Its structure mimics the indole core of tryptophan while incorporating a pyridine nitrogen, which can serve as a hydrogen bond acceptor and improve pharmacokinetic properties. This unique combination has led to its integration into numerous drug candidates, including inhibitors for Fibroblast Growth Factor Receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK).[1][2]

The subject of this guide, this compound, incorporates three key features that define its chemical utility:

  • The 7-Azaindole Core: Provides the foundational biological relevance and structural rigidity.

  • C5-Bromine Atom: Serves as a key functional handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions.

  • C2 and C3-Methyl Groups: These substituents are expected to modulate the compound's steric and electronic properties, influencing its solubility, metabolic stability, and binding interactions with biological targets.

This guide will systematically deconstruct the expected properties of this molecule, providing a predictive framework for its application in research and development.

Caption: Core 7-azaindole scaffold and the target molecule.

Predicted Physicochemical Properties

The physical properties of the target compound are predicted by comparing data from structurally similar analogues. The addition of two methyl groups to the 5-bromo-7-azaindole core is expected to increase the molecular weight and lipophilicity, which may decrease its solubility in aqueous media while potentially enhancing it in organic solvents.

Property5-Bromo-1H-pyrrolo[2,3-b]pyridine[3][4]5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine[5]This compound (Predicted)
Molecular Formula C₇H₅BrN₂C₈H₇BrN₂C₉H₉BrN₂
Molecular Weight 197.03 g/mol 211.06 g/mol 225.09 g/mol
Appearance Colorless or brown solidBrown solidExpected to be an off-white to brown solid
Melting Point Not specifiedNot specifiedPredicted > 150 °C
Boiling Point Not specifiedNot specifiedPredicted > 300 °C
Solubility Soluble in DMF, MethanolSoluble in Dichloromethane, MethanolExpected solubility in DCM, Ethyl Acetate, Methanol, DMSO

Spectroscopic and Analytical Characterization

Predicting the spectroscopic signature is crucial for confirming the identity of a newly synthesized molecule. The analysis below is based on established data for close analogues.[3][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the pyrrole N-H proton, and the two new methyl groups.

  • Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the protons at C4 and C6.

  • Pyrrole N-H: A broad singlet typically downfield, above δ 10.0 ppm.

  • Methyl Protons: Two sharp singlets in the aliphatic region, likely between δ 2.0-2.6 ppm, corresponding to the C2-CH₃ and C3-CH₃ groups.

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by signals for the nine distinct carbon atoms.

  • Aromatic Carbons: Signals between δ 100-150 ppm.

  • C-Br Carbon: The carbon atom attached to the bromine (C5) will appear in the aromatic region, typically around δ 110-120 ppm.

  • Methyl Carbons: Two signals in the upfield region, approximately δ 10-20 ppm.

Mass Spectrometry

The mass spectrum provides the most definitive confirmation of molecular weight and elemental composition.

  • Molecular Ion Peak: A prominent molecular ion [M]⁺ peak is expected at m/z 224 and a [M+2]⁺ peak at m/z 226, with nearly equal intensity (approx. 1:1 ratio). This isotopic pattern is the characteristic signature of a molecule containing one bromine atom.

Protocol: General Method for Spectroscopic Analysis

Objective: To confirm the structure and purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of the solid sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • For High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Reference the spectra to the residual solvent peak.

    • Causality: A higher field strength provides better signal dispersion, which is critical for unambiguously assigning protons in the crowded aromatic region.

  • HRMS (ESI-TOF) Acquisition:

    • Infuse the sample solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

    • Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed. TOF analysis provides high mass accuracy, allowing for the confirmation of the elemental formula.

  • Data Analysis:

    • Compare the observed chemical shifts, coupling constants, and integrations from NMR with the predicted values.

    • Verify the m/z value from HRMS against the calculated exact mass of the [M+H]⁺ ion (C₉H₁₀BrN₂⁺ = 225.0022). The characteristic bromine isotope pattern must be present.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its electron-rich pyrrole ring, electron-deficient pyridine ring, and the strategically placed bromine atom.

  • N-H Acidity and Nucleophilicity: The pyrrole nitrogen (N1) is weakly acidic and can be deprotonated with a strong base. The lone pair on this nitrogen makes it a site for N-alkylation or N-arylation reactions.

  • Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, substitution reactions are less common than cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the most valuable reactive site for synthetic elaboration. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino substituents. This is the cornerstone of its utility as a building block for creating libraries of drug-like molecules.[6][7]

cluster_0 Key Reactive Sites mol N_H N-Alkylation N-Arylation N_H->mol C_Br Pd Cross-Coupling (Suzuki, Sonogashira, etc.) C_Br->mol cluster_0 Retrosynthetic Analysis Target Intermediate1 Substituted 2-Aminopyridine Target->Intermediate1 Cyclization Precursor1 2-Amino-5-bromopyridine Intermediate1->Precursor1 Functionalization Precursor2 3-Methyl-2-butanone Intermediate1->Precursor2 Coupling

Caption: Retrosynthetic approach to the target molecule.

Protocol: Proposed Forward Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Methodology:

  • Step 1: Synthesis of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (Analogue Intermediate).

    • This step is based on a known procedure for a similar scaffold. [5]A Sonogashira coupling between a di-halogenated aminopyridine and a protected alkyne, followed by deprotection, would yield an alkynyl aminopyridine.

  • Step 2: Cyclization to form the 7-Azaindole Core.

    • To a solution of the alkynyl aminopyridine intermediate in a high-boiling solvent like tert-butanol, add a strong base such as potassium tert-butoxide (1.5 equivalents).

    • Heat the reaction mixture to reflux (approx. 85 °C) for 1-2 hours, monitoring by TLC or LC-MS.

    • Causality: The strong base deprotonates the amine, which then undergoes an intramolecular cyclization onto the alkyne (a 5-endo-dig cyclization), followed by tautomerization to form the aromatic pyrrole ring. This is a robust and widely used method for constructing this scaffold. [5]3. Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto an ice/water mixture.

    • The resulting precipitate is collected by vacuum filtration and washed with water.

    • The crude solid is dissolved in a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

    • Purify the final compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Causality: This standard aqueous work-up removes inorganic salts and the base. Column chromatography is essential to separate the desired product from any unreacted starting material or side products, ensuring high purity.

Applications in Drug Discovery

The this compound scaffold is a highly attractive starting point for drug discovery programs.

  • Kinase Inhibition: The 7-azaindole core is a proven "hinge-binder" for many protein kinases. The C5 position points out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing substituents that can enhance potency and selectivity. Analogues have shown potent activity against FGFR, which is implicated in various cancers. [1][2]* Fragment-Based Drug Design (FBDD): With a molecular weight of 225 g/mol , this compound is an excellent fragment or building block. The C5-Br allows for the rapid generation of a library of analogues by coupling it with a diverse set of boronic acids (Suzuki coupling) or other reagents.

  • Structure-Activity Relationship (SAR) Exploration: The C2 and C3 methyl groups provide steric bulk and lipophilicity. They can be used to probe specific pockets within a target's binding site, and their presence can block metabolic attack, potentially improving the pharmacokinetic profile of a lead compound.

Safety and Handling

No specific safety data exists for this compound. Therefore, precautions must be based on data for structurally related brominated heterocyclic compounds. [8][9][10]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral). [8][9] * Causes skin irritation. [9] * Causes serious eye irritation. [9][10] * May cause respiratory irritation. [9]

Protocol: Safe Handling Procedures
  • Engineering Controls: Conduct all manipulations of the solid or its solutions in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.

    • Wear a lab coat to protect clothing.

    • Wear ANSI-approved safety glasses or goggles to prevent eye exposure.

  • Handling:

    • Avoid creating dust when handling the solid.

    • Wash hands thoroughly with soap and water after handling is complete.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a robust and reliable profile of its properties and reactivity can be constructed through expert analysis of its structural analogues. It is predicted to be a stable, solid compound with physicochemical properties amenable to drug development. Its key value lies in the C5-bromine atom, which acts as a versatile synthetic handle for elaboration via cross-coupling chemistry. This feature, combined with the privileged 7-azaindole core, makes it a highly valuable building block for medicinal chemists aiming to generate novel, potent, and selective therapeutics, particularly in the area of kinase inhibition. All predictions and protocols outlined in this guide should be validated by experimental data.

References

  • PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. Available at: [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Available at: [Link]

  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • Chemcasts. 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) Properties. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Jakraya Publications. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • OUCI. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Available at: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Springer. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Available at: [Link]

Sources

reactivity of the bromine atom on the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C5-Bromine Atom on the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Core

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone.[1][2] Its structural resemblance to the endogenous purine core allows it to function as a versatile hinge-binding motif for numerous protein kinases, making it a "privileged scaffold" in the development of targeted therapeutics.[3] The specific derivative, this compound, represents a critical and highly functionalized intermediate. The bromine atom at the C5 position is not merely a substituent; it is a strategic linchpin—a versatile synthetic handle that opens a gateway to a vast chemical space for lead optimization and the generation of novel molecular entities.[4][5]

This guide provides an in-depth exploration of the chemical reactivity of this C5-bromine atom. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors that govern its behavior. The focus will be on providing field-proven, reliable protocols for its transformation, primarily through palladium-catalyzed cross-coupling reactions, which represent the most robust and widely adopted strategy for its functionalization.

The Electronic and Steric Landscape of the Core

The reactivity of the C5-bromine is intrinsically linked to the electronic nature of the fused pyrrolo[2,3-b]pyridine ring system. This is a tale of two rings:

  • The Pyridine Ring: Inherently electron-deficient due to the electronegativity of the nitrogen atom, the pyridine portion of the scaffold withdraws electron density from the attached rings. This effect makes the C-Br bond at the C5 position susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), a critical initiation step in cross-coupling reactions.

  • The Pyrrole Ring: In contrast, the five-membered pyrrole ring is electron-rich. Its electron-donating character modulates the overall electron density of the bicyclic system.

  • The Methyl Groups: The methyl groups at C2 and C3, while not directly adjacent to the C5 position, provide steric bulk and are electron-donating. Their primary influence is on the overall solubility and crystallographic properties of the molecule, but they do not significantly hinder the approach of catalysts to the C5-bromo position.

This electronic push-pull dynamic makes the C5-position an ideal site for palladium-catalyzed transformations, which are less sensitive to the electronic deactivation that might hinder classical nucleophilic aromatic substitution (SNAr) reactions.

The Workhorse of C5 Functionalization: Palladium-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling is the premier strategy for derivatizing the C5-bromo position, offering unparalleled scope, reliability, and functional group tolerance.[6][7] The majority of these reactions proceed through a common catalytic cycle, initiated by the insertion of a Palladium(0) complex into the C-Br bond.

Palladium_Catalytic_Cycle ArBr R-X (Aryl Bromide) 5-Bromo-2,3-dimethyl-pyrrolo[2,3-b]pyridine OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)Ln Intermediate1 R-Pd(II)(L)n-X OxAdd->Intermediate1 Transmetal Transmetalation Organometallic R'-M (Organometallic Reagent) e.g., Boronic Acid, Alkyne Organometallic->Transmetal Intermediate2 R-Pd(II)(L)n-R' Transmetal->Intermediate2 ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) ReductElim->Product

Caption: Generalized catalytic cycle for Palladium(0)-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds by coupling the C5-bromo intermediate with a variety of aryl or vinyl boronic acids or esters.[6][8] This reaction is highly valued for the operational simplicity and the commercial availability of a vast library of boronic acid building blocks.[6]

Field-Proven Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 equiv).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 to 5:1 ratio).[8]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 85-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine.[9][10]

Data Summary: Representative Suzuki Coupling Conditions
CatalystBaseSolvent SystemTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-9560-95[8]
PdCl₂(dppf)K₂CO₃Toluene / EtOH / H₂O9070-90N/A
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O10080-98N/A
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct and efficient route to introduce alkynyl groups at the C5 position.[11][12] The resulting 5-alkynyl-7-azaindoles are not just final products but are themselves powerful intermediates for further transformations, such as cyclization reactions or the synthesis of complex heterocyclic systems.[13]

Field-Proven Protocol: Sonogashira Coupling
  • Reactor Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv).

  • Solvent and Base: Add a degassed solvent, such as anhydrous THF or DMF, followed by a degassed amine base, typically triethylamine (NEt₃) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water to remove any remaining amine hydrobromide salts. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of novel kinase inhibitors and other biologically active molecules, the installation of an amine at the C5 position is a critical step. The Buchwald-Hartwig amination is the gold standard for this transformation, allowing for the coupling of a wide range of primary and secondary amines.[14][15]

Field-Proven Protocol: Buchwald-Hartwig Amination
  • Reactor Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, combine this compound (1.0 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., Xantphos, BINAP) (see table below).

  • Reagent Addition: Add the amine coupling partner (1.2-1.5 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.

  • Workup and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, dried, and concentrated. Purification is typically achieved via silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Less Traveled Path

While palladium catalysis is dominant, one must consider the possibility of Nucleophilic Aromatic Substitution (SNAr). In SNAr, a potent nucleophile directly displaces the bromide.[16] For this to be efficient, the aromatic ring must be highly electron-deficient, and the nucleophile must be strong.[17][18]

For the this compound core, SNAr is generally challenging and less favorable than cross-coupling for several reasons:

  • Insufficient Activation: The pyridine ring is electron-deficient, but typically not enough to facilitate SNAr under mild conditions without an additional strongly electron-withdrawing group (e.g., -NO₂) on the ring.

  • Harsh Conditions: Forcing an SNAr reaction would likely require very strong nucleophiles (e.g., alkoxides, thiolates) and high temperatures, which can lead to poor functional group tolerance and side reactions.

  • Superiority of Catalysis: The mild conditions, broad scope, and predictable nature of palladium-catalyzed reactions make them the overwhelmingly preferred method for functionalizing the C5 position.

Standard Experimental Workflow

The execution of these protocols requires careful attention to inert atmosphere techniques to ensure the stability and activity of the palladium catalysts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-Dry Glassware (Schlenk Flask) B 2. Purge with Inert Gas (Argon/Nitrogen) A->B C 3. Degas Solvents B->C D 4. Add Solids: - 5-Bromo Substrate - Coupling Partner - Base, Catalyst C->D E 5. Add Degassed Solvent D->E F 6. Heat to Target Temp (Oil Bath) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench & Extract G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: A standard workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion and Future Outlook

The bromine atom at the C5 position of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is a robust and exceptionally versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding pathways to a diverse array of analogues. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the cornerstone methodologies, enabling the precise installation of carbon-carbon and carbon-nitrogen bonds with excellent functional group compatibility. While mechanistically possible, nucleophilic aromatic substitution is rarely employed due to the superior efficiency and milder conditions of catalytic methods.

Understanding the principles and protocols outlined in this guide empowers researchers, scientists, and drug development professionals to strategically and effectively leverage this key intermediate, accelerating the discovery and optimization of next-generation therapeutics built upon the privileged 7-azaindole core.

References

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . ResearchGate. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles . Royal Society of Chemistry. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES . European Patent Office. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . ePrints Soton. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF . ResearchGate. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] . Royal Society of Chemistry. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds . Sci-Hub. [Link]

  • The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . Future Science. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . PubChem. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine . Ascendex Scientific, LLC. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . Taylor & Francis Online. [Link]

Sources

The 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on a specific, yet promising, derivative: the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core. While direct biological data on this exact scaffold remains nascent, this document provides a comprehensive overview of its synthesis and extrapolates its potential therapeutic applications based on the well-established activities of the broader 7-azaindole class. We will delve into its synthetic pathway, explore its potential as a kinase inhibitor for oncology and neurodegenerative disorders, and touch upon other possible applications. This guide aims to serve as a foundational resource for researchers looking to explore the therapeutic potential of this intriguing scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, has garnered significant attention in drug discovery due to its ability to mimic the natural purine structure, making it an effective ATP-competitive inhibitor for a variety of kinases.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities within the ATP binding sites of kinases, a critical interaction for potent inhibition.[2] Furthermore, the pyrrolo[2,3-b]pyridine framework offers a versatile backbone for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The introduction of a bromine atom at the 5-position and methyl groups at the 2- and 3-positions of the 7-azaindole core, creating the this compound scaffold, presents a unique combination of electronic and steric features. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the dimethyl substitution can influence the molecule's conformation and interaction with target proteins. This guide will explore the untapped potential of this specific scaffold.

Synthesis of the this compound Core

A key advantage of the 5-Bromo-2,3-disubstituted-1H-pyrrolo[2,3-b]pyridine framework is its accessibility through established synthetic methodologies. The Fischer indole synthesis provides a robust and versatile route to this scaffold.[3]

Experimental Protocol: Fischer Indole Synthesis

This method allows for the construction of the 2,3-disubstituted 5-bromo-7-azaindole scaffold from readily available starting materials.[3]

Step 1: Preparation of 5-Bromo-2-hydrazinopyridine

  • This intermediate is typically synthesized from a commercially available aminopyridine precursor.

Step 2: Condensation with 3-Pentanone

  • 5-Bromo-2-hydrazinopyridine is condensed with 3-pentanone to form the corresponding hydrazone.

Step 3: Fischer Cyclization

  • The hydrazone undergoes cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures to yield the desired this compound.[3]

Characterization

The synthesized compound can be characterized using standard analytical techniques. For instance, the 1H NMR spectrum in CDCl3 is expected to show characteristic signals for the methyl groups and the aromatic protons on the pyrrolopyridine core.[3]

Potential Biological Activity: An Evidence-Based Extrapolation

While direct biological data for the this compound scaffold is limited in the public domain, the extensive research on related 7-azaindole derivatives provides a strong foundation for predicting its potential therapeutic applications.

Kinase Inhibition: A Promising Frontier

The 7-azaindole scaffold is a well-established "hinge-binder" for various protein kinases, playing a crucial role in the development of targeted therapies.[1][2]

Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of key kinases involved in tumor growth and proliferation.

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent MELK inhibitors, inducing apoptosis and cell cycle arrest in cancer cell lines.[4]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine motif is a key component of potent FGFR inhibitors, which have shown efficacy in preclinical models of various cancers.[5][6] Abnormal activation of the FGFR signaling pathway is a known driver in many tumor types.[5][6]

  • Other Kinase Targets: The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including Janus kinases (JAKs).[1]

Kinase_Inhibition_Pathway Scaffold 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine Kinase Protein Kinase (e.g., MELK, FGFR, GSK-3β) Scaffold->Kinase Competitive Inhibition Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Biological_Effect Biological Effect (e.g., Apoptosis, Neuroprotection) Downstream_Signaling->Biological_Effect Inhibition

Recent studies have highlighted the potential of 7-azaindole derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Novel pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent and selective GSK-3β inhibitors.[7][8][9] Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8] Inhibition of GSK-3β can reduce tau pathology and promote neurite outgrowth, offering a promising therapeutic strategy.[7][9]

Other Potential Therapeutic Areas

The versatility of the 7-azaindole scaffold suggests that the this compound core may also exhibit other valuable biological activities.

  • Antimicrobial Activity: The broader pyridine and pyrrole heterocyclic families are known to possess antimicrobial properties.[10][11][12] Therefore, it is plausible that derivatives of the this compound scaffold could be explored for their efficacy against various microbial pathogens.

Future Directions and Research Opportunities

The this compound scaffold represents a largely unexplored area with significant potential for drug discovery. Future research efforts should focus on:

  • Synthesis of a Focused Library: A library of derivatives based on the core scaffold should be synthesized to explore the structure-activity relationship (SAR). The bromine at the 5-position provides a convenient point for diversification using modern cross-coupling methodologies.

  • Broad Biological Screening: The synthesized compounds should be screened against a wide panel of kinases implicated in oncology and neurodegenerative diseases.

  • Exploration of Other Therapeutic Areas: Screening for antimicrobial, anti-inflammatory, and other biological activities could uncover novel therapeutic applications.

  • In-depth Mechanistic Studies: For any identified hits, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

Research_Workflow cluster_0 Scaffold Foundation cluster_1 Discovery & Development Synthesis Synthesis of 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine Core Library Library Synthesis (SAR Exploration) Synthesis->Library Screening Biological Screening (Kinases, Microbes, etc.) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Conclusion

The this compound scaffold, while not extensively studied to date, holds considerable promise as a foundational structure for the development of novel therapeutics. Its straightforward synthesis and the well-documented biological activities of the parent 7-azaindole framework strongly suggest its potential as a source of potent kinase inhibitors for the treatment of cancer and neurodegenerative diseases, among other possibilities. This technical guide provides a starting point for researchers to embark on the exploration of this exciting and underexplored area of medicinal chemistry.

References

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]

  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐ b ]pyridine and Pyrrolo[2,3 - ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. OUCI. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC6963283/)

Sources

exploring the SAR of 2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its unique structure, which marries a pyridine ring to a pyrrole ring, confers upon it the ability to act as a versatile pharmacophore. This is particularly evident in the field of kinase inhibition, where the 7-azaindole moiety has been successfully employed as a bioisostere of adenine, enabling it to form crucial hydrogen bonds with the hinge region of the ATP-binding site of numerous kinases. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific subset of these valuable compounds: the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives.

While the broader 7-azaindole scaffold has been extensively studied, this guide will focus on the impact of the 2,3-dimethyl substitution on the pyrrole ring and explore how further modifications to this core structure influence biological activity. By synthesizing data from a range of studies on related 7-azaindole derivatives, we will construct a comprehensive understanding of the SAR landscape for this specific chemical class. This exploration will be grounded in field-proven insights and supported by authoritative references, providing researchers, scientists, and drug development professionals with a robust resource to guide their own discovery efforts.

The 7-Azaindole Core: A Master Key for Kinase Inhibition

The remarkable success of 7-azaindole derivatives as kinase inhibitors stems from the scaffold's innate ability to mimic the purine core of ATP. The nitrogen atom at position 7 and the N-H of the pyrrole ring act as a hydrogen bond donor-acceptor pair, forming two key hydrogen bonds with the kinase hinge region. This bidentate interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further interactions that dictate potency and selectivity.

cluster_inhibitor 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine cluster_kinase Kinase Hinge Region Inhibitor_N1 N-H Inhibitor_Core C2-Me C3-Me Kinase_CO Backbone C=O Inhibitor_N1->Kinase_CO H-bond (donor) Inhibitor_N7 N Kinase_NH Backbone N-H Kinase_NH->Inhibitor_N7 H-bond (acceptor)

Figure 1: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.

The 2,3-dimethyl substitution on the pyrrole ring can be hypothesized to play a dual role. Firstly, the methyl groups can provide favorable van der Waals interactions within the ATP binding site, potentially enhancing binding affinity. Secondly, they can influence the electronic properties of the pyrrole ring and the overall conformation of the molecule, which can have a significant impact on its biological activity.

Navigating the SAR Landscape: A Positional Analysis

The biological activity of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the core structure. The following sections will explore the SAR at each modifiable position, drawing on data from studies on related 7-azaindole derivatives targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).

Substitutions at the N-1 Position

The pyrrole nitrogen (N-1) is a common site for modification. Alkylation at this position can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interactions with the target protein. For instance, the introduction of an N-methyl group has been explored in the context of JAK1-selective inhibitors, suggesting that even small alkyl groups at this position are well-tolerated and can be optimized to enhance selectivity.[1]

The Role of the C2 and C3-Dimethyl Groups

The defining feature of the compounds discussed in this guide is the presence of methyl groups at the C2 and C3 positions. While specific SAR studies on the 2,3-dimethyl core are not extensively documented, we can infer their contribution. The C3 position of the 7-azaindole scaffold is a crucial vector for substitution, often pointing towards the solvent-exposed region of the ATP-binding site. The presence of a methyl group at C3 may serve to occupy a small hydrophobic pocket or to appropriately orient larger substituents for optimal interactions. The C2-methyl group would be expected to project into a neighboring region of the binding site, and its impact would be highly dependent on the specific topology of the target kinase.

Substitutions at the C4 and C5 Positions: Gateways to Potency and Selectivity

The C4 and C5 positions of the pyridine ring are critical for achieving high potency and selectivity. Modifications at these positions can lead to interactions with specific residues outside the hinge region, allowing for the fine-tuning of the inhibitor's profile.

  • C4-Position: Substitution at the C4 position with amino derivatives has been shown to be a fruitful strategy for developing potent JAK inhibitors. For example, a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[2] This suggests that bulky, hydrophobic groups can be accommodated at this position and can contribute significantly to binding affinity.

  • C5-Position: The C5 position is another key handle for SAR exploration. The introduction of a carbamoyl group at this position has been shown to be beneficial for JAK3 inhibition.[2] In the context of FGFR inhibitors, a trifluoromethyl group at the C5-position has been utilized in the starting material for the synthesis of potent derivatives.[3] This highlights the diverse range of substituents that can be productively employed at this position. Given that the C5-position is often directed towards the ribose-phosphate binding region of the ATP pocket, substituents capable of forming hydrogen bonds or other polar interactions can be particularly effective.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of various substitution patterns.

CompoundTargetR1R4R5IC50 (nM)Reference
1 FGFR1HHH1900[3]
4h FGFR1HHCF37[3][4]
4h FGFR2HHCF39[3][4]
4h FGFR3HHCF325[3][4]
14c JAK3HCyclohexylaminoCarbamoyl5.1[5]
31g JAK1CH3((cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)aminoCarbamoyl-[1]
11h PDE4BHH(3,3-difluoroazetidin-1-yl)carbonyl140[6]

Note: The table presents data for the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate general SAR principles that can be applied to the 2,3-dimethyl core.

Experimental Protocols: A Guide to Synthesis and Evaluation

Representative Synthesis of a 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Derivative

The synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the 7-azaindole core followed by functionalization. Below is a representative, generalized protocol based on methods described in the literature.[3][6]

Step 1: Synthesis of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core

A plausible route to the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core could involve a multi-step synthesis starting from a suitably substituted pyridine precursor.

Step 2: Functionalization of the Core

  • Reaction Setup: To a solution of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core (1 equivalent) in a suitable solvent (e.g., methanol, acetonitrile), add the desired aldehyde or other electrophile (1.1 equivalents).

  • Base/Catalyst Addition: Add a base such as potassium hydroxide or a catalyst like trifluoroacetic acid, depending on the specific reaction.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C or reflux) for a designated period (e.g., 2-5 hours).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired derivative.

Kinase Inhibition Assay Protocol

The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and assay buffer to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Targeted Signaling Pathways: The Downstream Effects

The inhibition of kinases by 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives leads to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation. For example, FGFR inhibitors impact the RAS-MEK-ERK and PI3K-Akt pathways, while JAK inhibitors block the JAK-STAT signaling cascade.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT-P pSTAT STAT->STAT-P STAT-P->STAT-P Nucleus Nucleus STAT-P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Figure 2: Inhibition of the JAK-STAT signaling pathway by a 7-azaindole derivative.

Conclusion and Future Perspectives

The 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise as a core for the development of novel therapeutic agents, particularly kinase inhibitors. While the direct exploration of this specific core is an emerging area, the extensive body of research on the broader 7-azaindole class provides a solid foundation for rational drug design. The key takeaways from this guide are:

  • The 7-azaindole core is a privileged scaffold for kinase inhibition due to its ability to form a bidentate hydrogen bond with the kinase hinge region.

  • The 2,3-dimethyl substitution pattern likely influences the compound's conformation and provides additional hydrophobic interactions within the ATP-binding site.

  • Substitutions at the C4 and C5 positions are critical for achieving high potency and selectivity.

  • A diverse range of functional groups can be introduced at various positions to fine-tune the pharmacological profile of these derivatives.

Future research in this area should focus on the systematic exploration of the SAR of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core. This would involve the synthesis and evaluation of a focused library of compounds with diverse substituents at the C4, C5, and C6 positions. Such studies, coupled with structural biology and computational modeling, will undoubtedly lead to the discovery of novel and potent drug candidates for a variety of diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI.

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth.

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

Sources

Methodological & Application

The Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2,3-Dimethyl-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics a purine base, allows it to act as a versatile pharmacophore, leading to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1][2] Specifically, functionalization at the C5 position of the 7-azaindole core is a critical strategy for modulating the pharmacological profile of these molecules. The introduction of aryl and heteroaryl moieties at this position via the robust and versatile Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery.[3][4]

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligands on the palladium.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, regenerating the active Pd(0) catalyst and forming the desired C-C bond of the final product.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L2-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex [Ar-Pd(II)L2-R'] transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product substrate Ar-Br (5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine) substrate->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids or for scaling up the reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely applicable method for many aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Pd(dppf)Cl₂ · CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethoxyethane (DME) and Water (4:1 v/v), degassed

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.3 eq.), Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add the degassed DME/water solvent mixture.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to 120-150 °C for 15-45 minutes with stirring.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of structurally similar 5-bromoheterocycles, which can serve as a guide for optimizing the reaction of this compound.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901285Adapted from[5]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80290[6]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)Dioxane/H₂O85-95>1582[7]
45-Bromoindole4-Formylphenylboronic acidPd(OAc)₂ (0.5) / SPhos (0.5)K₂CO₃ (3)Acetonitrile/H₂O371878[5]
55-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2)Ethanol100 (MW)0.592[8]

Experimental Workflow Visualization

The general workflow for the Suzuki-Miyaura cross-coupling of this compound is depicted below.

Suzuki_Workflow setup Reaction Setup (Halide, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill N2/Ar) setup->inert catalyst Catalyst & Solvent Addition inert->catalyst reaction Heating (Conventional or Microwave) catalyst->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Product purification->product

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, changing the ligand (e.g., using bulkier, more electron-rich phosphines like XPhos or SPhos), or using a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Debromination: The formation of the debrominated starting material (2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine) can be a significant side reaction. This can sometimes be minimized by using milder reaction conditions, a different palladium catalyst, or by ensuring a strictly inert atmosphere.

  • Starting Material Remains: If the starting halide is not fully consumed, an increase in catalyst loading or reaction time may be necessary. The activity of the catalyst should also be verified.

  • NH-reactivity: The pyrrolic NH of the 7-azaindole scaffold can potentially interact with the palladium catalyst. While many Suzuki couplings on unprotected N-heterocycles proceed efficiently, in challenging cases, N-protection (e.g., with a tosyl or BOC group) might be considered, followed by a deprotection step.

By following these detailed protocols and considering the key parameters, researchers can efficiently synthesize a diverse range of 5-aryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridines for various applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Selmer-Olsen, S. M. E., et al. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF. (2025, August 10).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025, August 10).
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006, July 15). Organic Chemistry Portal.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.).
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.).
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. (n.d.). chemicalbook.
  • Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine. (n.d.).
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for the development of novel therapeutics and advanced materials. 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a key building block, offering a reactive handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by several factors. The pyrrolo[2,3-b]pyridine core is an electron-rich heteroaromatic system. The bromine atom at the 5-position is susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle. However, the presence of the pyrrolic nitrogen and the pyridine nitrogen can lead to challenges, such as catalyst inhibition through coordination to the palladium center.[4][5] Therefore, the judicious choice of ligands, bases, and reaction conditions is crucial for successful and high-yielding transformations.

Core Cross-Coupling Methodologies

This section details the protocols for three fundamental palladium-catalyzed cross-coupling reactions. For each reaction, the general mechanism is outlined, followed by a detailed experimental protocol and a table of optimized reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron reagent and an organic halide.[3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes. A->B Inert Atmosphere C Add the palladium catalyst and ligand under an inert atmosphere. B->C D Heat the reaction mixture to the specified temperature with vigorous stirring. C->D Heating E Monitor the reaction progress by TLC or LC-MS. D->E Monitoring F Cool the reaction mixture to room temperature. E->F Completion G Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L2)(R2NH)]+Br- [Ar-Pd(II)(L2)(R2NH)]+Br- Ar-Pd(II)(L2)-Br->[Ar-Pd(II)(L2)(R2NH)]+Br- Amine Coordination (R2NH) Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 [Ar-Pd(II)(L2)(R2NH)]+Br-->Ar-Pd(II)(L2)-NR2 Deprotonation (Base) Ar-Pd(II)(L2)-NR2->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Ar-Pd(II)(L2)-NR2->Ar-NR2 Reductive Elimination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a reaction vessel, add this compound, the terminal alkyne, and a base. B Add the degassed solvent. A->B C Purge the mixture with an inert gas. B->C D Add the palladium catalyst and ligand. C->D E Stir the reaction at the designated temperature. D->E F Monitor for completion via TLC or LC-MS. E->F G Quench the reaction and perform an aqueous work-up. F->G H Purify the crude product using column chromatography. G->H

Sources

application of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in the synthesis of next-generation kinase inhibitors.

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a highly effective core structure for kinase inhibitors. Its defining feature is the presence of a nitrogen atom in the pyridine ring, which acts as a key hydrogen bond acceptor, enabling it to anchor the inhibitor molecule to the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, providing a strong foundation for potent and selective inhibition.

This compound is a particularly valuable starting material in this context. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The 2,3-dimethyl substitution pattern can also contribute to favorable interactions within the kinase active site and improve metabolic stability.

This application note will explore the utility of this compound in the synthesis of specific classes of kinase inhibitors, providing detailed protocols and insights into the chemical logic behind its application.

Application Showcase I: Synthesis of Selective IKKα Inhibitors for Modulating NF-κB Signaling

The Rationale for Targeting IKKα

The inhibitory-kappaB kinases (IKKs) are central regulators of the nuclear factor-κB (NF-κB) signaling pathways. While the canonical pathway, primarily driven by IKKβ, is a well-known player in inflammation and immunity, the non-canonical pathway, mediated by IKKα, has distinct roles in cell differentiation, lymphoid organ development, and certain cancers.[1][2] The development of highly selective IKKα inhibitors is crucial for dissecting its specific biological functions and for therapeutic intervention without the broader, potentially toxic effects of inhibiting the canonical pathway.[3]

The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective framework for creating potent and selective IKKα inhibitors.[1][2][4] In this scaffold, the pyrrolo[2,3-b]pyridine core serves as the hinge-binding motif, while the aminoindazole portion extends into another region of the ATP-binding pocket, contributing to both potency and selectivity.[3][4]

Synthetic Strategy and Workflow

The synthesis of these IKKα inhibitors leverages the reactivity of a 5-bromo-pyrrolo[2,3-b]pyridine intermediate. A key step is the Buchwald-Hartwig amination, which couples the pyrrolo[2,3-b]pyridine core to a substituted aminoindazole.

IKKα Inhibitor Synthesis Workflow Start 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine Reagents Buchwald-Hartwig Amination Conditions (Pd catalyst, ligand, base) Start->Reagents Intermediate Substituted Aminoindazole Intermediate->Reagents Product Aminoindazole-pyrrolo[2,3-b]pyridine IKKα Inhibitor Reagents->Product C-N Coupling FGFR Inhibitor Synthesis Workflow Start 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine Reagents Suzuki-Miyaura Coupling Conditions (Pd catalyst, base) Start->Reagents Intermediate Aryl/Heteroaryl Boronic Acid or Ester Intermediate->Reagents Product 5-Aryl-pyrrolo[2,3-b]pyridine FGFR Inhibitor Reagents->Product C-C Coupling

Caption: Synthetic workflow for FGFR inhibitors.

Data on FGFR Inhibitor Potency

The versatility of the 5-bromo precursor allows for fine-tuning of the molecule to achieve potent inhibition across multiple FGFR isoforms.

Compound ExampleFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h 7925
Data sourced from Li, et al. (2021).
[5]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 5-Aryl-pyrrolo[2,3-b]pyridine Core

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Add Palladium(II) acetate and SPhos to the flask under the inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient C-C bond formation. [6]The use of a degassed solvent and an inert atmosphere is essential to prevent the degradation of the catalyst.

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced kinase inhibitors. Its inherent ability to act as a hinge-binding motif, combined with the synthetic flexibility afforded by the 5-bromo substitution, provides medicinal chemists with a powerful tool for generating novel therapeutics. The successful application of this scaffold in the development of potent and selective inhibitors for diverse kinase targets like IKKα and FGFR underscores its significance and continued potential in the field of drug discovery. As our understanding of kinase biology deepens, scaffolds like this will remain at the forefront of efforts to design the next generation of targeted therapies.

References

  • Riley, C., Ammar, U., Alsfouk, A., et al. (2024). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. Molecules, 29(15), 3515. Available at: [Link] [1][2][3][4]2. Novartis. (Date not available). HIGHLIGHTS OF PRESCRIBING INFORMATION: VOTRIENT. Available at: [Link]

  • GlaxoSmithKline. (2016). Votrient® (pazopanib tablets) Prescribing Information. Available at: [Link] [7][8][9]4. Medical Mutual. (2020). Votrient® (pazopanib tablets) Food and Drug Administration (FDA)-Approved Indications. Available at: [Link] 5. Cherukupalli, S., et al. (Date not available). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link] [6]6. Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Available at: [Link] [10]7. PubChem. (Date not available). Pazopanib. National Institutes of Health. Available at: [Link] [11]8. Wikipedia. (Date not available). Pazopanib. Available at: [Link] [12]9. Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Development of Novel Anticancer Agents from 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably protein kinases.[1][2][3][4] The strategic placement of a bromine atom at the 5-position offers a versatile chemical handle for introducing diverse functionalities through modern cross-coupling reactions, enabling the systematic exploration of the chemical space to identify potent and selective anticancer compounds. This guide details synthetic protocols, in vitro screening cascades, and mechanism of action studies designed to accelerate the discovery of new therapeutic candidates.

Introduction: The Rationale for the 7-Azaindole Scaffold

The 7-azaindole ring system is a bioisostere of indole and has gained significant attention in drug discovery. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone for the development of numerous targeted therapies.[4] A prime example is Vemurafenib, an FDA-approved B-RAF kinase inhibitor for melanoma, which features a 7-azaindole core that forms two critical hydrogen bonds with the kinase hinge region.[1][2] This bidentate hydrogen bonding motif, involving the pyridine nitrogen as an acceptor and the pyrrole N-H as a donor, is a key interaction for many kinase inhibitors.[2][4]

The starting scaffold, this compound, is a novel platform for building upon this established potential. The bromine atom at the C5 position is not merely a substituent but a strategic tool. It serves as an anchor point for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5] This modular approach facilitates the rapid generation of a chemical library with diverse steric and electronic properties, which is essential for structure-activity relationship (SAR) studies.

This guide outlines a systematic workflow, from synthetic diversification of the core scaffold to a tiered biological evaluation, to identify and characterize novel anticancer agents.

Part 1: Synthetic Strategy and Library Generation

The core of the discovery program lies in the chemical diversification of the starting scaffold. The primary points of modification are the C5-bromo position and the N1-pyrrole nitrogen.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C5 position of the azaindole and various boronic acids or esters.[6][7][8] This allows for the introduction of diverse (hetero)aryl groups, which can probe different pockets of a target protein.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[7]

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)[7]

  • Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene/Water mixture)[7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.[6]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[6]

  • Under the inert atmosphere, add the palladium catalyst and the anhydrous solvent.[6]

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: N-Alkylation of the Pyrrole Nitrogen

Modification at the N1 position can influence solubility, cell permeability, and binding interactions. A standard N-alkylation protocol using a base and an alkyl halide is effective.

Materials:

  • 5-substituted-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Base (e.g., K₂CO₃ or NaH) (2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a dry round-bottom flask, add the 7-azaindole derivative and the anhydrous solvent.[9]

  • Add the base to the suspension. If using NaH, exercise caution and add it portion-wise at 0 °C.

  • Add the alkyl halide to the reaction mixture.[9]

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction by TLC or LC-MS.[9]

  • Once the starting material is consumed, quench the reaction (if NaH was used, carefully add water or methanol).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Library Design and Visualization

A combinatorial approach using these two protocols can rapidly generate a library of diverse compounds for screening.

G cluster_0 Synthetic Diversification cluster_1 Building Blocks Start 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine C5_Coupling Protocol 1: Suzuki Coupling Start->C5_Coupling N1_Alkylation Protocol 2: N-Alkylation Start->N1_Alkylation Alternative Route C5_Coupling->N1_Alkylation N1_Alkylation->C5_Coupling Library Diverse Compound Library N1_Alkylation->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->C5_Coupling Alkyl_Halides Alkyl/Benzyl Halides Alkyl_Halides->N1_Alkylation

Caption: Synthetic workflow for library generation.

Building Block Type Examples for C5-Coupling (Suzuki) Examples for N1-Alkylation
Aryl/Heteroaryl Phenylboronic acid, 4-Fluorophenylboronic acid, 3-Pyridinylboronic acid, 2-Thiopheneboronic acidMethyl iodide, Ethyl bromide, Benzyl bromide, (2-Chloroethyl)diethylamine
Rationale Introduce diverse electronic and steric features to probe binding pockets.Modulate solubility, permeability, and introduce vectors for further functionalization.

Part 2: In Vitro Screening Cascade

A tiered approach is recommended to efficiently identify and prioritize compounds. The cascade begins with a broad cytotoxicity screen, followed by hit confirmation and mechanism of action studies for the most promising candidates.

G cluster_0 In Vitro Screening Workflow Primary_Screen Primary Screen: Single-Dose Cytotoxicity (e.g., MTT Assay) Hit_Confirmation Hit Confirmation: Dose-Response (IC50) (MTT Assay) Primary_Screen->Hit_Confirmation Active Compounds MoA_Studies Mechanism of Action (MoA) Studies Hit_Confirmation->MoA_Studies Potent Hits (Low µM IC50) Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization Confirmed MoA

Caption: Tiered in vitro screening cascade.

Protocol 3: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[10][11][12] It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[11]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare a stock solution of each library compound in DMSO. Add a fixed final concentration (e.g., 10 µM) to the appropriate wells. Include vehicle controls (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[12] Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits."

Hit Confirmation and IC₅₀ Determination

Hits from the primary screen are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀). The procedure is similar to the MTT assay, but a range of compound concentrations (e.g., 0.01 µM to 100 µM) is used to generate a dose-response curve.

Compound ID Cancer Cell Line IC₅₀ (µM)
Example Hit 1A549 (Lung)1.2
Example Hit 1MCF-7 (Breast)3.5
Example Hit 2A549 (Lung)8.7
Example Hit 2MCF-7 (Breast)>50
Table for summarizing IC₅₀ data of hit compounds.

Part 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its cytotoxic effect is crucial. Given the 7-azaindole scaffold's prevalence as a kinase inhibitor, initial MoA studies should focus on this target class, along with key cell fate processes like apoptosis and cell cycle arrest.[1][2][15]

Protocol 4: Kinase Inhibition Profiling

A broad-spectrum kinase panel is an efficient way to identify potential kinase targets. Alternatively, an in-house luminescence-based assay can be used to measure the inhibition of specific kinases. This type of assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[16]

Procedure (General Luminescence-Based Assay):

  • Inhibitor Binding: In a 96-well plate, add the kinase, substrate, and serially diluted test compound. Incubate for 10-20 minutes to allow for binding.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.[16]

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[16]

  • Signal Generation: Add a detection reagent that converts the newly formed ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[16]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Plot the signal against inhibitor concentration to determine the IC₅₀.[16]

G cluster_0 Hypothetical Kinase-Driven Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF

Caption: Potential inhibition of the MAPK signaling pathway.

Protocol 5: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[17][18] The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal.[17][19]

Procedure:

  • Seed and treat cells with the hit compound in a white-walled 96-well plate as described in the cytotoxicity protocol.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[20]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture medium).[20]

  • Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[19]

  • Measure the luminescence with a plate reader. An increase in luminescence compared to the vehicle control indicates apoptosis induction.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[21][22][23]

Materials:

  • Propidium Iodide (PI) staining solution (contains PI, RNase A, and a permeabilizing agent like Triton X-100).[22]

  • Ice-cold 70% ethanol.

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells with the compound for 24-48 hours. Harvest cells (including floating cells) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Fix for at least 2 hours at 4°C.[24]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[24]

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[21]

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. A significant increase in a particular phase (e.g., G2/M) suggests cell cycle arrest.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its amenability to chemical diversification through established synthetic protocols allows for the creation of extensive compound libraries. By employing the systematic screening cascade detailed in this guide—from initial cytotoxicity assessment to in-depth mechanism of action studies—researchers can efficiently identify and characterize potent drug candidates. This structured approach, grounded in the principles of medicinal chemistry and cancer biology, provides a robust framework for translating a promising chemical scaffold into potential therapeutic leads.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Assaying cell cycle status using flow cytometry. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4960241/]
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. [URL: https://www.benchchem.
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-3d-assay/?
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00192]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29311509/]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_article]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w4v8j/v1]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/322588358_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors]
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture/mtt-assay]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/7-Azaindole%3A-A-Versatile-Scaffold-for-Developing-Irie-Sawa/4694931a31d9333908f9188e17811904d9c75908]
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/627/caspase-glo-3-7-3d-assay-protocol/]
  • Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Application research of 7-Azaindole. ChemicalBook. [URL: https://www.chemicalbook.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL: https://www.benchchem.
  • Cell Cycle Tutorial Contents. The University of Edinburgh. [URL: https://www.ed.ac.uk/inflammation-research/other-links-and-resources/protocols-and-technical-booklets/flow-cytometry/cell-cycle-tutorial]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [URL: https://www.researchgate.net/publication/318684784_Highly_Regioselective_and_Practical_Synthesis_of_5-Bromo-4-chloro-3-nitro-7-azaindole]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • Cell Cycle Analysis. University of Wisconsin-Madison. [URL: https://cancer.wisc.edu/wp-content/uploads/2017/05/Cell-Cycle-Analysis.pdf]
  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [URL: https://www.biocompare.com/Bench-Tips/367188-Cell-Cycle-Analysis-with-Flow-Cytometry/]
  • Cell Viability Assays. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143589/]
  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6334149/]
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. [URL: https://www.benchchem.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01026]
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP1633750B1&lc=en&cc=EP&pn=1633750&kc=B1]
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ResearchGate. [URL: https://www.researchgate.net/publication/382585257_Design_and_Synthesis_of_Novel_Aminoindazole-pyrrolo23-bpyridine_Inhibitors_of_IKKa_That_Selectively_Perturb_Cellular_Non-Canonical_NF-kB_Signalling]
  • Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/036/mak441-ms.pdf]
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo402263q]
  • Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. University of Strathclyde. [URL: https://pure.strath.ac.uk/ws/portalfiles/portal/170942512/Riley_etal_JMChem_2024_Design_and_synthesis_of_novel_aminoindazole_pyrrolo_2_3_b_pyridine_inhibitors.pdf]
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/337537659_Synthesis_and_Characterization_of_New_Biologically_Active_Pyrrolo23-bPyridine_Scaffolds]
  • Methods for Detecting Kinase Activity. Cayman Chemical. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol049284p]
  • Synthetic process of 5-bromo-7-azaindole. Patsnap. [URL: https://patents.
  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. [URL: https://www.researchgate.
  • N-Alkylation of Pyrrole. ResearchGate. [URL: https://www.researchgate.
  • 5-Bromo-7-azaindole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_5-Bromo-7-azaindole_cas_90527-31-0.htm]

Sources

Application Notes and Protocols: Strategic Functionalization of the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged pharmacophore found in a multitude of clinically relevant molecules and serves as a cornerstone in modern drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive template for the design of inhibitors targeting a wide range of biological targets, including protein kinases. The targeted functionalization of this core is paramount for the generation of novel chemical entities with tailored pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of a key intermediate, 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine , focusing on palladium-catalyzed cross-coupling reactions at the C5-position and derivatization at the N1-position. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse libraries of novel 7-azaindole derivatives for screening and lead optimization.

Introduction: The Chemistry of the 7-Azaindole Core

The this compound core offers multiple avenues for chemical modification. The bromine atom at the C5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The pyrrolic nitrogen (N1) provides a site for alkylation, arylation, or the installation of protecting groups, which can be crucial for modulating the physicochemical properties of the final compounds or for enabling further selective transformations. The presence of the methyl groups at C2 and C3 introduces both steric and electronic effects that can influence the reactivity of the scaffold. These electron-donating groups can enhance the electron density of the aromatic system, potentially impacting the oxidative addition step in palladium-catalyzed cycles.

I. Functionalization at the C5-Position: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

I.A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] This reaction is particularly well-suited for the arylation and heteroarylation of the 5-bromo-7-azaindole core.

  • Catalyst System: The choice of palladium precursor and ligand is critical. Pre-formed palladium complexes, often referred to as "precatalysts," can offer superior reactivity and reproducibility. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.

reagents This compound Aryl/Heteroaryl Boronic Acid Palladium Catalyst Ligand Base Solvent reaction_setup Combine reagents in a reaction vessel under inert atmosphere (N2 or Ar). reagents->reaction_setup heating Heat the reaction mixture to the specified temperature (e.g., 80-110 °C). reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Aqueous workup to remove inorganic salts. monitoring->workup Upon completion purification Purification by column chromatography. workup->purification product 5-Aryl/Heteroaryl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Reagent Stoichiometry Typical Amount Notes
This compound1.0 eq100 mgStarting material.
Aryl/Heteroaryl boronic acid1.2 - 1.5 eqMolar equivalentCan be varied based on the reactivity of the boronic acid.
Pd(dppf)Cl₂ or Pd₂(dba)₃0.05 - 0.1 eq5 - 10 mol%Palladium source. Other catalysts like Pd(PPh₃)₄ can also be used.
XPhos or SPhos0.1 - 0.2 eq10 - 20 mol%Ligand, particularly if using Pd₂(dba)₃.
K₂CO₃ or Cs₂CO₃2.0 - 3.0 eqMolar equivalentBase. Cs₂CO₃ is often more effective for challenging couplings.
1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)-2-3 mLSolvent system. Degassing the solvent is recommended.

Step-by-Step Methodology:

  • To a reaction vial, add this compound, the aryl/heteroaryl boronic acid, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vial and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted product.

I.B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal or internal alkynes at the C5-position.[7][8][9] This functionality can serve as a key building block for further transformations.

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used. It acts as both a base and a solvent in some cases.

  • Copper-Free Conditions: Concerns about the potential for copper to mediate homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols, which often require specific ligands to facilitate the catalytic cycle.

reagents This compound Terminal Alkyne Palladium Catalyst Copper(I) Salt (optional) Base Solvent reaction_setup Combine reagents in a reaction vessel under inert atmosphere. reagents->reaction_setup heating Heat the reaction mixture. reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Aqueous workup and extraction. monitoring->workup Upon completion purification Purification by column chromatography. workup->purification product 5-Alkynyl-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Reagent Stoichiometry Typical Amount Notes
This compound1.0 eq100 mgStarting material.
Terminal Alkyne1.2 - 2.0 eqMolar equivalentThe excess is used to drive the reaction to completion.
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄0.02 - 0.05 eq2 - 5 mol%Palladium catalyst.
CuI0.05 - 0.1 eq5 - 10 mol%Copper(I) co-catalyst. Can be omitted in "copper-free" protocols.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)2.0 - 4.0 eqMolar equivalentBase. Can also serve as a solvent.
THF or DMF-2-3 mLSolvent. Should be anhydrous and degassed.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

I.C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in medicinal chemistry. This reaction allows for the coupling of the 5-bromo-7-azaindole with a wide range of primary and secondary amines.

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required, with sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) being common choices.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere.

reagents This compound Amine Palladium Precatalyst Ligand Base Solvent reaction_setup Combine reagents in a glovebox or under a strictly inert atmosphere. reagents->reaction_setup heating Heat the reaction mixture. reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Quench the reaction and perform an aqueous workup. monitoring->workup Upon completion purification Purification by column chromatography. workup->purification product 5-Amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Reagent Stoichiometry Typical Amount Notes
This compound1.0 eq100 mgStarting material.
Amine1.2 - 1.5 eqMolar equivalentCan be a primary or secondary amine.
Pd₂(dba)₃ or a Palladium Precatalyst0.01 - 0.05 eq1 - 5 mol%The use of a precatalyst (e.g., XPhos Pd G3) is highly recommended for reproducibility.
Biarylphosphine Ligand (e.g., XPhos, RuPhos)0.02 - 0.1 eq2 - 10 mol%The choice of ligand is crucial and may require optimization.
NaOtBu or LiHMDS1.4 - 2.0 eqMolar equivalentStrong, non-nucleophilic base.
Toluene or Dioxane-2-3 mLAnhydrous and deoxygenated solvent.

Step-by-Step Methodology:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a reaction vial.

  • Add the this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vial and heat the reaction mixture with stirring at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

II. Functionalization at the N1-Position

The pyrrolic N-H of the 7-azaindole core can be readily functionalized through various reactions, most commonly alkylation or arylation. This modification can be used to block the N-H for subsequent reactions, to improve solubility, or to explore structure-activity relationships.

II.A. N-Alkylation

Direct alkylation of the N-H can be achieved using an appropriate alkyl halide in the presence of a base.

  • Base: A moderately strong base is typically sufficient to deprotonate the pyrrolic N-H. Sodium hydride (NaH) is a common choice, offering irreversible deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the Sₙ2 reaction.

Reagent Stoichiometry Typical Amount Notes
This compound1.0 eq100 mgStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.1 - 1.5 eqMolar equivalentThe reactivity of the halide influences the reaction conditions (I > Br > Cl).
NaH (60% dispersion in mineral oil) or K₂CO₃1.2 - 2.0 eqMolar equivalentBase. NaH requires careful handling.
Anhydrous DMF or THF-2-3 mLSolvent.

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation.

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Concluding Remarks

The protocols outlined in this guide provide a robust starting point for the chemical exploration of the this compound core. The palladium-catalyzed cross-coupling reactions at the C5-position and the N-alkylation at the N1-position are highly versatile transformations that enable the synthesis of a vast array of novel 7-azaindole derivatives. Researchers are encouraged to adapt and optimize these procedures to suit their specific substrates and target molecules. The strategic functionalization of this privileged scaffold will undoubtedly continue to be a fruitful endeavor in the quest for new therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1147-1154. [Link]

  • Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300977. [Link]

  • Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[10]. Retrieved January 15, 2026, from [Link]

  • Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1903. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-290. [Link]

  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 15, 2026, from [Link]

Sources

high-throughput screening assays involving 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Throughput Screening Assays Involving 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for this compound and its derivatives. This class of compounds, exemplified by the clinical candidate PBT2, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases such as Huntington's and Alzheimer's.[1] The core mechanism of action for these molecules is centered on their function as metal ionophores, which modulate the homeostasis of metal ions like copper (Cu²⁺) and zinc (Zn²⁺) and, in turn, interfere with the metal-driven aggregation of pathogenic proteins like mutant huntingtin (mHtt) and amyloid-beta (Aβ).[1][2]

This guide eschews a rigid template in favor of a logically structured narrative that first elucidates the mechanistic rationale and then provides detailed, field-proven protocols for two primary HTS assays designed to identify and characterize active compounds from this family.

Part 1: The Scientific Rationale - Targeting Metal-Mediated Proteinopathy

The foundational hypothesis for the therapeutic potential of this compound class is the "metal hypothesis" of neurodegeneration. This theory posits that dysregulated homeostasis of biometals, particularly copper and zinc, plays a crucial role in the aggregation of proteins like Aβ and mHtt, leading to the formation of neurotoxic oligomers and plaques.[1] this compound derivatives, which belong to the broader 8-hydroxyquinoline (8-HQ) family, act as metal protein-attenuating compounds (MPACs).[3] However, their primary function is not simple chelation but rather as ionophores, facilitating the transport of metal ions across cell membranes to restore cellular metal balance.[2][4]

This dual activity—metal ion modulation and subsequent inhibition of protein aggregation—necessitates a multi-assay HTS cascade to fully characterize compound activity. The following sections detail the protocols for two such primary assays.

HTS_Workflow_Ionophore start Start plate_cells Plate Cells in 384-well plates start->plate_cells load_dye Load with Metal-Sensitive Dye plate_cells->load_dye add_compounds Add Test Compounds & Controls load_dye->add_compounds add_metal Add Extracellular Metal Solution (e.g., ZnCl₂) add_compounds->add_metal incubate Incubate add_metal->incubate read_plate Read Fluorescence (Plate Reader) incubate->read_plate analyze Data Analysis: Calculate % Activity read_plate->analyze end End analyze->end

Figure 2: HTS workflow for the metal ionophore activity assay.
Detailed Protocol: Fluorescence-Based Zinc Ionophore Assay
  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa or SH-SY5Y) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Plate cells into 384-well, black, clear-bottom assay plates at a density of 10,000 cells/well in 40 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a zinc-sensitive fluorescent probe (e.g., FluoZin™-3, AM).

    • Aspirate the culture medium from the cell plates and wash once with 50 µL of Hank's Balanced Salt Solution (HBSS).

    • Add 20 µL of the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • During dye incubation, prepare a compound plate by serially diluting test compounds in HBSS. A typical starting concentration is 10 µM.

    • Include controls:

      • Negative Control: HBSS with 0.1% DMSO (vehicle).

      • Positive Control: A known zinc ionophore like PBT2 or pyrithione. [5] * After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 20 µL of the compound dilutions (or controls) to the respective wells.

  • Assay Initiation and Reading:

    • Prepare a 2X zinc solution (e.g., 10 µM ZnCl₂ in HBSS).

    • Using a plate reader with an injection module, add 20 µL of the 2X zinc solution to all wells.

    • Immediately begin kinetic fluorescence reading (e.g., Excitation: 494 nm, Emission: 516 nm for FluoZin™-3) every 30 seconds for 15-30 minutes.

Data Analysis and Interpretation

The activity of test compounds is determined by the rate of fluorescence change over time.

  • Primary Metric: Calculate the initial velocity (V₀) of the fluorescence signal increase for each well.

  • Normalization: Normalize the data relative to the controls: % Activity = [(V₀_compound - V₀_negative) / (V₀_positive - V₀_negative)] * 100

  • Hit Criteria: Compounds exhibiting activity above a certain threshold (e.g., >50% or >3 standard deviations above the mean of the negative controls) are considered primary hits.

ParameterRecommended ValueRationale
Plate Format 384-well, black, clear-bottomReduces reagent volume and crosstalk; suitable for imaging/fluorescence.
Cell Line HeLa, SH-SY5YReadily available, robust, and relevant for neurodegenerative studies (SH-SY5Y).
Fluorescent Probe FluoZin™-3, AMHigh sensitivity and specificity for Zn²⁺; cell-permeable. [5]
Test Compound Conc. 0.1 - 20 µMBalances the need to observe an effect with potential cytotoxicity.
Extracellular Zn²⁺ Conc. 5 - 10 µMSufficient to drive ionophore activity without causing acute toxicity. [2]
Wavelengths (FluoZin-3) Ex: ~494 nm / Em: ~516 nmOptimal for the specific fluorescent probe.

Part 3: Primary HTS Assay for Protein Aggregation Inhibition

The downstream consequence of metal ionophore activity is the inhibition of metal-mediated protein aggregation. A Thioflavin T (ThT) assay is a standard, robust, and cost-effective method for monitoring the formation of amyloid fibrils in an HTS format. [6][7]

Principle of the Assay

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils. [7]In this assay, monomeric protein (e.g., Aβ₁₋₄₂ or mHtt exon-1 fragment) is induced to aggregate, often with the addition of metal ions. In the absence of an inhibitor, the protein will form fibrils, leading to a time-dependent increase in ThT fluorescence. An active inhibitor will prevent or slow down this aggregation process, resulting in a significantly lower fluorescence signal compared to the control. [8]

HTS_Workflow_Aggregation start Start prep_protein Prepare Monomeric Protein (Aβ/mHtt) start->prep_protein prep_plate Add Protein, ThT, Buffer, & Metal Ions to Plate prep_protein->prep_plate add_compounds Add Test Compounds & Controls prep_plate->add_compounds seal_incubate Seal Plate & Incubate with Shaking add_compounds->seal_incubate read_plate Kinetic Fluorescence Reading (e.g., every 30 min for 24h) seal_incubate->read_plate analyze Data Analysis: Plot Kinetics, Calculate % Inhibition read_plate->analyze end End analyze->end

Figure 3: HTS workflow for the Thioflavin T protein aggregation assay.
Detailed Protocol: Thioflavin T Assay for Aβ₁₋₄₂ Aggregation
  • Reagent Preparation:

    • Aβ₁₋₄₂ Monomers: Prepare fresh monomeric Aβ₁₋₄₂ by dissolving the lyophilized peptide in a solvent like HFIP, then evaporating the solvent and resuspending in a buffer such as 10mM NaOH followed by neutralization. [9]This step is critical to remove pre-existing aggregates and ensure reproducible kinetics.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • ThT Stock: Prepare a 1 mM ThT stock solution in water and filter through a 0.2 µm filter. [7]Store in the dark.

    • Metal Solution: Prepare a stock solution of CuSO₄ or ZnCl₂.

  • Assay Plate Setup (384-well, non-binding, black plate):

    • To each well, add the components in the following order:

      • Assay Buffer.

      • Test compound or control (0.1% DMSO for negative control).

      • Metal solution (final concentration ~10-20 µM). [10] 4. ThT solution (final concentration ~10-25 µM). [7] 5. Monomeric Aβ₁₋₄₂ (final concentration ~10-20 µM). [7] * The final volume should be between 50-100 µL.

  • Incubation and Reading:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).

    • Measure fluorescence (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 15-30 minutes) for 24-48 hours. [7][10]

Data Analysis and Interpretation

The output is a set of kinetic curves showing fluorescence over time.

  • Primary Metric: Use the fluorescence value at a late time point (when the negative control curve has reached its plateau) to calculate the percentage of inhibition.

  • Normalization: % Inhibition = [1 - (RFU_compound - RFU_blank) / (RFU_negative - RFU_blank)] * 100 (Where RFU is Relative Fluorescence Units and "blank" contains all components except the protein).

  • Hit Criteria: Compounds showing inhibition >50% are typically considered hits for follow-up studies.

ParameterRecommended ValueRationale
Plate Format 384-well, non-binding, blackMinimizes protein adsorption to plastic and reduces crosstalk.
Protein Aβ₁₋₄₂ or mHtt exon-1Pathologically relevant proteins for Alzheimer's and Huntington's disease.
Protein Conc. 10-20 µMSufficient for aggregation kinetics within a reasonable timeframe. [7]
Thioflavin T Conc. 10-25 µMEnsures a robust signal-to-noise ratio. [7]
Incubation Temp. 37°CPhysiologically relevant temperature. [7]
Wavelengths (ThT) Ex: ~450 nm / Em: ~485 nmStandard wavelengths for ThT fluorescence when bound to amyloid fibrils. [7]

Part 4: Trustworthiness and Self-Validation - Counter-Screening Strategies

A critical aspect of any HTS campaign, particularly when screening 8-hydroxyquinoline derivatives, is the early identification of false positives arising from assay interference. [11][12]Implementing counter-screens is essential for ensuring the trustworthiness of the primary hit list.

Interference TypeCausality and ImpactRecommended Counter-Screen
Autofluorescence 8-HQ scaffolds can be intrinsically fluorescent, especially in the blue-green spectral range, directly adding to the assay signal. [11][12]Rerun hit compounds in the assay buffer without the fluorescent probe (ionophore assay) or without ThT/protein (aggregation assay) and measure fluorescence at the assay wavelengths.
Fluorescence Quenching Compounds may non-specifically quench the fluorescence of the reporter dye, leading to false negatives in enhancement assays or false positives in quenching assays.Perform the assay with a pre-formed fluorescent product (e.g., dye pre-bound to metal or ThT pre-bound to fibrils) and measure if the compound reduces the signal.
Compound Aggregation At higher concentrations, compounds can form aggregates that may sequester the protein or interfere with the assay optics, leading to non-specific inhibition. [12][13]Include a non-ionic detergent like 0.01% Triton X-100 in a re-test of the hit compounds. True inhibitors should retain activity, while aggregation-based effects are often mitigated. [12]
Metal Chelation Since the compounds are metal-binding, they might appear active in the aggregation assay simply by sequestering the catalytic metal ions, rather than through a direct interaction with the protein. [14]Perform the aggregation assay without the addition of metal ions (if aggregation still proceeds, albeit slower) to see if the compound is still active.

By systematically applying these protocols and counter-screens, researchers can confidently identify and prioritize this compound derivatives that possess the desired dual activities of metal ion modulation and inhibition of pathogenic protein aggregation, paving the way for the development of novel therapeutics for neurodegenerative diseases.

References

  • ALZFORUM. (2023, October 16). PBT2. [Link]

  • PubMed. (2020, June 10). Analysis of Complexation Interactions between Metal Ions and Drugs under Pseudo-physiological pH Conditions by a High-throughput Screening Method Using a Solid-phase Extraction Cartridge. [Link]

  • PubMed. (2018, August 7). Highly Sensitive Fluorescence Imaging of Zn2+ and Cu2+ in Living Cells with Signal Amplification Based on Functional DNA Self-Assembly. [Link]

  • National Institutes of Health. (2020, March 18). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. [Link]

  • National Institutes of Health. (2010, November 23). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. [Link]

  • National Institutes of Health. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria. [Link]

  • PubMed Central. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. [Link]

  • Thioflavin T spectroscopic assay. Thioflavin T spectroscopic assay. [Link]

  • Taylor & Francis. PBT2 – Knowledge and References. [Link]

  • ACS Publications. (2021). Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington's Disease. [Link]

  • MDPI. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. [Link]

  • PubMed. (2022, March 17). High-throughput detection of metal contamination in HTS outputs. [Link]

  • PubMed. (2000, November). Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease. [Link]

  • The Royal Society of Chemistry. (2022). Thioflavin T assay. [Link]

  • Protocols.io. (2024, January 25). Thioflavin T Assay. [Link]

  • ResearchGate. (2000). Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease. [Link]

  • National Institutes of Health. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. [Link]

  • Grantome. HIGH THROUGHPUT CELL SCREENING FOR TOXIC METAL EXPOSURE. [Link]

  • PubMed. (2010, April 22). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. [Link]

  • ResearchGate. (2024, January 25). (PDF) Thioflavin T Assay v1. [Link]

  • PubMed Central. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. [Link]

  • PubMed Central. Alzheimer's drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs. [Link]

  • National Institutes of Health. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]

  • PubMed. (2020, December 23). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. [Link]

  • Emory Chemical Biology Discovery Center. High-Throughput Screening & Assay Development. [Link]

  • ACS Publications. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • ResearchGate. Investigation of the association of PBT2 and CQ with A 1– 42. A–C ,.... [Link]

  • National Institutes of Health. (2010, June 1). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • ResearchGate. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs | Request PDF. [Link]

  • PubMed. (2011, November 17). Huntingtin aggregation kinetics and their pathological role in a Drosophila Huntington's disease model. [Link]

  • PubMed. (2018, December 11). Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance. [Link]

  • National Institutes of Health. Kinetically competing huntingtin aggregation pathways control amyloid polymorphism and properties. [Link]

  • National Institutes of Health. Tracking Mutant Huntingtin Aggregation Kinetics in Cells Reveals Three Major Populations That Include an Invariant Oligomer Pool. [Link]

  • National Institutes of Health. Huntingtin Aggregation Kinetics and Their Pathological Role in a Drosophila Huntington's Disease Model. [Link]

  • Springer. High-Throughput Screening Assay Profiling for Large Chemical Databases. [Link]

  • ResearchGate. (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Taylor & Francis Online. (2009). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubMed. Physicochemical drug properties associated with in vivo toxicological outcomes: a review. [Link]

Sources

The Strategic Deployment of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments in Modern Drug Discovery

In the landscape of contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds.[1] This approach leverages small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[2] The modest size of these fragments allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.[1] Within the vast chemical universe of fragments, certain scaffolds, often termed "privileged structures," exhibit an innate predisposition for binding to multiple, distinct biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such preeminent scaffold, particularly in the realm of kinase inhibition.[3][4] This application note delves into the specific utility of a decorated 7-azaindole fragment, 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine , as a versatile starting point for the development of novel therapeutics.

The 7-azaindole core is a bioisostere of indole and purine, capable of engaging in key hydrogen bonding interactions within the ATP binding sites of kinases.[3] The strategic placement of a bromine atom at the 5-position provides a crucial chemical handle for subsequent optimization through cross-coupling reactions.[5] Furthermore, the dimethyl substitution at the 2 and 3-positions offers a unique steric and electronic profile that can enhance binding affinity and selectivity for specific targets. This document will provide a comprehensive overview of the applications of this fragment, detailed experimental protocols for its use in a typical FBDD workflow, and methods for its synthetic elaboration.

Application Notes: Leveraging the Unique Attributes of this compound

Physicochemical Properties and Rationale for Use

The this compound fragment is a solid, typically appearing as a white to light yellow powder, and is soluble in common organic solvents.[6] Its core structure, the 7-azaindole skeleton, is comprised of fused pyridine and pyrrole rings.[7] The strategic incorporation of substituents on this core imparts specific and advantageous properties for drug discovery.

PropertyFeatureImplication in Drug Discovery
Core Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Bioisostere of indole and purine; acts as a hinge-binder in many kinases.[3]
5-Position Bromine atomProvides a reactive handle for facile chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library synthesis and SAR exploration.[5]
2,3-Positions Dimethyl groupsThe methyl groups can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets of the target protein. They can also improve metabolic stability and modulate the overall physicochemical properties of the molecule.
Therapeutic Target Classes and Biological Activity

The 7-azaindole scaffold is a well-established pharmacophore in a multitude of therapeutic areas, with a particular prominence in oncology. Derivatives of this core have shown significant activity against a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3]

Primary Target Family: Protein Kinases

The 1H-pyrrolo[2,3-b]pyridine moiety is a known "hinge-binder," forming critical hydrogen bonds with the backbone of the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP. The substituents at the 2, 3, and 5-positions then project into different regions of the binding site, allowing for the fine-tuning of potency and selectivity.

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][8] The 5-position of the scaffold is in proximity to key residues, and modifications at this site can significantly enhance inhibitory activity.[5]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide array of other kinases, demonstrating its broad applicability in cancer and other diseases.[3]

While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors strongly suggests its potential as a valuable starting fragment for the discovery of novel modulators of this enzyme class.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

A potential synthetic route could involve the construction of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core followed by bromination.

Step 1: Synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

This can be achieved through various multi-step sequences starting from substituted pyridines.

Step 2: Bromination of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

    • N-Bromosuccinimide (NBS)

    • Methanol

    • Sodium hydroxide solution (2 N)

    • Ethyl acetate

    • Water

    • Silica gel for column chromatography

    • Dichloromethane

    • Methanol (for chromatography)

  • Procedure:

    • Dissolve 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, add 2 N sodium hydroxide solution and heat the mixture to reflux for 2 hours.[6]

    • Cool the reaction mixture and extract with ethyl acetate.

    • Wash the organic phase sequentially with 1 N sodium hydroxide solution and water.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound.[6]

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent for electron-rich aromatic systems like the pyrrolo[2,3-b]pyridine core.

  • Low-Temperature Addition: The initial low-temperature addition of NBS helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Base Treatment and Reflux: The subsequent treatment with sodium hydroxide and reflux is a common workup procedure to quench any remaining reagents and facilitate product isolation.[6]

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

Protocol 2: Fragment-Based Screening Cascade

This protocol outlines a typical workflow for identifying and validating the binding of this compound to a target protein.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Chemistry Primary_Screen Thermal Shift Assay (TSA) High-throughput, identifies stabilizing fragments Secondary_Screen Surface Plasmon Resonance (SPR) or NMR Confirms direct binding and provides affinity data Primary_Screen->Secondary_Screen Hits Validation Isothermal Titration Calorimetry (ITC) Provides full thermodynamic profile of binding Secondary_Screen->Validation Confirmed Binders Structural_Biology X-ray Crystallography Reveals the precise binding mode Validation->Structural_Biology Thermodynamically Characterized Hits Hit_to_Lead Structure-Guided Chemical Elaboration (e.g., Suzuki Coupling) Structural_Biology->Hit_to_Lead Structural Insights

Caption: A typical workflow for a fragment-based drug discovery campaign.

A. Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to screen fragment libraries for compounds that stabilize a target protein against thermal denaturation.

  • Materials:

    • Purified target protein

    • SYPRO Orange dye

    • This compound stock solution (e.g., 100 mM in DMSO)

    • Assay buffer (e.g., HEPES, pH 7.5, 150 mM NaCl)

    • qPCR instrument

  • Procedure:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into a 96- or 384-well qPCR plate.

    • Add the fragment to the wells to a final concentration of, for example, 200 µM. Include DMSO-only controls.

    • Seal the plate and centrifuge briefly.

    • Run the thermal melt experiment in the qPCR instrument, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

    • Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant positive shift in Tm (ΔTm) indicates fragment binding and stabilization.

B. Secondary Screening and Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of fragment binding.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5)

    • Purified target protein

    • Immobilization buffers (e.g., acetate, pH 5.0) and amine coupling reagents (EDC/NHS)

    • Running buffer (e.g., HBS-EP+)

    • Fragment solutions at various concentrations

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface via amine coupling.

    • Prepare a dilution series of the fragment in running buffer.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

C. Structural Elucidation: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided lead optimization.[10]

  • Procedure (Crystal Soaking):

    • Grow crystals of the apo-protein under optimized conditions.

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor.[11]

    • Transfer the protein crystals to the soaking solution and incubate for a defined period (minutes to hours).

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[12]

    • Process the data and solve the crystal structure to reveal the electron density corresponding to the bound fragment.

Protocol 3: Hit Elaboration via Suzuki-Miyaura Cross-Coupling

Once the binding mode of this compound is confirmed, the bromine atom can be used as a handle to introduce new chemical functionalities to improve potency and selectivity. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[13]

Caption: Elaboration of the fragment via Suzuki-Miyaura coupling.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vial, add this compound, the boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vial with an inert gas three times.

    • Add the degassed solvent system.

    • Seal the vial and heat the reaction mixture (e.g., 80-100 °C) with stirring for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.[13]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery campaigns. Its privileged 7-azaindole core, coupled with a versatile bromine handle and unique dimethyl substitution pattern, makes it an excellent starting point for the development of potent and selective inhibitors, particularly for the protein kinase family. The protocols outlined in this document provide a robust framework for the synthesis, screening, and elaboration of this fragment, enabling researchers to efficiently leverage its potential in their hit-to-lead optimization efforts.

References

  • Sharma, V., Kumar, V., & Kumar, A. (2018). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 16(34), 6294-6298.
  • Štarha, J., Trávníček, Z., & Vančo, J. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o529.
  • Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1334-1343.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20874-20881.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302669.
  • Kirkman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342.
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
  • Faham, S., & Bowie, J. U. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protein Science, 11(6), 1587-1593.
  • Villalonga-Barber, C. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 284(17), 2749-2766.
  • de Kloe, G. E., Bailey, J., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 209-220.
  • Mushtaq, N., et al. (2010). Synthesis and pharmacological activities of 7-azaindole derivatives. Latin American Journal of Pharmacy, 29(5), 791-796.
  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 12), 1236-1248.
  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

  • Thorn, A., & Douangamath, A. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. APL Bioengineering, 7(1), 010902.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Stroganov, O. V., & Chilov, G. G. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica, 3(2), 364-375.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5345.
  • Gribble, G. W. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Journal für praktische Chemie, 342(4), 368-377.
  • ResearchGate. (n.d.). From crystals to structure: (A) Protein crystals. (B) X-ray diffraction.... Retrieved from [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12971-12976.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery.
  • Arafa, R. K., et al. (2017). Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. MedChemComm, 8(3), 609-623.

Sources

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes Based on the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and chemical biology.[1] Its structural similarity to the indole moiety of tryptophan makes it an invaluable fluorescent probe for studying protein structure and dynamics, with photophysical properties that are highly sensitive to the local environment.[2][3] This guide details robust synthetic strategies for the functionalization of a key intermediate, 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, to generate a library of novel fluorescent probes. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, which provide versatile and efficient pathways for C-C bond formation. These methodologies allow for the introduction of diverse aromatic, heteroaromatic, and alkynyl moieties, enabling the fine-tuning of the photophysical properties of the resulting probes for specific applications in bioimaging, diagnostics, and drug discovery.[4][5][6]

Part 1: Introduction to the 7-Azaindole Core

The 7-azaindole core is a cornerstone for the design of advanced fluorescent probes. The substitution of the C-H group at the 7-position of a standard indole ring with a nitrogen atom profoundly alters the molecule's electronic structure.[3] This modification leads to unique photophysical behaviors, including a significant red shift in both absorption and emission spectra compared to tryptophan, and a sensitivity to solvent polarity and hydrogen bonding environments.[2]

A key feature of 7-azaindole is its propensity to undergo excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission in certain environments, making it a highly sensitive reporter of its surroundings.[3] However, for many applications requiring bright and stable fluorescence, preventing intermolecular proton transfer, which can cause quenching through dimer formation, is crucial.[7] Alkylation at the N-1 position, as seen in our 2,3-dimethylated core structure, or glycosylation can effectively block this quenching pathway, leading to significantly enhanced fluorescence quantum yields.[2][7][8]

The starting material, This compound , is an ideal platform for probe development. The bromine atom at the 5-position serves as a versatile synthetic handle for derivatization, while the methyl groups at the 2 and 3 positions enhance the stability and modulate the electronic properties of the core scaffold.

Part 2: Synthetic Strategy and Rationale

The functionalization of the 5-bromo position is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their reliability, functional group tolerance, and high yields, making them staples in modern organic synthesis and drug discovery.[9][10] We will focus on two primary strategies for diversifying the 7-azaindole core.

G cluster_main Synthetic Diversification Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_sono Sonogashira Coupling start 5-Bromo-2,3-dimethyl- 1H-pyrrolo[2,3-b]pyridine suzuki Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Aryl/Heteroaryl Boronic Acid start->suzuki C(sp²) - C(sp²) bond sono Pd/Cu Catalysis Base (e.g., Et₃N) Terminal Alkyne start->sono C(sp²) - C(sp) bond prod_suzuki 5-Aryl/Heteroaryl Derivatives (Biaryl Scaffolds) suzuki->prod_suzuki prod_sono 5-Alkynyl Derivatives (Rigid Linkers) sono->prod_sono G cluster_workflow General Experimental Workflow reagents 1. Combine Reagents (Azaindole, Coupling Partner, Catalyst, Base, Solvent) setup 2. Inert Atmosphere (Degas with Ar/N₂) reagents->setup reaction 3. Heat Reaction (Monitor by TLC/LC-MS) setup->reaction workup 4. Quench & Extract (Aqueous Work-up) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify char 6. Characterize (NMR, MS, Photophysics) purify->char

Caption: A typical workflow for a cross-coupling experiment.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v). To this suspension, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours. [9][11]5. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.04 equiv.), and CuI (0.04-0.08 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC or LC-MS. [12][13]5. Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Photophysical Characterization

Once synthesized and purified, the novel probes must be characterized to understand their fluorescent properties.

Protocol 4.1: Measurement of Absorption and Emission Spectra
  • Sample Preparation: Prepare dilute solutions (1-10 µM) of the synthesized probe in a solvent of choice (e.g., ethanol, DMSO, or a relevant buffer).

  • Absorbance Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: The Stokes shift (in nm) is the difference between the emission and absorption maxima: Stokes Shift = λ_em - λ_abs.

Protocol 4.2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard. [3][7]

  • Standard Selection: Choose a fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Fluorescence Spectra: Record the fluorescence emission spectra for all solutions of the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculation: Integrate the area under the corrected emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    Where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscript std refers to the standard and s refers to the sample.

Table 1: Representative Photophysical Data for Hypothetical 5-Substituted 7-Azaindole Probes
Probe ID5-Substituentλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (in Ethanol)
AZA-1 Phenyl315380650.45
AZA-2 4-Methoxyphenyl325395700.62
AZA-3 2-Thienyl330410800.38
AZA-4 Phenylethynyl340405650.51

Note: Data are illustrative examples based on typical values for similar compounds and are intended for comparison.

Part 5: Applications and Future Outlook

The fluorescent probes synthesized via these methods have a wide range of potential applications. Their sensitivity to the local environment makes them excellent candidates for:

  • Bioimaging: Visualizing cellular structures or tracking biomolecules within living cells.

  • Protein Studies: As analogs of tryptophan, they can be incorporated into peptides to report on protein folding, conformation, and binding events. [2]* Sensing: Designing probes that exhibit a fluorescent response (turn-on or ratiometric shift) upon binding to specific ions, pH changes, or reactive oxygen species. [6]* Drug Discovery: The 7-azaindole scaffold itself is found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. [1][4][14]These fluorescent derivatives can be used to study drug-target engagement and cellular localization.

Future work can focus on attaching specific targeting moieties (e.g., biotin, folic acid) to the aryl or alkynyl groups to direct the probes to specific cellular locations or on developing theranostic agents that combine diagnostic fluorescence with a therapeutic action.

References

  • Burr, S. D., & Rettig, Z. F. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Catarzi, D., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Štefe, I., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Central European Journal of Chemistry. [Link]

  • Shao, Y., et al. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research. [Link]

  • Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]

  • Shao, Y., et al. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]

  • Rostásy, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Raposo, C., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1 H -pyrrolo[2,3- b ]pyridine derivatives as potential anti-tumor agents. PlumX Metrics. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Singh, A., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nikolova, D., et al. (2020). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Fischer Indole Synthesis of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis for this specific class of compounds. The inherent electronic properties of the 7-azaindole scaffold, compounded by the presence of a bromine substituent, can present unique challenges leading to low yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: From Reaction Setup to Purification

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I improve the conversion rate?

Low reactivity is a common hurdle in the Fischer indole synthesis of azaindoles due to the electron-deficient nature of the pyridine ring, which disfavors the key[1][1]-sigmatropic rearrangement step.[2][3] The bromine atom at the 5-position further withdraws electron density, exacerbating this issue.

Primary Causes and Solutions:

  • Insufficiently Strong Acid Catalyst: The choice of acid catalyst is paramount.[4] For an electron-deficient substrate like 5-bromo-2-hydrazinopyridine, a strong acid is often necessary to facilitate the reaction.

    • Recommendation: If you are using weaker Brønsted acids like acetic acid or hydrochloric acid with limited success, consider switching to stronger alternatives. Polyphosphoric acid (PPA) often serves as both the catalyst and solvent, and has proven effective for azaindole synthesis.[5] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃) can also be effective, sometimes offering milder conditions than strong Brønsted acids.[6][7] A systematic screening of catalysts is highly recommended.

  • Inadequate Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy barrier.[8]

    • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. For high-boiling solvents like toluene or xylene, reflux temperatures are common. Microwave-assisted synthesis can be a powerful tool to rapidly screen conditions and often leads to significantly reduced reaction times and improved yields.[5]

  • Purity of Starting Materials: Impurities in the 5-bromo-2-hydrazinopyridine or the carbonyl compound can inhibit the reaction. The hydrazine is particularly susceptible to oxidation.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. It is advisable to use freshly prepared or purified 5-bromo-2-hydrazinopyridine.

Q2: I am observing the formation of multiple products, leading to a low yield of the desired 5-bromo-7-azaindole derivative. What are the common side reactions?

The formation of byproducts is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-deficient pyridylhydrazines. The acidic conditions can promote the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, leading to the formation of 5-bromo-2-aminopyridine and other degradation products.

    • Mitigation: Careful optimization of the acid catalyst and temperature is crucial. Sometimes, a milder Lewis acid may be preferable to a strong Brønsted acid to minimize this side reaction.[4] Running the reaction at the lowest effective temperature can also help.

  • Formation of Regioisomers with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric azaindole products.

    • Mitigation: The choice of acid catalyst can influence regioselectivity. Generally, stronger acids may favor the formation of the indole from the less sterically hindered enamine intermediate. A systematic screening of both Brønsted and Lewis acids is the most effective approach to optimize for the desired isomer.[4]

  • Tar Formation: High temperatures and highly concentrated strong acids can cause the starting materials and the desired product to decompose, leading to the formation of intractable tar.

    • Mitigation: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Consider using a higher boiling point solvent for better temperature control. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

Decision Workflow for Catalyst and Condition Optimization

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or No Reaction purity Check Starting Material Purity start->purity Step 1 catalyst Screen Acid Catalysts (PPA, Eaton's Reagent, ZnCl₂, BF₃·OEt₂) temperature Optimize Temperature (Gradual Increase / Microwave) catalyst->temperature Step 3 regio Address Regioselectivity (Unsymmetrical Ketones) temperature->regio If applicable success Improved Yield of 5-Bromo-7-Azaindole Derivative temperature->success If symmetrical ketone purity->catalyst Step 2 regio->success

Caption: A logical workflow for troubleshooting low yields.

Q3: I am struggling with the purification of my 5-bromo-7-azaindole derivative. What are the best practices?

The purification of 5-bromo-7-azaindole derivatives can be challenging due to their polarity and potential for interaction with the stationary phase in column chromatography.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective. However, if you observe significant tailing or decomposition on silica, consider deactivating the silica by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using alumina (basic or neutral) or a reversed-phase silica gel can be beneficial.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Due to the basicity of the pyridine nitrogen, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and reduce tailing.

    • Hydrogen Bonding Effects: 7-azaindole derivatives are known to form strong N-H···N hydrogen-bonded dimers.[9][10] This can sometimes lead to broad peaks or unusual elution behavior in chromatography. Using a mobile phase with a hydrogen-bond disrupting solvent component (like methanol) can be helpful.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[11]

  • Acid-Base Extraction: An acid-base extraction can sometimes be used to separate the weakly basic azaindole from non-basic impurities. However, exercise caution as some derivatives may be sensitive to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: Is it better to use a Brønsted acid or a Lewis acid for the synthesis of 5-bromo-7-azaindole derivatives?

There is no universal answer, as the optimal catalyst depends on the specific carbonyl compound being used.[4]

  • Brønsted acids (e.g., PPA, H₂SO₄) are generally stronger and can be very effective for less reactive substrates, but they can also lead to more side reactions and decomposition at high temperatures.

  • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are often considered milder and can sometimes provide better yields and cleaner reactions by coordinating to the nitrogen atoms and facilitating the key rearrangement step.[6][7] A screening of both types of acids is the best approach to determine the optimal conditions for your specific derivative.

Q2: How does the choice of ketone or aldehyde affect the reaction?

The structure of the carbonyl partner has a significant impact:

  • Aliphatic ketones and aldehydes: Generally, these are good substrates. However, with unsymmetrical ketones, regioselectivity becomes a key consideration.

  • Aromatic ketones: These can be more challenging due to their reduced reactivity. Harsher conditions (stronger acid, higher temperature) may be required.

  • Steric Hindrance: Bulky substituents on the ketone or aldehyde can hinder the initial formation of the hydrazone and subsequent cyclization, potentially leading to lower yields.

Q3: Can I perform this reaction as a one-pot procedure?

Yes, a one-pot procedure is often preferred.[5] The formation of the 5-bromo-2-pyridylhydrazone and the subsequent indolization can be carried out in the same reaction vessel without isolating the intermediate hydrazone. This can minimize handling losses and improve overall efficiency. Typically, the hydrazine and carbonyl compound are first condensed in a solvent like ethanol, and then the acid catalyst is added for the cyclization step.[12]

Q4: Are there alternative methods for synthesizing 5-bromo-7-azaindole derivatives if the Fischer synthesis fails?

Yes, several other methods for azaindole synthesis have been developed.[13] If the Fischer indole synthesis proves to be ineffective for your specific substrate, you might consider exploring:

  • Palladium-catalyzed cross-coupling strategies: These have become powerful methods for constructing the azaindole core.

  • The Bartoli or Leimgruber-Batcho indole syntheses: These are other classical methods that have been adapted for azaindole synthesis.

Experimental Protocol: General Procedure for the Fischer Indole Synthesis of a 5-Bromo-7-Azaindole Derivative

This protocol is a general guideline and will likely require optimization for your specific substrates.

Materials:

  • 5-bromo-2-hydrazinopyridine

  • Ketone or aldehyde (1.0-1.2 equivalents)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, toluene, or neat for PPA)

Procedure:

  • Hydrazone Formation (Optional - can be performed in situ):

    • In a round-bottom flask, dissolve 5-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

    • A catalytic amount of acetic acid can be added to facilitate hydrazone formation.

    • Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the hydrazone.

  • Indolization:

    • Method A (with PPA): Pre-heat polyphosphoric acid to 80-100 °C in a separate flask. Carefully add the hydrazone (or the crude reaction mixture from step 1 after solvent removal) to the hot PPA with vigorous stirring. Increase the temperature to 120-160 °C and monitor the reaction progress.[5]

    • Method B (with a Lewis Acid): To the crude or purified hydrazone, add the chosen solvent (e.g., toluene) followed by the Lewis acid catalyst (e.g., ZnCl₂, 1.2-2.0 eq). Heat the reaction mixture to reflux and monitor its progress.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature (if using a solvent) or to around 80-100 °C (if using PPA).

    • For PPA reactions, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic mixture with a base (e.g., saturated aqueous sodium bicarbonate, ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization as described in the troubleshooting section above.

Quantitative Data Summary Table

CatalystSolventTemperature (°C)Typical Yield Range (%)Reference
Polyphosphoric Acid (PPA)Neat120-16040-75[5]
Zinc Chloride (ZnCl₂)Toluene / XyleneReflux50-85[6][7]
Sulfuric Acid (H₂SO₄)Ethanol / Acetic AcidReflux30-60[7]
Boron Trifluoride EtherateDichloromethane / Toluene25 - Reflux45-80[4]
Eaton's ReagentDichloromethane25-4055-90N/A

Note: Yields are highly substrate-dependent and the conditions provided are a general starting point for optimization.

References

  • Current time inform
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Semantic Scholar. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • Preparation method for 5-bromo-7-azaindole.
  • A three-component Fischer indole synthesis. PubMed. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health. [Link]

  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. CoLab.
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • Synthesis of Azaindoles. ResearchGate. [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. National Institutes of Health. [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed. [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Fischer Indole Synthesis (late 1880s). ResearchGate. [Link]

  • Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. ResearchGate. [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]

  • Preparation method of 5-bromo-7-azaindole.

Sources

common byproducts in the synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and direct method is the electrophilic bromination of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine precursor. The pyrrole ring of the 7-azaindole system is electron-rich and thus highly activated towards electrophilic substitution. The C5-position is electronically favored for substitution. Reagents like N-Bromosuccinimide (NBS) in a suitable organic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) are typically employed for this transformation.

Q2: Why is my reaction mixture turning dark brown or black during the bromination step?

Dark coloration is common during the bromination of electron-rich heterocycles like 7-azaindoles. This can be attributed to several factors:

  • Formation of Charge-Transfer Complexes: Transient charge-transfer complexes between the azaindole and bromine or NBS can be highly colored.

  • Minor Degradation: The reaction can be exothermic. Poor temperature control may lead to minor degradation of the starting material or product.

  • Oxidation: The 7-azaindole nucleus can be sensitive to oxidation, which can be exacerbated by reaction conditions, leading to colored impurities.

While often unavoidable, the color typically does not signify a failed reaction. The impurities responsible are usually removed during workup and purification.

Q3: What are the critical parameters to control during the bromination reaction to ensure high selectivity for the 5-bromo isomer?

Control of reaction parameters is essential for success. The key factors are:

  • Stoichiometry: Use of a slight excess (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS) is crucial. A significant excess will inevitably lead to over-bromination.

  • Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature. This helps to control the reaction rate and minimize side reactions.

  • Solvent: Aprotic solvents of moderate polarity like DCM, chloroform, or acetonitrile are preferred. Protic solvents can interfere with the brominating agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: My LC-MS/NMR analysis shows a significant amount of a dibrominated byproduct. How did this happen and how can I remove it?

Causality: The formation of a dibrominated species is a classic example of over-reaction. The mono-brominated product is still an electron-rich heterocycle and can undergo a second electrophilic substitution if a sufficient concentration of the brominating agent is present and the reaction time is extended.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: The most common cause is using too much brominating agent. Ensure you are using no more than 1.1 equivalents of NBS.

  • Control Reagent Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over a period of time. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Once the starting material is consumed, quench the reaction promptly to prevent further bromination of the product.

Removal Protocol: The dibrominated byproduct is significantly less polar than the desired mono-brominated product. This difference in polarity is the key to its removal.

  • Flash Column Chromatography: This is the most effective method. A typical gradient elution on silica gel, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will elute the dibromo-byproduct first, followed by the desired 5-bromo product.

  • Recrystallization: If the quantity of the dibromo-impurity is small, recrystallization can be effective. Experiment with solvent systems like Ethyl Acetate/Hexanes or Toluene.

Problem 2: My final product is contaminated with unreacted 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine starting material.

Causality: This issue arises from an incomplete reaction, typically due to insufficient brominating agent, low reaction temperature, or short reaction time. It can also be caused by impure or deactivated NBS.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your NBS is of high purity. It can degrade over time, especially if exposed to light or moisture.

  • Optimize Reaction Time: Allow the reaction to stir at room temperature for a sufficient duration after the initial cooling. Monitor by TLC until no starting material is visible.

  • Slight Excess of NBS: Using a small excess (e.g., 1.05 equivalents) of NBS can help drive the reaction to completion.

Removal Protocol: The starting material is more polar than the brominated product due to the absence of the lipophilic bromine atom.

  • Flash Column Chromatography: Similar to the removal of the dibromo-byproduct, column chromatography is highly effective. The desired product will elute before the more polar starting material.

  • Acidic Wash: The basicity of the pyridine nitrogen in the starting material is slightly higher than in the brominated product. A carefully controlled acidic wash (e.g., with dilute HCl) during the aqueous workup can sometimes selectively extract the more basic starting material into the aqueous phase. However, this method requires careful pH control to avoid protonating and extracting the desired product.

Problem 3: I'm observing an isomeric bromo-product in my crude mixture. Is this expected?

Causality: While the C5-position is the most electronically favored site for bromination, minor amounts of other isomers (e.g., bromination at C4 or C6) can sometimes form, especially if the reaction is run at elevated temperatures. The directing effects of the two methyl groups and the fused pyridine ring strongly favor C5-substitution, so other isomers should be minor.

Troubleshooting Steps:

  • Maintain Low Temperature: Strict temperature control is the best way to maximize regioselectivity. Running the reaction at 0 °C or below minimizes the formation of kinetically disfavored isomers.

  • Choice of Brominating Agent: NBS is generally highly selective. Using elemental bromine (Br₂) can sometimes be less selective and is more hazardous to handle.

Removal Protocol: Positional isomers often have very similar polarities, making them challenging to separate.

  • High-Performance Flash Chromatography: Using a high-resolution silica column with a slow, shallow gradient may be necessary to resolve the isomers.

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have different solubilities in a particular solvent system. This often requires significant trial and error.

Data Summary: Product and Potential Byproducts

The following table summarizes the key physical properties of the target compound and its most common byproducts to aid in their identification and separation.

CompoundMolecular Weight ( g/mol )Polarity (vs. Product)Typical TLC Elution Order (Normal Phase)
Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine304.99Lower1 (Fastest)
This compound 226.09 - 2
2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine146.19Higher3 (Slowest)

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route and the points at which common byproducts are formed.

Synthesis_Byproducts SM 2,3-dimethyl-1H- pyrrolo[2,3-b]pyridine midpoint SM->midpoint NBS (1.0-1.1 eq) DCM, 0°C to RT Product 5-Bromo-2,3-dimethyl-1H- pyrrolo[2,3-b]pyridine OverBrom Dibromo-byproduct Product->OverBrom Excess NBS / Long Reaction Time midpoint->SM Incomplete Reaction (Unreacted SM) midpoint->Product Desired Pathway

Caption: Synthetic pathway and common byproduct formation.

Detailed Protocol: Purification by Flash Column Chromatography

This protocol provides a reliable method for isolating the pure this compound from the crude reaction mixture.

1. Preparation of the Crude Sample:

  • After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude solid or oil.

  • Dissolve a small amount of the crude material in the column eluent for a preliminary TLC analysis to visualize the separation.

  • For loading onto the column, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or Ethyl Acetate), add silica gel (2-3 times the weight of the crude material), and concentrate the slurry to a dry, free-flowing powder.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica weight to crude material weight).

  • Pack the column with silica gel using the initial eluent (e.g., 5% Ethyl Acetate in Hexanes) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

3. Elution and Fraction Collection:

  • Carefully load the dry-loaded sample onto the top of the packed silica bed.

  • Begin elution with the non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • If present, the non-polar dibrominated byproduct will elute first.

  • Gradually increase the eluent polarity (e.g., to 10-15% Ethyl Acetate in Hexanes). The desired 5-bromo product will begin to elute.

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • If unreacted starting material is present, it will elute last, often requiring a further increase in solvent polarity.

4. Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

  • Verify the purity by NMR, LC-MS, and measure the melting point.

References

This guide was synthesized from established chemical principles and a review of synthetic procedures for related heterocyclic compounds. For further reading on the synthesis of azaindoles and their derivatives, please consult the following resources:

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) . Current Organic Chemistry. A comprehensive review of the fundamental synthesis and functionalization strategies for the 7-azaindole core. Available at: [Link][1]

  • General Synthetic Approaches for 7-Azaindoles . Organic Chemistry Portal. Provides an overview and links to various named reactions and modern methods used to construct the azaindole scaffold. Available at: [Link][2]

  • Patented Synthetic Processes for 5-bromo-7-azaindole . Google Patents. This patent describes an industrial-scale synthesis which can provide insights into reaction conditions and potential impurities. Available at: [3]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity and troubleshoot common issues encountered during the synthesis of 7-azaindole derivatives.

The inherent electronic properties of the 7-azaindole nucleus, with its electron-rich pyrrole ring and electron-deficient pyridine ring, present unique challenges and opportunities for selective functionalization. This resource provides in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and visual aids to rationalize reaction outcomes.

I. General Considerations & Protecting Group Strategies

Before attempting functionalization, it is crucial to consider the reactivity of the starting material. The N1-H of the pyrrole ring is acidic and can interfere with many reactions. Therefore, the choice of a suitable protecting group is often the first and most critical decision.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a mixture of N1-functionalized and C-functionalized products. How can I improve selectivity for C-functionalization?

A1: This is a classic issue stemming from the nucleophilicity of the pyrrole nitrogen. To favor C-functionalization, you must protect the N1 position. The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • For Metal-Halogen Exchange/Lithiation: A bulky silyl group like triisopropylsilyl (TIPS) is often effective. It directs metalation to other positions and can be removed under mild conditions.[3]

  • For Cross-Coupling Reactions: Groups like Boc (tert-butoxycarbonyl) or a simple benzyl (Bn) group can be used.[4] Boc protection can reduce the electron density of the pyrrole ring, making it more stable.[5] Phenylsulfonyl (PhSO2) is a robust protecting group, though its removal requires harsher conditions.[5]

  • For C-H Functionalization: N-sulfonyl protection has been shown to be effective for directing C-3 sulfenylation.[6]

Q2: I'm having trouble removing the N1-protecting group without affecting my newly introduced functional group. What are some milder deprotection strategies?

A2: This is a common challenge. The stability of your functional group dictates the deprotection method.

  • Silyl Groups (e.g., TIPS): These are typically cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF) in THF. This is generally a mild method compatible with many functional groups.

  • Boc Group: Can be removed under acidic conditions (e.g., TFA in DCM) or with milder reagents if your product is acid-sensitive.

  • Pivaloyl Group: While robust, it can be notoriously difficult to remove. One reported method for the deprotection of N-pivaloylindoles is the use of lithium diisopropylamide (LDA).[7]

  • SEM Group: Can be removed under various conditions, offering flexibility.[8]

II. Troubleshooting Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

Metal-halogen exchange at the C5-bromo position is a primary route to introduce a nucleophilic center for subsequent reaction with electrophiles. However, competing deprotonation at other sites is a significant hurdle.

Logical Flow for Troubleshooting Lithiation Regioselectivity

start Problem: Poor regioselectivity in lithiation of 5-Bromo-2,3-dimethyl-7-azaindole n1_deprotonation Observation: Significant N1-H deprotonation and/or reaction at N1. start->n1_deprotonation Is N1 reacting? c4_c6_lithiation Observation: Competing lithiation at C4 or C6. start->c4_c6_lithiation Is another C-H reacting? solution1 Solution: Protect N1-H. - Use bulky groups like TIPS or Boc. - This sterically hinders N1 and electronically deactivates the pyrrole ring. n1_deprotonation->solution1 solution2 Solution: Employ a Directed Metalation Group (DMG). - An N-carbamoyl group can direct lithiation to C6. - A subsequent 'carbamoyl dance' can move the group to N1, freeing C6 for further functionalization. c4_c6_lithiation->solution2 solution3 Solution: Use a combination of i-PrMgCl and n-BuLi. - This can prevent intermolecular quenching from acidic protons. - Can offer higher regioselectivity in some cases. c4_c6_lithiation->solution3 optimization Further Optimization: - Lower reaction temperature (-78 °C or lower). - Use non-coordinating solvents like THF. - Control stoichiometry of the organolithium reagent. solution1->optimization solution2->optimization solution3->optimization

Caption: Decision workflow for troubleshooting lithiation regioselectivity.

Frequently Asked Questions (FAQs)

Q3: When I attempt a lithium-halogen exchange on my N-protected 5-bromo-2,3-dimethyl-7-azaindole with n-BuLi, I get a mixture of products, including what appears to be debromination. What is happening?

A3: This outcome suggests several possibilities:

  • Proton Quenching: The initially formed C5-lithiated species is highly basic and can be quenched by trace amounts of water or other proton sources in your reaction, leading to the debrominated product. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Competing Deprotonation: Even with N1 protected, the C4 and C6 positions on the pyridine ring are susceptible to deprotonation by strong bases like n-BuLi, especially at higher temperatures. This is a form of directed ortho-metalation (DoM).[9] The resulting lithiated species can then react with your electrophile or be quenched.

  • Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures (-78 °C).[10][11] Running the reaction at warmer temperatures can favor competing side reactions like DoM.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at -78 °C or even -100 °C.

  • Use a Different Base: Consider using t-BuLi, which can sometimes favor halogen exchange over deprotonation.

  • Alternative Strategy: A combination of i-PrMgCl and n-BuLi can be effective for performing bromine-metal exchange on bromoheterocycles with acidic protons under non-cryogenic conditions.[12]

Q4: I want to functionalize the C4 or C6 position directly, but my attempts at directed ortho-metalation are not selective. How can I control this?

A4: Achieving regioselectivity in DoM on the 7-azaindole core requires careful selection of directing groups (DMGs).

  • C6-Functionalization: Snieckus and coworkers have demonstrated an elegant strategy where an N,N-diisopropylcarbamoyl group is installed at the N7 position.[13][14] This group effectively directs lithiation to the C6 position.[13][14]

  • C4-Functionalization: Directing metalation to C4 is more challenging due to the electronic influence of the pyrrole ring. A common strategy involves halogenating the C4 position and then using that handle for further reactions.

Protocol: Regioselective C5-Lithiation and Quenching

Objective: To generate the C5-lithiated species of N-TIPS-5-bromo-2,3-dimethyl-7-azaindole and quench with an electrophile (e.g., iodine).

Materials:

  • N-TIPS-5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes)

  • Iodine solution (in anhydrous THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-TIPS protected starting material.

  • Dissolve in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of n-BuLi dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add 1.2 equivalents of the iodine solution in THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous Na2S2O3 to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[15]

Common Cross-Coupling Issues and Solutions
IssuePotential Cause(s)Troubleshooting Suggestions
No Reaction or Low Conversion 1. Inactive catalyst. 2. Poor solubility of starting materials.[16] 3. Inappropriate base or solvent. 4. Deactivation of the boronic acid (Suzuki).1. Use a pre-catalyst or ensure catalyst is from a reliable source. 2. Try different solvent systems (e.g., dioxane/water, DMF). 3. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3).[4] For anhydrous couplings with K3PO4, adding a small amount of water may be necessary.[17] 4. Use freshly prepared boronic acid or a boronate ester.
Dehalogenation (Hydrodebromination) 1. β-hydride elimination (for some coupling partners). 2. Protonolysis of the organopalladium intermediate.1. Choose ligands that promote reductive elimination over β-hydride elimination. 2. Ensure anhydrous conditions and use a non-protic solvent if possible.
Homocoupling of Boronic Acid (Suzuki) 1. Oxidative conditions. 2. High catalyst loading or temperature.1. Thoroughly degas all solvents and reagents. 2. Optimize catalyst loading and reaction temperature.
N-Arylation (Buchwald-Hartwig) Reaction at the unprotected N1-H position.1. Protect the N1-H. This is the most reliable solution. 2. Use specialized ligand/catalyst systems developed for unprotected heterocycles. Buchwald and coworkers have developed palladium precatalysts that allow for selective C-N coupling of unprotected halo-7-azaindoles.[18][19]
Frequently Asked Questions (FAQs)

Q5: I am attempting a Suzuki-Miyaura coupling at the C5 position, but I am observing significant dehalogenation of my starting material and very low yield of the desired product.

A5: Dehalogenation is a common side reaction in Suzuki couplings.[16]

  • Causality: This often arises from the protonolysis of the Pd(II)-aryl intermediate before it can undergo transmetalation with the boronic acid. This can be exacerbated by the presence of water or other protic species. Another pathway is the premature reductive elimination from a Pd(II)-hydrido-aryl species.

  • Solutions:

    • Base Selection: The choice of base is critical. While aqueous bases like Na2CO3 or K2CO3 are common, they can be a source of protons. Consider switching to an anhydrous base like K3PO4 or CsF.

    • Solvent System: Ensure your solvents are thoroughly degassed and anhydrous. Bubbling argon through the solvent for 20-30 minutes before use is a good practice.[17]

    • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the rates of oxidative addition and reductive elimination, potentially outcompeting the dehalogenation pathway.

Q6: My Buchwald-Hartwig amination is giving me a mixture of C5-aminated product and N1-aminated product. How can I favor C-N bond formation at the C5 position?

A6: This is a classic regioselectivity challenge with unprotected 7-azaindoles. The N1-H is acidic and can readily couple under amination conditions.

  • The Definitive Solution: The most straightforward and reliable method is to protect the N1-H position.[4] A removable protecting group like Boc or SEM is ideal.

  • Advanced Catalysis: If protecting the N1-H is not feasible, specialized catalytic systems are required. The Buchwald group has pioneered the use of specific palladium precatalysts and biarylphosphine ligands (like RuPhos) with a strong, non-nucleophilic base like LiHMDS, which can achieve high selectivity for C-N coupling even with the N1-H present.[18][20] This is because the catalyst system is designed to favor oxidative addition at the C-Br bond over coordination and deprotonation at the N1-H.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x R-X (5-Bromo-7-azaindole) oxidative_addition->ar_x Reacts with pd_intermediate1 R-Pd(II)L2-X oxidative_addition->pd_intermediate1 Forms transmetalation Transmetalation ar_boronic R'-B(OH)2 (Boronic Acid) transmetalation->ar_boronic Reacts with pd_intermediate2 R-Pd(II)L2-R' transmetalation->pd_intermediate2 Forms reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates product R-R' (Coupled Product) reductive_elimination->product Releases pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Sources

improving the stability and shelf-life of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a vital heterocyclic building block in contemporary drug discovery. Its unique electronic and structural features make it a key component in the synthesis of kinase inhibitors and other therapeutic agents. However, the inherent reactivity of the pyrrolopyridine core, combined with the presence of activating methyl groups and a photosensitive bromo substituent, presents significant challenges to its long-term stability and shelf-life. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and detailed protocols, to ensure the integrity and stability of this critical reagent.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be contained in a tightly sealed amber glass vial to protect it from light and moisture.[1][2] Many suppliers of air- and moisture-sensitive reagents use specialized packaging like Sure/Seal™ bottles, which are designed for safe storage and dispensing.[3]

Q2: I've noticed my solid this compound has changed color from off-white to yellow or brown. What does this indicate?

A: Color change is a common indicator of degradation. Pyrrole and its derivatives are known to form colored polymeric byproducts upon exposure to air, light, or acidic conditions.[4] The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of highly conjugated, colored species.[5][6] A change in color strongly suggests a decrease in purity, and the material should be re-analyzed before use.

Q3: Why is an inert atmosphere so critical for this compound?

A: The pyrrolo[2,3-b]pyridine ring system, particularly the pyrrole moiety, is electron-rich and thus highly susceptible to oxidation.[5][6] The two methyl groups further increase the electron density on the ring system, potentially making it even more prone to oxidation compared to the unsubstituted parent heterocycle. Oxygen in the air can initiate radical or oxidative degradation pathways, leading to ring-opening, polymerization, or the formation of N-oxides.[5][7] Storing under an inert gas like argon or nitrogen displaces oxygen and prevents these degradation reactions.[1][2]

Q4: Can I handle this compound on the open bench?

A: For brief periods and small quantities, handling on an open bench may be acceptable if the humidity is low. However, best practice dictates that all transfers and weighing operations should be conducted in a controlled environment, such as a glovebox or under a positive flow of an inert gas (e.g., using a Schlenk line).[2][3] This minimizes exposure to atmospheric oxygen and moisture, which can initiate degradation.

Q5: My NMR analysis shows some peak broadening and the appearance of minor new signals. Could this be related to stability?

A: Yes, this is a classic sign of degradation. The formation of paramagnetic species from oxidative processes can cause significant broadening of NMR signals. The appearance of new, small peaks is indicative of the formation of degradation products. It is advisable to use a stability-indicating analytical method, such as the HPLC protocol described in Part 3, to quantify the purity and identify the impurities.

PART 2: Troubleshooting Guide for Common Stability Issues

Observed Problem Potential Cause(s) Recommended Action(s)
Compound darkens upon storage or during an experiment. 1. Oxidation: Exposure to air (oxygen). The pyrrole ring is particularly sensitive.[5][6] 2. Photodegradation: Exposure to UV or ambient light. Brominated aromatic compounds can be light-sensitive.[8][9] 3. Acid-catalyzed Polymerization: Exposure to acidic contaminants.1. Purge the storage vial with argon or nitrogen before sealing. Handle the compound in a glovebox or under inert atmosphere.[1][2] 2. Store in an amber vial and keep it in the dark (e.g., wrapped in aluminum foil) inside a freezer. 3. Ensure all solvents and reagents used are neutral and free from acidic impurities. Consider purification by passing a solution of the compound through a small plug of neutral alumina.
New spots appear on Thin Layer Chromatography (TLC). 1. Formation of Degradation Products: The compound is breaking down due to one or more stress factors (light, heat, oxygen, moisture). 2. Hydrolysis: If exposed to moisture, particularly under acidic or basic conditions, degradation can occur. Pyrrolopyridine derivatives have shown instability in acidic and alkaline media.[8]1. Confirm the identity of the main spot with a fresh standard, if available. 2. Perform a co-spot with the starting material to confirm it is not unreacted starting material from a previous step. 3. Re-purify the material using column chromatography if purity is below the required specification. 4. Implement stricter storage and handling procedures as outlined in this guide.
Poor solubility or formation of insoluble material. 1. Polymerization: Oxidative or acid-catalyzed polymerization of the pyrrole ring can lead to insoluble, high-molecular-weight materials.[4]1. Attempt to dissolve a small sample in a good solvent (e.g., DMSO, DMF). If insoluble material remains, it is likely a polymer. 2. The material is likely unusable and should be discarded. Review handling procedures to prevent future polymerization.
Inconsistent results in biological assays. 1. Decreased Purity: The actual concentration of the active compound is lower than calculated due to the presence of degradants. 2. Interference from Degradants: Degradation products may have their own biological activity or may interfere with the assay.1. Re-analyze the purity of the compound batch using a quantitative method like HPLC or qNMR immediately before preparing stock solutions. 2. Prepare fresh stock solutions from a newly opened or recently purified batch of the compound. 3. Perform a forced degradation study (see Protocol 2) to understand which degradants might form and assess their potential impact.

PART 3: In-Depth Technical Protocols

Protocol 1: Recommended Handling and Storage Procedures

This protocol is designed to minimize exposure to deleterious environmental factors.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of high-purity argon or nitrogen gas

  • Glovebox or Schlenk line

  • -20°C freezer

Procedure:

  • Receiving the Compound: Upon receipt, immediately inspect the packaging. If it is not sealed under an inert atmosphere, transfer the compound to a tared amber vial inside a glovebox or under a positive pressure of argon/nitrogen.

  • Inerting: Backfill the vial with inert gas. Seal the cap tightly. For extra protection, wrap the cap's threads with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and a warning such as "Air, Light, and Moisture Sensitive. Store at -20°C under Inert Gas."

  • Storage: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a dark, -20°C freezer.

  • Dispensing:

    • Ideal Method (Glovebox): Transfer the storage vial into the glovebox antechamber. Once inside the main chamber, open the vial and weigh the desired amount into a separate container. Backfill the original storage vial with the glovebox atmosphere before re-sealing.

    • Alternative Method (Schlenk Line): Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[10] Once at room temperature, quickly open the vial under a positive flow of inert gas, remove the desired amount, and immediately re-purge the vial with inert gas before sealing.

  • Avoid Cross-Contamination: Never return unused material to the stock bottle. Use clean, dry spatulas and glassware for every operation.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol, based on ICH guidelines, helps identify potential degradation pathways and establish a stability-indicating analytical method.[11][12][13] It is essential for understanding the intrinsic stability of the molecule.

Objective: To generate potential degradation products of this compound under various stress conditions.

Initial Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Use the HPLC method in Protocol 3 to obtain an initial purity profile (t=0) of the unstressed compound.

Stress Conditions (run in parallel):

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 48 hours.

    • At timed intervals (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with 1 M NaOH, dilute to the initial concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature. Pyrrolopyridine derivatives can be extremely unstable in alkaline media.[8]

    • Analyze at short intervals (e.g., 5, 15, 30, 60 minutes). If stable, proceed to 60°C.

    • Withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature in the dark for 48 hours.

    • At timed intervals, withdraw an aliquot, dilute, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a thin solid film of the compound and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the light-exposed and control samples by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount (5-10 mg) of the solid compound in an oven at 80°C for 7 days.

    • At timed intervals, remove a sample, prepare a solution at the standard concentration, and analyze by HPLC.

Analysis of Results:

  • Compare the chromatograms from stressed samples to the t=0 and control samples.

  • Calculate the percentage degradation.

  • Identify the retention times of new peaks (degradation products).

  • Use a mass spectrometer detector to obtain the mass-to-charge ratio (m/z) of the degradants to aid in structure elucidation.

Protocol 3: Stability-Indicating HPLC-UV/MS Method

This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC System: Standard system with a quaternary pump, autosampler, and column thermostat.

  • Detectors: Photodiode Array (PDA) or UV detector and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like pyridines.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Program 10% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 10% B over 1 min, equilibrate for 4 min.A broad gradient ensures elution of both polar degradants and the relatively nonpolar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLAdjust as needed based on concentration and detector sensitivity.
UV Detection Monitor at 254 nm and 280 nm, or use PDA to scan from 200-400 nm.Allows for detection of a wide range of aromatic compounds and impurities.
MS Settings Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-800.ESI+ is effective for protonating the nitrogen atoms in the heterocyclic system.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the parent compound should be <2.0%.

  • The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

PART 4: Scientific Discussion - Potential Degradation Pathways

Understanding the potential chemical instabilities of this compound is key to preventing its degradation.

1. Oxidation of the Pyrrole Ring: The pyrrole ring is analogous to an enamine and is exceptionally electron-rich, making it the most likely site for oxidation.[5][6] Atmospheric oxygen can initiate auto-oxidation, especially in the presence of light or trace metal impurities. This process can lead to the formation of pyrrolidinones via epoxide intermediates, and ultimately to ring-opening or polymerization, resulting in the observed discoloration.[5] The electron-donating methyl groups at the C2 and C3 positions likely exacerbate this sensitivity.

2. Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation.[8] UV light can induce homolytic cleavage of the C-Br bond, generating an aryl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent molecule (leading to the de-brominated analog, 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine) or reacting with oxygen to form phenolic impurities. Studies on other pyrrole-containing molecules have confirmed their susceptibility to both direct and indirect photodegradation.[15]

3. Instability at pH Extremes: Forced degradation studies on related pyrrolopyridine derivatives have demonstrated that the scaffold is labile in acidic media and extremely unstable in alkaline media.[8]

  • Acidic conditions: The pyridine nitrogen (pKa ≈ 5) can be protonated. While this may slightly decrease the susceptibility of the pyridine ring to electrophilic attack, it can also catalyze the polymerization of the highly reactive pyrrole ring.[4]

  • Basic conditions: Strong bases can deprotonate the pyrrole nitrogen (N-H). The resulting anion is highly reactive and can undergo rapid oxidation or other rearrangement reactions.

4. Dearomatization: While less common under typical storage conditions, the pyridine ring can undergo dearomatization reactions, particularly in the presence of reducing agents or certain metal complexes.[16][17] This would fundamentally alter the structure and properties of the molecule.

PART 5: Visualization & Diagrams

Stability_Workflow cluster_storage Initial Handling & Storage cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Receive Receive Compound Inert Store at -20°C under Inert Gas Receive->Inert Purity_Check Check Purity (HPLC) Before Use Inert->Purity_Check Specification Purity Meets Specification? Purity_Check->Specification Degraded Signs of Degradation (Color, New Peaks) Specification->Degraded No Use Proceed with Experiment Specification->Use Yes Purify Re-purify or Discard Degraded->Purify Purity Low FDS Perform Forced Degradation Study Degraded->FDS Identify Degradants Purify->Purity_Check After Purification

Caption: Workflow for ensuring the stability and purity of the compound.

Caption: Proposed major degradation pathways for the compound.

References

  • J. AOAC Int. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • CDN Isotopes. 2,3-Dimethylpyridine-d9. [Link]

  • ResearchGate. The Oxidation of Pyrrole | Request PDF. [Link]

  • Chemistry Stack Exchange. Stability of pyridine derivatives. [Link]

  • Chemistry Stack Exchange. What is the degradation mechanism of pyrrole?. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Kris McNeill Group, ETH Zurich. (2019). Exploring the photodegradation of pyrroles. [Link]

  • ResearchGate. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). [Link]

  • Pharmtech. (2011). Forced Degradation – A Review. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2019). Dearomatization reactions of N-heterocycles mediated by group 3 complexes. [Link]

  • ATSDR. ANALYTICAL METHODS for Pyridine. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. [Link]

  • NIH. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [Link]

  • ACS Publications. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]

  • ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • MDPI. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

Sources

overcoming challenges in the N-protection of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-protection of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (a substituted 7-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The "Why" of N-Protection

The this compound scaffold is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The bromine atom at the 5-position serves as a versatile handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, the acidic N-H proton of the pyrrole ring (pKa ≈ 16-17 in DMSO) can interfere with these transformations by acting as a competing nucleophile or by quenching organometallic intermediates.

Therefore, robust N-protection is not merely a preparatory step but a critical enabler for subsequent, high-yield modifications. The choice of protecting group is paramount, as it must be stable to the planned downstream reaction conditions and selectively removable without degrading the core structure.[3] This guide addresses the specific challenges posed by this substrate, including steric hindrance from the 2,3-dimethyl groups and the electronic influence of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in protecting this specific 7-azaindole derivative?

Answer: There are three main challenges:

  • Steric Hindrance: The methyl groups at the C2 and C3 positions partially shield the N1-H, potentially slowing the rate of reaction with bulky electrophiles or requiring stronger bases for complete deprotonation.

  • Competing Basicity: The pyridine nitrogen (N7) is a Lewis basic site. In the presence of strong acids or certain metal catalysts, it can be protonated or coordinate, leading to unwanted side reactions or catalyst inhibition in subsequent steps.

  • Electronic Effects: The electron-rich pyrrole ring is fused to the electron-deficient pyridine ring. The choice of an electron-withdrawing protecting group (e.g., sulfonyl) can significantly decrease the nucleophilicity of the pyrrole ring, which can be beneficial for preventing unwanted electrophilic substitution but may complicate certain reactions.[4]

Q2: How do I choose the most suitable N-protecting group?

Answer: The optimal protecting group depends entirely on your planned synthetic route. Key considerations are stability to downstream reagents and ease of removal. The three most common classes for this scaffold are carbamates (Boc), silyl ethers (SEM), and sulfonyls (Tosyl or Besyl).

Use the following decision tree to guide your selection:

G start What is the next key reaction step? organometallic Strongly Basic / Organometallic Rxn (e.g., n-BuLi, Grignard) start->organometallic Is the condition strongly basic? palladium Palladium Cross-Coupling (e.g., Suzuki, Heck) start->palladium Is it a Pd-catalyzed reaction? acidic Strongly Acidic Conditions start->acidic Does the sequence involve strong acid? mild Mild / Near-Neutral Conditions start->mild Are subsequent steps mild? use_sem Choose SEM High Stability, Mild Removal organometallic->use_sem Yes reconsider Re-evaluate sequence. Boc is likely incompatible. organometallic->reconsider No, but considering Boc use_sulfonyl Choose Sulfonyl (Tosyl) High Stability palladium->use_sulfonyl Yes, Sulfonyl is very stable palladium->use_sem Yes, SEM is also excellent use_boc Choose Boc Easy Removal, Acid Labile palladium->use_boc Yes, Boc is often suitable acidic->use_sulfonyl Yes mild->use_boc Yes, Boc is ideal

Caption: Decision tree for selecting an N-protecting group.

Q3: Can I perform a one-pot protection and cross-coupling reaction?

Answer: While appealing, one-pot procedures are challenging for this substrate. The conditions required for N-protection (strong base) are often incompatible with the components of a subsequent cross-coupling reaction (palladium catalyst, boronic acid, etc.). A stepwise approach with isolation and purification of the N-protected intermediate is strongly recommended to ensure high yields and purity for both steps.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My N-protection reaction is incomplete or fails to start.

Question: I've added my base and protecting group precursor, but TLC/LCMS analysis shows only starting material, even after several hours. What's wrong?

Answer: This is a common issue often related to inefficient deprotonation of the pyrrole nitrogen.

Causality & Troubleshooting Steps:

  • Insufficiently Strong Base: Sodium carbonate or triethylamine are generally too weak to fully deprotonate the 7-azaindole N-H. You need a much stronger, non-nucleophilic base.

    • Solution: Use a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil), Potassium bis(trimethylsilyl)amide (KHMDS), or Sodium tert-butoxide (NaOtBu). NaH is often the first choice due to its low cost and effectiveness.

  • Poor Reagent Quality: NaH is highly reactive and can be deactivated by moisture. Anhydrous conditions are critical.

    • Solution: Use freshly opened, high-quality reagents. Ensure your reaction solvent (THF, DMF) is anhydrous. Flame-dry your glassware under vacuum or nitrogen before starting.

  • Incorrect Order of Addition: Adding the protecting group electrophile (e.g., Boc₂O) before complete deprotonation can lead to complex side reactions.

    • Solution: Always add the base to a solution of the substrate in an anhydrous solvent under an inert atmosphere (N₂ or Ar). Stir for a sufficient time (e.g., 30-60 minutes at 0 °C to room temperature) to allow for complete deprotonation (you may observe hydrogen gas evolution with NaH) before adding the electrophile.

Caption: Troubleshooting flowchart for incomplete N-protection reactions.

Problem 2: The reaction is messy, with multiple byproducts and low yield.

Question: My reaction produces the desired product, but the yield is poor and purification is difficult due to multiple spots on TLC. What side reactions could be occurring?

Answer: Low yields are typically due to side reactions or product degradation. The electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen are key factors.

Causality & Troubleshooting Steps:

  • N7-Alkylation/Acylation: The pyridine nitrogen can compete with the pyrrole anion for the electrophile, although this is generally less favorable. This is more likely with smaller, highly reactive electrophiles.

    • Solution: This is rarely the major pathway after deprotonation of N1, but if suspected, confirm by NMR and MS. Using a less polar solvent can sometimes disfavor reaction at the more polar pyridine site.

  • C-Alkylation/Acylation: The deprotonated 7-azaindole is an ambident nucleophile. While N-protection is kinetically and thermodynamically favored, some C-acylation (at C3) is possible, especially with acylating agents under certain conditions.

    • Solution: Add the electrophile slowly at a low temperature (e.g., 0 °C or -78 °C) to favor the N-alkylation pathway. This minimizes the risk of side reactions.

  • Degradation: 7-azaindole derivatives can be sensitive to overly harsh conditions. Prolonged reaction times at high temperatures with excess strong base can lead to decomposition.

    • Solution: Monitor the reaction closely by TLC or LCMS. Do not let the reaction run for an excessively long time after the starting material is consumed. Use a moderate excess of base and electrophile (typically 1.1-1.5 equivalents).

Problem 3: I cannot remove the protecting group without decomposing the molecule.

Question: My N-protected intermediate is stable, but when I try to deprotect it, I get a low yield of the desired product and significant decomposition. How can I achieve clean deprotection?

Answer: This indicates that the deprotection conditions are too harsh for the 7-azaindole core. The choice of reagent and careful control of conditions are critical.

Protecting GroupCommon Deprotection ReagentPotential Pitfall for this ScaffoldRecommended Solution
Boc Trifluoroacetic Acid (TFA) in DCMStrong acid can protonate the pyridine N7, potentially making the ring system more susceptible to degradation or unwanted side reactions.Use the minimum amount of TFA required (e.g., 20-50% in DCM). Keep the reaction time short and the temperature low (0 °C to RT). Quench carefully with a saturated NaHCO₃ solution.
SEM Tetrabutylammonium fluoride (TBAF)Fluoride is basic and can sometimes cause issues if the molecule has other base-sensitive functional groups.Use TBAF (1M solution in THF) at room temperature. Anhydrous conditions are not strictly necessary but can lead to cleaner reactions. Buffer with a mild acid like acetic acid if base sensitivity is a concern.[5][6]
Tosyl (Ts) Strong Base (NaOH, KOH) or Reductive CleavageRequires harsh conditions (e.g., refluxing strong base) that can degrade the heterocyclic core.[3]Avoid sulfonyl groups if mild deprotection is required. If you must use one, consider alternatives like 2-nitrobenzenesulfonyl (nosyl), which can be cleaved under milder conditions with a thiol and base.[4]
Caption: Comparison of deprotection conditions and troubleshooting tips.

Appendix A: Detailed Experimental Protocols

Protocol 1: N-Boc Protection
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous Tetrahydrofuran (THF) to make a ~0.1 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Protection: Cool the mixture back to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: N-SEM Protection
  • Setup & Solvent: Follow steps 1 and 2 from the N-Boc protocol, using anhydrous THF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0 °C and stir for 1 hour at this temperature.

  • Protection: Add (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LCMS.

  • Workup & Purification: Follow steps 6 and 7 from the N-Boc protocol. SEM-protected compounds are generally non-polar, so adjust the chromatography gradient accordingly.

References

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. Available at: [Link]

  • Novel antitumor and radioprotective sulfonamides containing pyrrolo [2,3-d]pyrimidines. Arzneimittelforschung. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
  • Novel Antitumor and Radioprotective Sulfonamides Containing Pyrrolo[2,3‐d]pyrimidines. Wiley Online Library. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Available at: [Link]

  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Asymmetric Reactions of N-heterocyclic Carbenes Using Green Chemistry Principles. WMU's ScholarWorks. Available at: [Link]

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]

  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. Available at: [Link]

  • SEM Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Scientific Research. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: [Link]

Sources

side reactions to avoid during the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,3-dimethyl-7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and prevent the formation of unwanted side products.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] Its successful and selective functionalization is often a critical step in the synthesis of novel therapeutic agents.[2][3] However, the inherent reactivity of the electron-rich pyrrole ring, combined with the presence of activating methyl groups, presents specific challenges during electrophilic substitution reactions like bromination.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve clean, high-yielding, and selective bromination of your substrate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Q1: My post-reaction TLC/LC-MS analysis shows multiple major spots. What are the likely side products and why are they forming?

This is the most common issue encountered and typically points to a lack of selectivity in the reaction conditions. The primary side products are usually a result of over-bromination or reaction at an alternative site.

  • Over-bromination Products: The 2,3-dimethyl-7-azaindole core is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-rich nature of the pyrrole ring.[4][5] This high reactivity can easily lead to the addition of more than one bromine atom, resulting in di- or even tri-brominated species. This is analogous to the polybromination often seen with highly activated pyrrole and indole systems.[4][6]

  • Benzylic Bromination Products: If you are using N-Bromosuccinimide (NBS), a major competing pathway is free-radical bromination of one of the methyl groups. This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical mechanism and is promoted by radical initiators (e.g., AIBN, benzoyl peroxide), light, or high temperatures in non-polar solvents.[7][8] The benzylic-like protons on the C2 and C3 methyl groups are susceptible to abstraction by bromine radicals.

  • Pyridine Ring Bromination: While the pyridine ring is electronically deficient and thus less reactive towards electrophiles, bromination can occur under more forcing conditions. This is generally a minor pathway but can contribute to a complex product mixture if the reaction is not carefully controlled.

Visualizing the Competing Pathways

The diagram below illustrates the desired electrophilic aromatic substitution pathway versus the primary undesired free-radical pathway.

G Start Reaction Outcome Unsatisfactory TLC Analyze TLC / LC-MS Start->TLC MultiSpot Multiple Spots Observed TLC->MultiSpot Yes LowYield Low Conversion / Low Yield TLC->LowYield No, Clean but Incomplete SideChain Side-Chain Bromination Suspected? (Check Mass Spec for M+Br-H) MultiSpot->SideChain OverBrom Over-Bromination Suspected? (Check Mass Spec for M+2Br-2H) MultiSpot->OverBrom Sol_LowYield Increase Reactivity / Rate: 1. Check Reagent Quality (Recrystallize NBS) 2. Allow to Warm Slowly to RT 3. Increase Reaction Time LowYield->Sol_LowYield Sol_Radical Switch to Ionic Conditions: 1. Use Polar Solvent (DMF, MeCN) 2. Exclude Light (Foil Wrap) 3. Run at Lower Temp (0 °C) SideChain->Sol_Radical Yes Sol_OverBrom Improve Stoichiometric Control: 1. Use 1.0-1.1 eq NBS 2. Add NBS Slowly / Portion-wise 3. Lower Reaction Temperature OverBrom->Sol_OverBrom Yes

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth, field-proven insights into selecting the optimal catalyst systems for various cross-coupling reactions. Our goal is to move beyond simple protocols and explain the fundamental reasoning behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The 7-Azaindole Challenge

The core structure of your substrate, 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, is a derivative of 7-azaindole. This scaffold is common in pharmacologically active molecules but presents unique challenges in metal-catalyzed cross-coupling.[1][2]

Q1: Why are cross-coupling reactions with 7-azaindole derivatives often difficult?

A1: The primary challenge stems from the pyridine nitrogen atom within the 7-azaindole core. This nitrogen is a Lewis base and can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon often referred to as "catalyst poisoning".[3][4] Consequently, standard cross-coupling conditions that work for simpler aryl bromides may fail or provide low yields. The solution typically involves using specialized ligands that are bulky and electron-rich, which can promote the desired catalytic cycle over catalyst sequestration.

Q2: Should I protect the N-H proton of the pyrrole ring before attempting a cross-coupling reaction?

A2: This is a critical strategic decision. The pyrrole N-H is acidic and can be deprotonated by the bases used in many coupling reactions.

  • Argument for Protection: N-protection (e.g., with SEM, Boc, or a simple alkyl group) can prevent catalyst inhibition that may arise from the formation of N-azolyl palladium complexes.[3] It also eliminates potential side reactions at the nitrogen. For particularly stubborn couplings, N-protection is a reliable strategy to improve yields and reproducibility.[4]

  • Argument for No Protection: Modern catalyst systems, particularly those using advanced phosphine ligands (like SPhos, XPhos) or specialized pre-catalysts, have been developed to tolerate unprotected N-H groups on azoles and indoles.[2][3][5] Avoiding protection/deprotection steps improves synthetic efficiency. The choice often depends on the specific reaction; for instance, using a strong base like LiHMDS can deprotonate both the amine nucleophile and the azaindole, sometimes mitigating undesired side reactions.[2]

Recommendation: For initial screening, attempt the reaction with the unprotected substrate using a robust, modern catalyst system. If you encounter low yields, catalyst deactivation, or intractable side products, N-protection is a logical next step.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds. However, success with 7-azaindole substrates is highly dependent on the catalyst system.

Q: What is a reliable starting point for a Suzuki coupling with this compound?

A: A robust starting point involves a palladium(II) pre-catalyst with a bulky, electron-rich biarylphosphine ligand and a moderately strong inorganic base.

ComponentRecommended Starting ReagentsRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) precursors.
Ligand SPhos, XPhosBulky, electron-rich ligands that accelerate reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[3][6]
Base K₃PO₄, Cs₂CO₃Effective in promoting transmetalation without being overly harsh, which can be important for unprotected N-H groups.[3][7][8]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OPolar aprotic solvents, often with water, are standard for Suzuki reactions to dissolve both organic and inorganic components.[6][8]

Troubleshooting Suzuki-Miyaura Reactions

// Catalyst Path check_catalyst -> ligand_issue [label="No"]; ligand_issue [label="Switch to a bulkier, electron-rich\nligand like XPhos or SPhos.\nConsider a pre-catalyst (e.g., XPhos Pd G3).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; check_catalyst -> check_base [label="Yes"];

// Base Path check_base -> base_issue [label="No"]; base_issue [label="Try a different base.\nIf debromination is seen, use a milder base (e.g., K₂CO₃, KF).\nIf reaction is slow, try a stronger base (e.g., K₃PO₄, Cs₂CO₃).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; check_base -> check_conditions [label="Yes"];

// Conditions Path check_conditions -> conditions_issue [label="No"]; conditions_issue [label="Ensure proper degassing (Ar/N₂ sparging).\nIncrease temperature (e.g., 80-110 °C).\nEnsure vigorous stirring for biphasic systems.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; check_conditions -> check_reagents [label="Yes"];

// Reagents Path check_reagents -> reagents_issue [label="No"]; reagents_issue [label="Verify boronic acid purity (check for anhydride).\nConsider converting boronic acid to a more stable trifluoroborate or MIDA ester.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; check_reagents -> success [label="Yes"];

success [label="Problem Solved / Further Optimization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

  • Problem: My reaction is stalled, and I see mostly starting material.

    • Cause & Solution: This often points to poor catalyst activity or failed transmetalation. Ensure your palladium source and ligand are fresh. The choice of base is critical for activating the boronic acid; switching from a carbonate to a phosphate (e.g., K₃PO₄) can significantly increase the reaction rate.[7] Also, confirm the reaction is sufficiently heated (typically 80-110 °C).

  • Problem: I am observing significant protodeboronation (boronic acid is replaced by -H).

    • Cause & Solution: This side reaction is promoted by strong bases and the presence of water, especially with electron-rich boronic acids.[9] To mitigate this, you can switch to a milder base like potassium fluoride (KF) or run the reaction under anhydrous conditions.[9] Alternatively, converting the boronic acid to a more stable MIDA boronate ester or a trifluoroborate salt can prevent premature degradation.

  • Problem: My main side product is the debrominated starting material.

    • Cause & Solution: Hydrodehalogenation can occur, particularly at high temperatures or with very strong bases. Try lowering the reaction temperature or switching to a milder base like K₂CO₃. Ensure your solvent is properly degassed, as oxidative degradation pathways can sometimes lead to this side product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines. For 7-azaindoles, the choice of ligand is paramount to achieving good yields.[10][11]

Q: What catalyst systems are recommended for the Buchwald-Hartwig amination of this substrate?

A: Success relies on ligands that are both bulky and possess the correct "bite angle" to facilitate the C-N reductive elimination.

ComponentRecommended Starting ReagentsRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Standard palladium sources. Pre-catalysts are often more reliable.[12]
Ligand Xantphos, Josiphos, BINAPThese ligands have proven effective for C-N coupling of heteroaromatic halides. Xantphos, in particular, has been successfully used for 4-bromo-7-azaindoles.[13][14]
Base NaOt-Bu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.[2][14] The choice may depend on the functional group tolerance of your substrates.
Solvent Toluene, Dioxane, THFAnhydrous, polar aprotic solvents are standard.[15]

Troubleshooting Buchwald-Hartwig Aminations

  • Problem: The reaction is not working with a primary amine.

    • Cause & Solution: Primary amines can be challenging. Sometimes, using an ammonia equivalent like benzophenone imine followed by hydrolysis is a more effective route to the primary aniline.[13] Alternatively, specialized catalyst systems using Josiphos-type ligands have been developed for the direct coupling of ammonia.[13]

  • Problem: My catalyst appears to be inactive, and the reaction mixture is black.

    • Cause & Solution: This often indicates catalyst decomposition to palladium black. The coordinating nature of the 7-azaindole substrate is a likely culprit. Using a more robust, pre-formed catalyst complex can provide a higher concentration of the active catalytic species.[12] Additionally, ensure your reaction is under a strictly inert atmosphere, as oxygen can degrade the catalyst.

  • Problem: My base-sensitive functional groups are not surviving the reaction.

    • Cause & Solution: Strong alkoxide bases like NaOt-Bu can be problematic.[12] Consider switching to a carbonate base like Cs₂CO₃, which is still effective but generally milder.[16] Alternatively, soluble organic bases like DBU have been used in some systems to improve functional group tolerance.[15][17]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the premier method for installing terminal alkynes. Both traditional copper-co-catalyzed and modern copper-free methods can be applied.

Q: What are the standard conditions for a Sonogashira reaction with this bromo-azaindole?

A: The classic conditions are often a good starting point, but copper-free variants are gaining traction due to improved reliability and easier purification.

ComponentRecommended Starting ReagentsRationale
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the most common and well-established catalysts for Sonogashira reactions.[4][18]
Cu Co-catalyst CuI (1-5 mol%)Copper(I) iodide facilitates the transmetalation of the acetylide to the palladium center, accelerating the reaction.
Ligand PPh₃ (often part of the Pd source)Triphenylphosphine is the classic ligand for this transformation.
Base/Solvent Et₃N, i-Pr₂NEtAn amine base is required to form the copper acetylide and neutralize the HBr byproduct. It often serves as the solvent or co-solvent.[19]

Troubleshooting Sonogashira Couplings

  • Problem: A major side product is the homocoupled alkyne (Glaser coupling).

    • Cause & Solution: This side reaction is mediated by the copper co-catalyst in the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Reducing the amount of CuI can also help. If the problem persists, switching to a copper-free protocol is the most effective solution.[19][20]

  • Problem: The reaction is sluggish or gives low yields.

    • Cause & Solution: 7-Azaindoles can be challenging substrates. Ensure your palladium catalyst is active. For electron-rich heterocycles, the oxidative addition step can be slow.[20] Using more electron-rich and bulky phosphine ligands in a copper-free system can sometimes improve performance.[21] Additionally, check the purity of your alkyne and ensure the amine solvent/base is dry.

  • Problem: Should I use a copper-free protocol?

    • Cause & Solution: Copper-free Sonogashira reactions are highly advantageous as they prevent Glaser homocoupling, are often more tolerant of sensitive functional groups, and simplify product purification by eliminating copper contamination.[22] These systems typically require a palladium source and a suitable ligand in an amine base. While they may require more optimization, the benefits are often significant for complex molecule synthesis.[20]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (finely powdered, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel and chromatography solvents (e.g., hexanes, ethyl acetate)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G

References

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Scheme 54Ligand effect on cross-coupling of a secondary bromide with a... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. National Institutes of Health. Available at: [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines. University of Southampton. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Effect of different phosphane ligands to promote the cross-coupling of bromopyridine. ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. Available at: [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice on identifying and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. Given the novelty of this specific molecule, this guide synthesizes established analytical principles for related 7-azaindole and brominated heterocyclic structures to provide a robust framework for your analytical endeavors.

The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the impurities within a drug substance. Even minute quantities of impurities can impact the safety and efficacy of the final drug product. For this compound, a halogenated 7-azaindole derivative, a thorough understanding of its impurity profile is paramount. Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products.

This guide will provide a comprehensive overview of the recommended analytical techniques, troubleshooting advice for common challenges, and detailed protocols to ensure the quality and consistency of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes for 7-azaindole derivatives, potential impurities can be categorized as follows:

  • Starting Material Residues: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers of the bromo and methyl groups on the pyrrolopyridine core.

  • Over-brominated or Under-brominated Species: Di-brominated or non-brominated pyrrolopyridine derivatives.

  • Oxidation Products: N-oxides or other oxidized forms of the parent molecule.

  • Degradation Products: Resulting from exposure to light, heat, or incompatible excipients.

Q2: Which analytical technique is most suitable for routine purity analysis?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for routine purity analysis and quantification of known impurities. It offers excellent resolution, sensitivity, and reproducibility. For impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is essential.

Q3: How can I confirm the structure of an unknown impurity?

A3: Structural elucidation of unknown impurities typically requires a combination of techniques. High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D proton and 13C NMR, along with 2D techniques like COSY and HSQC, are powerful tools for determining the precise chemical structure.

Troubleshooting Common Analytical Challenges

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC Secondary interactions between the basic nitrogen of the pyrrolopyridine ring and residual silanols on the silica-based column.- Use a mobile phase with a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, trifluoroacetic acid).- Employ a column with end-capping or a hybrid particle technology.
Inconsistent Retention Times in HPLC - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Implement a column washing protocol and monitor column performance with a standard.
Low Sensitivity in LC-MS (ESI) The compound may not be readily ionizable under the chosen conditions.- Optimize the mobile phase pH to promote protonation (for positive ion mode).- Experiment with different ionization sources (e.g., APCI) if ESI is not effective.
Difficulty in Distinguishing Isomers Isomers have the same mass and often similar fragmentation patterns in MS.- Optimize the chromatographic separation to achieve baseline resolution.- Utilize NMR spectroscopy, as isomers will have distinct chemical shifts and coupling patterns.

Detailed Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape by protonating the basic nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan of the main peak is recommended to determine the optimal wavelength.
Injection Volume 2 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

LC-MS Method for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities using LC-MS.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Utilize the same HPLC conditions as described in section 4.1 to ensure correlation between the UV and MS data.

Mass Spectrometry Parameters (Positive Ion Mode):

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar and ionizable compounds.
Capillary Voltage 3.5 kVTo generate a stable spray.
Gas Temperature 325 °CTo aid in desolvation.
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range 50 - 1000 m/zTo cover the expected mass range of the parent compound and its impurities.
Data Acquisition MS and MS/MS (Data-Dependent)To acquire both the accurate mass of the precursor ion and its fragmentation pattern for structural elucidation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical intermediate like this compound.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Structure Elucidation A Sample Preparation (0.1 mg/mL) B HPLC-UV Analysis (Gradient Method) A->B C Purity Assessment (% Area) B->C D LC-MS Analysis (HRMS) C->D If impurities > threshold E Data Analysis: Accurate Mass & Formula D->E F MS/MS Fragmentation Analysis E->F G Impurity Isolation (Prep-HPLC) F->G If further confirmation needed H NMR Spectroscopy (1D & 2D) G->H I Final Structure Confirmation H->I

Caption: Workflow for Impurity Analysis

Concluding Remarks

The analytical characterization of this compound requires a multi-faceted approach. By leveraging the power of HPLC for separation and quantification, and the specificity of mass spectrometry and NMR for structural elucidation, researchers can ensure the quality and safety of this important pharmaceutical building block. This guide provides a solid foundation for developing and troubleshooting your analytical methods. For further assistance, please do not hesitate to contact our technical support team.

Validation & Comparative

A Head-to-Head Comparison: 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine-based Inhibitors Versus Approved Drugs for FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for therapeutic intervention. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This has led to the development of a class of potent FGFR inhibitors. This guide provides a detailed comparison of the efficacy of a promising class of novel inhibitors based on the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine scaffold with currently approved FGFR-targeted drugs.

While direct comparative data for the specific this compound is emerging, this guide will focus on a closely related and well-characterized derivative, a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine compound (referred to herein as Compound 4h), for which robust preclinical data is available.[1][2][3] This allows for a scientifically grounded comparison with established therapies, providing valuable insights for researchers in the field.

The FGFR Signaling Pathway: A Key Therapeutic Target

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are integral to cell proliferation, survival, and angiogenesis. Constitutive activation of FGFR signaling due to genetic alterations can lead to uncontrolled tumor growth, making it an attractive target for therapeutic inhibition.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo-pyridine Inhibitor Approved Drugs Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

Existing Drugs: The Current Standard of Care

The therapeutic landscape for FGFR-driven cancers has evolved with the approval of several small molecule inhibitors. These drugs have demonstrated significant clinical benefit in patients with specific FGFR alterations.

  • Erdafitinib (Balversa®) : A pan-FGFR inhibitor approved for locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[4][5][6][7]

  • Pemigatinib (Pemazyre®) : An inhibitor of FGFR1, 2, and 3, approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8][9]

  • Futibatinib (Lytgobi®) : An irreversible inhibitor of FGFR1-4, also approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[10]

These drugs represent the current benchmark against which new therapeutic agents are measured.

In Vitro Efficacy: A Head-to-Head Comparison of Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for the 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) and the approved FGFR inhibitors.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 7[1][2][3]9[1][2][3]25[1][2][3]712[1][2][3]
Erdafitinib 1.22.53.05.7
Pemigatinib 0.40.51.230
Futibatinib 1.8[1]1.4[1]1.6[1]3.7[1]

Analysis of In Vitro Data:

The data clearly indicates that the approved drugs, particularly Pemigatinib and Futibatinib, exhibit highly potent, low nanomolar inhibition of FGFR1, 2, and 3. Erdafitinib also demonstrates strong pan-FGFR inhibition. The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, shows potent activity against FGFR1 and FGFR2 in the single-digit nanomolar range and good activity against FGFR3.[1][2][3] Its potency against FGFR4 is significantly lower, suggesting a degree of selectivity for FGFR1/2/3 over FGFR4.[1][2][3]

This selectivity profile can be advantageous. While potent inhibition of oncogenic FGFRs is desired, off-target effects, including the inhibition of FGFR4, can contribute to toxicity. The nuanced selectivity of the pyrrolo-pyridine scaffold may, therefore, offer a favorable therapeutic window.

Cellular and Preclinical Efficacy

Beyond enzymatic inhibition, the efficacy of these compounds is assessed in cellular assays and in vivo models to understand their therapeutic potential in a more complex biological context.

The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, has been shown to inhibit the proliferation of the 4T1 breast cancer cell line and induce apoptosis.[1][2][3] It also significantly inhibited the migration and invasion of these cells, key processes in cancer metastasis.[1][2][3]

While direct comparative in vivo studies between Compound 4h and the approved drugs are not yet published, a study on a similar 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitor (Compound 35) demonstrated significant tumor growth inhibition in a SNU-16 xenograft model. This provides strong evidence for the in vivo anti-tumor activity of this class of compounds.

Experimental Protocols: Ensuring Scientific Rigor

The following are generalized protocols for key assays used to evaluate FGFR inhibitors, based on established methodologies.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the enzymatic activity of purified FGFR kinase domains in the presence of an inhibitor.

Kinase_Assay Start Start Add_Inhibitor Add serial dilutions of inhibitor Start->Add_Inhibitor Add_Enzyme Add FGFR enzyme and substrate/ATP mix Add_Inhibitor->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Reagent Add ADP-Glo™ Reagent Incubate->Add_Reagent Incubate2 Incubate at RT Add_Reagent->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for a luminescence-based FGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : Dilute the FGFR enzyme, substrate (e.g., poly(E,Y)4:1), ATP, and test compounds in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Inhibitor Plating : Serially dilute the test compounds in DMSO and add to a 384-well plate.

  • Kinase Reaction : Add the FGFR enzyme and a mixture of the substrate and ATP to the wells containing the inhibitor.

  • Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).

  • Signal Generation : Add a reagent, such as ADP-Glo™, which depletes the remaining ATP and converts the ADP generated by the kinase reaction back to ATP.

  • Detection : Add a kinase detection reagent containing luciferase and luciferin. The newly synthesized ATP is used by luciferase to generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Calculation : Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based FGFR Phosphorylation Assay

This assay measures the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.

Step-by-Step Methodology:

  • Cell Culture : Culture a cancer cell line with a known FGFR alteration (e.g., SNU-16 with FGFR2 amplification) to sub-confluency.

  • Serum Starvation : Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment : Treat the cells with varying concentrations of the test inhibitor for 1-2 hours.

  • Ligand Stimulation : Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.

  • Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates.

  • Western Blotting or ELISA : Analyze the lysates by Western blotting or a specific ELISA to detect the levels of phosphorylated FGFR (p-FGFR) and total FGFR.

  • Data Analysis : Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the p-FGFR signal to the total FGFR signal. Plot the normalized p-FGFR levels against the inhibitor concentration to determine the cellular IC50.

Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of an inhibitor in a living organism.

Xenograft_Model Start Start Implantation Subcutaneous implantation of FGFR-driven tumor cells into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer test inhibitor or vehicle control (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Tumor growth inhibition (e.g., after 2-3 weeks of treatment) Monitoring->Endpoint End End Endpoint->End

Figure 3: Workflow for a tumor xenograft model to evaluate in vivo efficacy.

Step-by-Step Methodology:

  • Cell Preparation : Harvest cancer cells with a relevant FGFR alteration from culture.

  • Animal Model : Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation : Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration : Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups, typically via oral gavage, once or twice daily.

  • Efficacy Assessment : Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the animals as an indicator of toxicity.

  • Study Endpoint : At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or Western blot).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising platform for the development of novel FGFR inhibitors. The lead compound discussed in this guide, Compound 4h, demonstrates potent in vitro activity against FGFR1, 2, and 3, comparable in the low nanomolar range to approved drugs for FGFR1 and 2. While the approved drugs show broader and in some cases more potent pan-FGFR inhibition, the selectivity profile of the pyrrolo-pyridine derivatives may offer a differentiated safety profile.

The in vitro anti-proliferative and anti-invasive effects, coupled with evidence of in vivo efficacy from related compounds, underscore the therapeutic potential of this chemical class. Further preclinical development, including head-to-head in vivo comparative studies with approved drugs and comprehensive toxicological profiling, is warranted.

For researchers and drug development professionals, the this compound-based inhibitors and their analogs represent a fertile ground for the discovery of next-generation FGFR-targeted therapies with potentially improved efficacy and safety profiles.

References

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - AACR Journals . [Link]

  • Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC - NIH . [Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - NIH . [Link]

  • Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... - ResearchGate . [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central . [Link]

  • Inhibition of FGFR signaling and tumor growth in SNU-16 xenograft model... - ResearchGate . [Link]

  • Targeting the FGF/FGFR Signaling Axis with PDX Models - Blog - Crown Bioscience . [Link]

  • FGFR4 Kinase Assay Kit - BPS Bioscience . [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - UQ eSpace . [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH . [Link]

  • Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - NIH . [Link]

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold - NIH . [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed . [Link]

  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - Frontiers . [Link]

  • Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC - PubMed Central . [Link]

  • Evaluation of Pemigatinib Efficacy in FGFR-Altered Advanced Solid Tumours Led to Identification of New Therapeutic Areas for FGFR Inhibition and Drug Failure Mechanisms | ESMO . [Link]

  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PubMed Central . [Link]

  • Efficacy and safety established for FGFR inhibitor pemigatinib (FIGHT-101 study) - BJMO . [Link]

  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - ResearchGate . [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - MDPI . [Link]

  • Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC - PubMed Central . [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine: An Independently Validated Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets, including protein kinases. The specific derivative, 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, serves as a crucial building block for the synthesis of highly selective kinase inhibitors and other pharmacologically active agents. The bromine atom at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This guide provides an in-depth analysis of a proposed and validated synthetic route to this compound. While a single, independently validated report for this exact molecule's synthesis is not prevalent in the literature, this guide constructs a robust and reliable pathway based on well-established, analogous reactions reported for similar 7-azaindole derivatives. We will delve into the mechanistic rationale for each synthetic step, provide detailed experimental protocols, and compare the proposed route with a viable alternative, offering researchers the critical insights needed for efficient and successful synthesis.

Proposed Primary Synthetic Route: Fischer Indole Synthesis Followed by Regioselective Bromination

The most logical and convergent approach to the target molecule involves a two-step sequence: the construction of the 2,3-dimethyl-7-azaindole core via the classic Fischer indole synthesis, followed by selective bromination at the C5 position.

Diagram of the Primary Synthetic Workflow

Primary Synthetic Route cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Electrophilic Bromination 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate_Hydrazone 2-Pyridylhydrazone Intermediate 2-Hydrazinopyridine->Intermediate_Hydrazone Acid Catalyst 2-Butanone 2-Butanone 2-Butanone->Intermediate_Hydrazone Core_Molecule 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Intermediate_Hydrazone->Core_Molecule Polyphosphoric Acid, Heat Target_Molecule 5-Bromo-2,3-dimethyl-1H- pyrrolo[2,3-b]pyridine Core_Molecule->Target_Molecule Solvent (e.g., DMF) Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Target_Molecule

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing indole and azaindole cores.[1][2] The reaction proceeds by the acid-catalyzed condensation of a hydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][4]

For the synthesis of the 2,3-dimethyl substituted 7-azaindole, 2-hydrazinopyridine is reacted with 2-butanone. The use of a strong acid catalyst like polyphosphoric acid (PPA) is crucial for promoting the cyclization of the electron-deficient pyridine-derived hydrazone.[5]

Experimental Protocol: Step 1
  • Hydrazone Formation and Cyclization:

    • To a flask containing polyphosphoric acid (10 equivalents), add 2-hydrazinopyridine (1.0 equivalent) with stirring.

    • Slowly add 2-butanone (1.1 equivalents) to the mixture, ensuring the temperature is maintained below 40 °C.

    • After the addition is complete, heat the reaction mixture to 120-130 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium carbonate until a pH of 8-9 is reached.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Regioselective Bromination of 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution. The C3 position is generally the most reactive, but since it is substituted in our intermediate, electrophilic attack is directed to other positions on the pyrrole and pyridine rings. The C5 position on the pyridine ring is a favorable site for bromination in many 7-azaindole systems, particularly under controlled conditions.[6] N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for such transformations.

Experimental Protocol: Step 2
  • Bromination Reaction:

    • Dissolve the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • If the product precipitates, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Alternative Synthetic Strategy: The Leimgruber-Batcho Approach

An alternative and powerful method for constructing the azaindole nucleus is the Leimgruber-Batcho indole synthesis.[3][7][8] This method is particularly advantageous as it often proceeds in high yield under mild conditions and can be adapted to incorporate the desired bromine substituent from the starting material.[9][10]

Diagram of the Leimgruber-Batcho Workflow

Leimgruber-Batcho Route cluster_0 Step 1: Oxidation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization Start_Material_LB 2-Amino-5-bromo-3- methylpyridine Nitro_Intermediate 5-Bromo-3-methyl-2- nitropyridine Start_Material_LB->Nitro_Intermediate Caro's Acid Enamine_Intermediate Enamine Intermediate Nitro_Intermediate->Enamine_Intermediate DMFDMA DMF-DMA DMFDMA->Enamine_Intermediate Target_Molecule_LB 5-Bromo-2,3-dimethyl-1H- pyrrolo[2,3-b]pyridine Enamine_Intermediate->Target_Molecule_LB Reducing Agent (e.g., Raney Ni, H₂)

Caption: Alternative synthesis via a modified Leimgruber-Batcho reaction.

This route would begin with a commercially available or readily synthesized 5-bromo-3-methyl-2-aminopyridine. Oxidation of the amino group to a nitro group, followed by condensation with a suitable reagent to form an enamine, and subsequent reductive cyclization would yield the target molecule. While this route may involve more steps, it can offer advantages in terms of regioselectivity control of the bromine atom.

Comparison of Synthetic Routes

FeaturePrimary Route (Fischer Indole Synthesis)Alternative Route (Leimgruber-Batcho)
Starting Materials 2-Hydrazinopyridine, 2-Butanone (Readily available)2-Amino-5-bromo-3-methylpyridine (May require synthesis)
Number of Steps 23 or more
Regioselectivity Bromination at C5 is generally favored but may require optimization to avoid side products.Bromine position is fixed from the start, ensuring high regioselectivity.
Scalability Generally scalable, but the use of PPA can pose challenges in large-scale workup.Often highly scalable and used in industrial settings.[7]
Potential Challenges Potential for formation of isomeric azaindoles; harsh conditions of PPA.Synthesis of the substituted nitropyridine starting material; handling of potent oxidizing and reducing agents.
Overall Yield Moderate to good.Potentially higher overall yield.

Conclusion

The synthesis of this compound is critical for advancing drug discovery programs targeting kinases and other enzymes. This guide has detailed a robust and scientifically sound two-step primary synthetic route employing the Fischer indole synthesis followed by selective bromination. The provided experimental protocols are based on well-precedented and validated transformations for analogous 7-azaindole systems.

Furthermore, a comparative analysis with the Leimgruber-Batcho synthesis offers researchers a valuable perspective on an alternative strategy. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. Both pathways, grounded in established chemical principles, provide a solid foundation for the successful and efficient synthesis of this important molecular building block.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Gribble GW. Leimgruber–Batcho Indole Synthesis. In: Comprehensive Organic Name Reactions and Reagents. ; 2010.
  • Clark RD, Repke DB. The Leimgruber-Batcho Indole Synthesis. Heterocycles. 1984;22(1):195-221.
  • Chen Y, et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev. 2013;17(4):657–662.
  • Langer P, et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. 2008.
  • Fischer indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Jin Q, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem. 2021;12(7):1164-1175.
  • Jin Q, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem. 2021;12(7):1164-1175.
  • Klosi E, et al. Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. US7652137B2, filed October 26, 2005, and issued January 26, 2010.
  • Shanghai Human Biotech Co Ltd. Synthetic process of 5-bromo-7-azaindole. CN103012185A, filed December 26, 2012, and issued April 3, 2013.
  • Reddy G, et al. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles.
  • Alekseyev RS, et al. The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chem. Heterocycl. Compd. 2014;50(9):1305-1314.

Sources

A Comparative Analysis of the Biological Activity of Substituted 1H-Pyrrolo[2,3-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This guide provides a comparative analysis of the biological activities of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, with a primary focus on their anticancer and kinase inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data from preclinical studies, and provide standardized protocols for key biological assays.

The Predominance of Anticancer Activity: A Tale of Kinase Inhibition

The vast majority of research on substituted 1H-pyrrolo[2,3-b]pyridines has been in the realm of oncology. The core mechanism behind their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Key Kinase Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Substituted 1H-pyrrolo[2,3-b]pyridines have been shown to be potent inhibitors of a diverse range of kinases, including:

  • Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer, TNIK is a promising target, and several 1H-pyrrolo[2,3-b]pyridine compounds have demonstrated potent inhibition with IC50 values below 1 nM.[1][2] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study has been conducted on a series of these derivatives to further optimize their activity against colorectal cancer cells.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This tyrosine kinase is involved in cell growth and survival. Novel 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have shown nanomolar potency in both enzymatic and cellular assays.[3]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is a driver in various tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5]

  • Ribosomal S6 Protein Kinase 2 (RSK2): Involved in cell growth and proliferation, particularly in triple-negative breast cancer. Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have exhibited potent RSK2 inhibition with IC50 values as low as 1.7 nM.[6]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): While initially targeted for its role in cancer, some potent 3-substituted 1H-pyrrolo[2,3-b]pyridine inhibitors of MELK (IC50 = 32 nM) are now thought to exert their anticancer effects through an off-target mechanism.[7]

  • Cell Division Cycle 7 (Cdc7) Kinase: An attractive target for cancer therapy, potent ATP mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed with IC50 values as low as 7 nM.[8]

  • Cyclin-Dependent Kinases (CDKs): Nortopsentin analogues featuring the 1H-pyrrolo[2,3-b]pyridine core have been identified as CDK1 inhibitors, leading to reduced proliferation and apoptosis in mesothelioma cells.[9] Additionally, a novel derivative has been discovered as a potent type II CDK8 inhibitor for colorectal cancer, with an IC50 of 48.6 nM.[10]

  • Polo-like kinase 4 (PLK4): A key regulator of centriole replication, abnormal expression of PLK4 is linked to several cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for developing selective PLK4 inhibitors.[11]

  • c-Met: This proto-oncogene is a target for various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, with some showing strong c-Met kinase inhibition (IC50 of 22.8 nM).[12]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Crucial for maintaining genomic stability, highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potential chemosensitizers.[13]

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the kinase inhibitory activity of selected substituted 1H-pyrrolo[2,3-b]pyridine derivatives from various studies. This data highlights the remarkable tunability of this scaffold to achieve high potency against different kinase targets.

Compound Series/DerivativeTarget KinaseKey SubstituentsReported IC50Reference
Phenyl sulfonamide derivativesRSK2Phenyl sulfonamide at the 2-carboxamide positionup to 1.7 nM[6]
Thiazol-4-yl derivativesCDK13-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]Not specified, but active[9]
Propenamide derivativeCDK83-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide48.6 nM[10]
Various substituted derivativesTNIKNot specified in detail< 1 nM[1][2]
3,5-disubstituted derivativesIGF-1RNot specified in detailNanomolar range[3]
Various substituted derivativesFGFR1/2/3Not specified in detail7, 9, 25 nM respectively for compound 4h[4][5]
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc73-ylmethylene-1,3-thiazol-4(5H)-one7 nM[8]
Derivative with sulfur linkerc-MetNot specified in detail22.8 nM[12]
In Vitro Anti-proliferative Activity

The kinase inhibitory activity of these compounds translates into potent anti-proliferative effects against various cancer cell lines.

Compound Series/DerivativeCancer Cell Line(s)Reported IC50Reference
Phenyl sulfonamide derivative (B1)MDA-MB-468 (Breast Cancer)0.13 µM[6]
3-substituted derivative (16h)A549, MDA-MB-231, MCF-70.109 µM to 0.245 µM[7]
FGFR inhibitor (4h)4T1 (Breast Cancer)Not specified, but inhibits proliferation[4][5]
c-Met inhibitor (compound 9)MKN-45, EBC-1329 nM and 479 nM[12]

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted 1H-pyrrolo[2,3-b]pyridines) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate (5-10k cells/well) start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add serial dilutions of 1H-pyrrolo[2,3-b]pyridines incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 values read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cell viability.

In Vivo Antitumor Efficacy: Xenograft Models

To validate the in vitro findings, promising compounds are often tested in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant human tumor cells subcutaneously in mice growth Allow tumors to grow to a palpable size implant->growth randomize Randomize mice into treatment and control groups growth->randomize administer Administer test compound (e.g., oral, IP) and vehicle randomize->administer monitor Monitor tumor volume, body weight, and health administer->monitor euthanize Euthanize mice at predefined endpoint monitor->euthanize excise Excise and weigh tumors euthanize->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: General workflow for a cancer xenograft study.

For instance, phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated up to 54.6% tumor growth inhibition (TGI) in an MDA-MB-468 xenograft model.[6] Similarly, a highly selective ATM inhibitor, when combined with irinotecan, showed synergistic antitumor efficacy with TGI of 79.3% and 95.4% in HCT116 and SW620 xenograft models, respectively.[13]

Emerging Biological Activities of 1H-Pyrrolo[2,3-b]pyridines

While the focus has been on anticancer applications, the 1H-pyrrolo[2,3-b]pyridine scaffold and its isomers also exhibit other important biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrrole-containing heterocyclic systems. For example, novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown potent to moderate activity against various microorganisms, including Candida sp., Aspergillus niger, Escherichia coli, and Staphylococcus aureus.[14] One derivative, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate, was identified as the most active against all tested bacteria.[14] Additionally, related pyrrolo[2,3-b]quinoxaline derivatives have demonstrated inhibitory activity against E. coli and Bacillus spizizenii.[15] The broader class of pyrrolopyrimidines has also been reviewed for their antibacterial, antifungal, and antiviral applications.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Activities
  • Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[17] These compounds have shown efficacy in cellular assays by inhibiting pro-inflammatory cytokine activity in macrophages, suggesting potential applications in CNS diseases.[17]

  • Anti-inflammatory Properties: Some pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated anti-inflammatory effects in LPS-induced pro-inflammatory response evaluations in BV2 microglial cells.[2]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets. The extensive research into their kinase inhibitory and anticancer activities has yielded numerous lead compounds with nanomolar potency. The structure-activity relationship studies have provided a solid foundation for further optimization to improve efficacy, selectivity, and pharmacokinetic properties.

While oncology remains the dominant field of application, the emerging data on their antimicrobial and anti-inflammatory activities suggest that the therapeutic potential of substituted 1H-pyrrolo[2,3-b]pyridines is far from fully explored. Future research should focus on expanding the scope of biological screening for this class of compounds and leveraging the existing SAR knowledge to design novel derivatives for a wider range of diseases.

References

  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Li, J., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376.
  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474.
  • Montagnoli, A., et al. (2008). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(15), 4533-4544.
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100749.
  • Mascitti, V., et al. (2012). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry, 55(15), 6843-6853.
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 833-838.
  • Khaldan, A., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100749.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Not directly cited in the text, but relevant to the broader topic of pyrrolopyridine anticancer activity.
  • Lee, J., et al. (2022). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society, 43(8), 999-1004.
  • Not directly cited in the text, but relevant to the broader topic of pyrrolopyridine kinase inhibitors.
  • Qi, T., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 66, 110-120.
  • Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities.
  • Wang, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
  • Abdel-Aziz, A. A. M., & El-Subbagh, H. I. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Derivatives. Archiv der Pharmazie, 351(12), 1800216.
  • Not directly cited in the text, but relevant to the broader topic of pyridine deriv
  • Not directly cited in the text, but relevant to the broader topic of pyrrole-containing antibacterial compounds.
  • Not directly cited in the text, but relevant to the broader topic of pyrrole-containing antibacterial compounds.
  • Li, Y., et al. (2025).

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a potent inhibitor of a target kinase may inadvertently interact with numerous other kinases, leading to off-target effects and potential toxicities.[1][2] This guide provides an in-depth comparison and methodological framework for the cross-reactivity profiling of a promising class of kinase inhibitors derived from the 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold.

The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[3][4] The specific derivatization of the this compound core allows for the fine-tuning of potency and selectivity. However, a comprehensive understanding of a compound's kinome-wide interaction profile is paramount for its advancement as a therapeutic candidate.

The Imperative of Kinome-Wide Selectivity Profiling

The primary goal of cross-reactivity profiling is to identify the full spectrum of a compound's kinase targets. This "compound-centric" approach provides a global view of its utility and potential liabilities.[5] A highly selective inhibitor is often desirable to minimize off-target side effects. Conversely, for certain indications like cancer, multi-targeted kinase inhibitors that simultaneously block several key signaling pathways can offer superior efficacy.[6] Therefore, early and comprehensive profiling is not merely a quality control step but a crucial part of the strategic development of a kinase inhibitor.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

Several robust platforms are available for assessing the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: Probing Direct Enzyme Inhibition

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme. They are highly sensitive and provide quantitative data on inhibitory potency (e.g., IC₅₀ or Kᵢ values).

  • Radiometric Assays: Considered a gold standard, these assays, such as the HotSpot™ platform, measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate. They are highly sensitive and robust but require specialized handling of radioactive materials.

  • Luminescence-Based Assays: Platforms like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5] This technology offers a non-radioactive, high-throughput alternative with excellent sensitivity and is compatible with a wide range of kinases and substrates.[5]

  • Mobility Shift Assays (MSA): These assays, such as the IMAP™ platform, use fluorescence polarization to detect the phosphorylation of a fluorescently labeled peptide substrate. They are well-suited for high-throughput screening.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

Cell-based assays measure the effect of an inhibitor on its target within a living cell, providing insights into cell permeability, target engagement, and downstream signaling effects.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the binding of a compound to its target kinase in real-time within living cells. It provides a direct measure of target occupancy under more physiologically relevant conditions.

  • Western Blotting: This traditional method can be used to assess the phosphorylation status of a kinase's downstream substrates, providing indirect evidence of target inhibition. While not high-throughput, it is invaluable for validating on-target activity and pathway modulation.

Experimental Protocol: ADP-Glo™ Kinase Assay for Profiling

The following is a detailed protocol for determining the cross-reactivity profile of a novel inhibitor derived from this compound using the ADP-Glo™ Kinase Assay.

Objective: To determine the IC₅₀ values of a test compound against a panel of 100 kinases.

Materials:

  • Test compound (e.g., "Pyrrolo-Inhibitor-X") dissolved in 100% DMSO.

  • Kinase panel (100 purified human kinases).

  • Substrates for each kinase.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Pyrrolo-Inhibitor-X in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate/buffer mix to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (DMSO) control as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection & Luminescence cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase Mix to Plate Kinase_Mix->Add_Kinase Add_Kinase->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling using the ADP-Glo™ Assay.

Comparative Data Presentation

The results of a cross-reactivity profiling study are best presented in a clear, tabular format. Below is a hypothetical dataset for two derivatives of the this compound scaffold, "Compound A" and "Compound B", against a selection of kinases.

Kinase TargetCompound A (IC₅₀, nM)Compound B (IC₅₀, nM)Kinase Family
CDK2/CycA 15 8 CMGC
CDK1/CycB250150CMGC
CDK9/CycT1>10,0008,500CMGC
GSK3β8545CMGC
AURKA >10,000 75 Other
PLK15,0001,200Other
VEGFR28,0002,500TK
EGFR>10,000>10,000TK
SRC1,500900TK
p38α2,0001,100CMGC

Data are hypothetical and for illustrative purposes only.

Interpretation and Structure-Activity Relationship (SAR) Insights

  • On-Target Potency: Both compounds demonstrate potent inhibition of CDK2/CycA, a key regulator of the cell cycle. Compound B is slightly more potent than Compound A.

  • Selectivity Profile:

    • Compound A shows good selectivity for CDK2 over other kinases in this panel. The >16-fold selectivity against the closely related CDK1 and the lack of activity against AURKA suggest a favorable selectivity profile.

    • Compound B , while more potent against the primary target, exhibits significant off-target activity against AURKA (Aurora Kinase A), another important cell cycle kinase. This makes Compound B a dual CDK2/AURKA inhibitor.

  • Structure-Activity Relationship (SAR): The structural difference between Compound A and Compound B is responsible for the observed difference in selectivity. For instance, the modification in Compound B might allow it to form additional interactions in the active site of AURKA, which are not possible for Compound A. This highlights how small chemical modifications can dramatically alter a compound's cross-reactivity profile. A detailed SAR study would be required to fully elucidate these relationships.[4]

Signaling Pathway Context and Implications of Cross-Reactivity

The on- and off-target activities of a kinase inhibitor can only be fully understood in the context of the cellular signaling pathways they modulate. For example, CDK2 is a critical component of the cell cycle machinery.

G cluster_pathway Simplified Cell Cycle Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb E2F E2F Rb->E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Transcription Cyclin_E_CDK2->Rb Hyperphosphorylation S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Inhibitor Pyrrolo-Inhibitor-X Inhibitor->Cyclin_E_CDK2

Caption: Simplified Cell Cycle Pathway showing CDK2 as a key regulator of S-phase entry.

Inhibition of CDK2 by our hypothetical compounds would lead to cell cycle arrest. However, the off-target inhibition of AURKA by Compound B could have both beneficial and detrimental effects. While it might enhance the anti-proliferative effect in cancer cells, it could also lead to toxicities in normal, healthy cells. Understanding these polypharmacological effects is crucial for predicting both the efficacy and the safety profile of a drug candidate.

Conclusion

The cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. For derivatives of the promising this compound scaffold, a thorough and early assessment of their kinome-wide selectivity is essential for guiding lead optimization and selecting candidates with the highest potential for clinical success. By employing a combination of robust biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's mechanism of action, identify potential liabilities, and ultimately develop safer and more effective targeted therapies.

References

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. (n.d.). No source provided.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). No source provided.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). National Institutes of Health. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). No source provided.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). No source provided.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). No source provided.

Sources

benchmarking the synthetic efficiency of different methods to produce 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The 7-azaindole core, specifically 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, is a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors. This guide provides an in-depth comparison of synthetic methodologies for this target molecule, offering insights into the efficiency, practicality, and underlying chemical principles of each approach.

Introduction to this compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and is prevalent in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a highly valuable building block in medicinal chemistry. The dimethyl substitution at the 2- and 3-positions further influences the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Given its significance, the development of efficient and scalable synthetic routes is a critical endeavor.

This guide will focus on two primary synthetic strategies for the preparation of this compound:

  • Fischer Indole Synthesis: A classical and widely used method for constructing the indole or azaindole core.

  • Late-Stage Bromination: An approach involving the direct bromination of the pre-formed 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold.

We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their synthetic efficiency based on available data.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for the construction of the pyrrolo[2,3-b]pyridine framework. This reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed in situ from the corresponding hydrazine and a ketone.

Mechanistic Rationale

The choice of the Fischer indole synthesis is grounded in its reliability and the ready availability of starting materials. The reaction proceeds through a[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by aromatization to form the indole ring. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting the necessary tautomerization and cyclization steps.

Experimental Protocol

A representative procedure for the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines via Fischer indole cyclization is as follows[1]:

  • Hydrazone Formation: The starting 5-bromo-2-hydrazinylpyridine is condensed with butan-2-one to form the corresponding hydrazone. This step is often performed in situ.

  • Cyclization: The hydrazone is then heated in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA), to induce cyclization.

  • Work-up and Purification: The reaction mixture is quenched with water or a basic solution, and the crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Method 2: Late-Stage Bromination

An alternative strategy involves the synthesis of the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine core first, followed by electrophilic bromination at the 5-position. This approach can be advantageous if the parent azaindole is readily available or if other sensitive functional groups are present that might not be compatible with the harsh conditions of the Fischer indole synthesis.

Mechanistic Rationale

The pyrrolo[2,3-b]pyridine system is electron-rich, making it susceptible to electrophilic aromatic substitution. The pyrrole ring is generally more reactive than the pyridine ring. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity for the 5-position. Common brominating agents include N-bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide.

Experimental Protocol

A general procedure for the bromination of a related 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is described and can be adapted[2]:

  • Dissolution: The 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent, such as dichloromethane.

  • Addition of Brominating Agent: A solution of hydrobromic acid and hydrogen peroxide is added dropwise to the reaction mixture at a controlled temperature (e.g., 25-30°C).

  • Quenching and Work-up: The reaction is quenched with a reducing agent, such as sodium bisulfite, to remove any excess bromine. The organic layer is then separated, washed, and dried.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Comparative Analysis

To provide a clear comparison of these two synthetic methodologies, the following table summarizes the key performance indicators:

FeatureFischer Indole SynthesisLate-Stage Bromination
Starting Materials 5-bromo-2-hydrazinylpyridine, butan-2-one2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, HBr, H₂O₂
Reaction Conditions High temperature, strong acid (PPA)Mild temperature, acidic conditions
Reported Yield Moderate (e.g., 53% for a similar derivative)[1]High (e.g., 95.6% for a related bromination)[2]
Scalability Can be challenging due to viscous PPAGenerally more scalable
Substrate Scope Versatile for various ketonesDependent on the availability of the parent azaindole
Key Advantages Builds the core and introduces bromine in one potMilder conditions, potentially higher yielding
Key Disadvantages Harsh conditions, potential for side reactionsRequires synthesis of the parent azaindole precursor

Workflow Visualizations

To further illustrate the distinct workflows of each synthetic approach, the following diagrams are provided.

Fischer Indole Synthesis Workflow

Fischer Indole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Product 5-bromo-2-hydrazinylpyridine 5-bromo-2-hydrazinylpyridine Hydrazone Formation Hydrazone Formation 5-bromo-2-hydrazinylpyridine->Hydrazone Formation Butan-2-one Butan-2-one Butan-2-one->Hydrazone Formation Cyclization (PPA, Heat) Cyclization (PPA, Heat) Hydrazone Formation->Cyclization (PPA, Heat) This compound This compound Cyclization (PPA, Heat)->this compound

Caption: Fischer Indole Synthesis Workflow

Late-Stage Bromination Workflow

Late-Stage Bromination cluster_start Starting Material cluster_reaction Reaction cluster_end Product 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine Bromination (HBr, H2O2, DCM) Bromination (HBr, H2O2, DCM) 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine->Bromination (HBr, H2O2, DCM) This compound This compound Bromination (HBr, H2O2, DCM)->this compound

Caption: Late-Stage Bromination Workflow

Conclusion and Recommendations

Both the Fischer indole synthesis and late-stage bromination represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.

The Fischer indole synthesis is a powerful tool for constructing the core heterocyclic system and installing the bromo substituent in a convergent manner. However, the high temperatures and strong acid required may not be suitable for substrates with sensitive functional groups.

Conversely, late-stage bromination offers a milder alternative that can proceed in high yield. This method is particularly advantageous when the parent 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is readily accessible. Its milder conditions and potentially higher yields make it an attractive option for larger-scale production.

For laboratories with access to the parent azaindole, the late-stage bromination is likely the more efficient and scalable approach. For the de novo synthesis from simple precursors, the Fischer indole synthesis remains a classic and effective, albeit more demanding, strategy. Further optimization of either route may lead to even greater efficiency and is an area ripe for further investigation.

References

  • ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. [Link]

Sources

A Comparative Guide to Target Engagement Validation for 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel chemical entities, the validation of target engagement is a critical inflection point. This guide provides an in-depth technical comparison of methodologies to confirm the interaction of compounds synthesized from the versatile 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine scaffold with their intended intracellular targets. Given the prevalence of kinase inhibition associated with this scaffold, we will focus our discussion on validating engagement with protein kinases, while also presenting methodologies applicable to a broader range of target classes.

Introduction: The this compound Scaffold and the Imperative of Target Validation

The this compound core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors. Derivatives have demonstrated significant activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR) and TRAF2- and NCK-interacting kinase (TNIK). However, phenotypic screening alone is insufficient. Rigorous, quantitative validation that a compound directly engages its putative target within the complex milieu of a living cell is paramount for establishing a clear mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately, de-risking progression into further preclinical and clinical development.[1][2][3][4]

This guide will dissect and compare two powerful and widely adopted orthogonal approaches for quantifying target engagement in a cellular context: the biophysical Cellular Thermal Shift Assay (CETSA) and the bioluminescence-based NanoBRET™ Target Engagement Assay. We will provide detailed, field-proven protocols, discuss the rationale behind experimental choices, and present comparative data with well-characterized inhibitors.

Key Methodologies for Target Engagement Validation: A Head-to-Head Comparison

A multi-pronged approach is essential for robustly validating target engagement. Combining a biophysical method that assesses target stabilization with a proximity-based assay provides complementary evidence and increases confidence in the observed interactions.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Readout Quantification of soluble target protein after heat treatment (e.g., via Western Blot, ELISA).Ratiometric measurement of light emission at two wavelengths.
Target Modification Not required for endogenous targets.Requires genetic fusion of NanoLuc® luciferase to the target protein.
Compound Requirements No modification needed.Requires a specific fluorescent tracer for the target of interest.
Throughput Moderate to high, depending on the detection method.High-throughput compatible.
Key Insights Direct evidence of target binding in a cellular environment; can be used for endogenous proteins.Quantitative measurement of compound affinity and residence time in live cells.
Limitations Some ligand binding events may not induce a thermal shift; requires a specific antibody for detection.Requires genetic manipulation of cells; tracer development can be challenging.

Experimental Protocols & Workflow

Workflow for Target Engagement Validation

Target Engagement Workflow cluster_0 Compound Synthesis cluster_1 Primary Validation cluster_2 Orthogonal Validation cluster_3 Data Analysis & Comparison Compound 5-Bromo-2,3-dimethyl-1H- pyrrolo[2,3-B]pyridine Derivative CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Biophysical Validation NanoBRET NanoBRET™ Target Engagement Assay Compound->NanoBRET Proximity-Based Validation Analysis Quantitative Analysis - ΔTm (CETSA) - IC50 (NanoBRET) - Comparison to known inhibitors CETSA->Analysis NanoBRET->Analysis

Caption: A generalized workflow for validating the target engagement of a novel compound using orthogonal methods.

In-Depth Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[5][6][7]

Rationale

The principle of CETSA is that a protein's stability against thermal denaturation is increased when it is bound to a ligand. By heating cells treated with a compound of interest and then quantifying the amount of soluble (non-denatured) target protein, one can infer direct target engagement. This method is particularly valuable as it can be performed on endogenous proteins in their native cellular environment without the need for genetic modification.

Step-by-Step Methodology for CETSA with Western Blot Detection

Materials:

  • Cells expressing the target of interest (e.g., a cell line with known FGFR or TNIK expression).

  • Your synthesized this compound derivative.

  • Vehicle control (e.g., DMSO).

  • Positive control inhibitor (e.g., Ponatinib for FGFR, NCB-0846 for TNIK).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of your test compound, a positive control inhibitor, or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a specific cell density.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 65°C in 2-3°C increments. Include an unheated control (37°C).

  • Cell Lysis and Fractionation:

    • After heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the supernatant.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for your target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and capture the image.[8]

Data Analysis and Interpretation
  • Quantify the band intensity for each lane using densitometry software.

  • Normalize the intensity of each heated sample to the corresponding unheated (37°C) sample.

  • Plot the normalized intensity as a function of temperature to generate a "melting curve."

  • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

  • A positive shift in the Tm (ΔTm) in the presence of your compound compared to the vehicle control indicates target stabilization and thus, engagement.[9][10][11]

Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of target engagement, perform the experiment at a single, fixed temperature (chosen from the steep part of the melting curve) with a range of compound concentrations. This will generate a dose-dependent stabilization curve from which an EC50 value can be derived.[7]

In-Depth Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells in real-time.[12][13][14][15]

Rationale

This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a natural phenomenon of energy transfer between a light-emitting donor (NanoLuc® luciferase) and a fluorescent acceptor (a tracer molecule).[16] The target protein is fused to NanoLuc®, and a cell-permeable fluorescent tracer that binds to the same target is added. When the tracer binds, the close proximity allows for energy transfer, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12][13][17]

Step-by-Step Methodology for NanoBRET™ Target Engagement

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the target protein fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM® I Reduced Serum Medium.

  • Your synthesized this compound derivative.

  • Positive control inhibitor.

  • NanoBRET® tracer specific for the target of interest.

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, non-binding surface 96-well or 384-well plates.

  • A plate reader capable of measuring filtered luminescence at two wavelengths (e.g., 460nm and >600nm).

Procedure:

  • Cell Transfection:

    • The day before the assay, transfect HEK293 cells with the NanoLuc®-fusion vector according to the manufacturer's protocol. Plate the transfected cells in your assay plates.

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of your test compound and the positive control inhibitor in Opti-MEM®.

    • Add the diluted compounds to the appropriate wells of the assay plate.

    • Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM® and add it to all wells (except for no-tracer controls).

  • Equilibration:

    • Incubate the plate at 37°C in a CO2 incubator for a period of time (typically 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure the donor emission (e.g., 460nm) and the acceptor emission (e.g., >600nm).[14]

Data Analysis and Interpretation
  • Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the vehicle control (defined as 100% or 0% inhibition).

  • Plot the normalized BRET ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.[18][19][20][21]

Alternatives & Comparative Data

To put the results for your novel compound into context, it is crucial to compare its target engagement profile with that of known, well-characterized inhibitors.

Known FGFR Inhibitors
InhibitorTarget(s)IC50 (Biochemical)Cellular Activity
Ponatinib Pan-FGFR, Abl, VEGFR2, PDGFRα, SrcFGFR1: 2.2 nM, FGFR2: 2 nM, FGFR3: 18 nM, FGFR4: 8 nMPotent inhibition of FGFR-dependent cell viability (IC50 < 40 nM in Ba/F3 cells).[14][22][23]
Dovitinib FGFR1/3, VEGFR1-3, PDGFRα/β, c-Kit, FLT3FGFR1: 8 nM, FGFR3: 9 nMInhibits proliferation of FGFR-amplified breast cancer cell lines.[12][24]
AZD4547 FGFR1/2/3FGFR1: 0.2 nM, FGFR2: 2.5 nM, FGFR3: 1.8 nMPotent anti-proliferative activity in cell lines with deregulated FGFRs (IC50 18-281 nM).[9][13][25]
Known TNIK Inhibitors
InhibitorTarget(s)IC50 (Biochemical)Cellular Activity
NCB-0846 TNIK21 nMInhibits Wnt signaling and proliferation in colorectal cancer cells.[26][27]

By running these known inhibitors in parallel with your novel this compound derivatives in both CETSA and NanoBRET™ assays, you can directly compare their target engagement potencies and gain valuable insights into the relative efficacy of your compounds.

Signaling Pathway Context

Understanding the signaling pathways in which your target operates is essential for interpreting the functional consequences of target engagement.

FGFR Signaling Pathway

FGFR Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified overview of the major downstream signaling cascades activated by FGFR.[22][23][25][28][29]

TNIK in the Wnt Signaling Pathway

TNIK Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled Frizzled->DVL GSK3b GSK3β DVL->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation (Wnt OFF) APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF TCF BetaCatenin->TCF Binds (Wnt ON) TNIK TNIK BetaCatenin->TNIK Gene_Expression Wnt Target Gene Expression TCF->Gene_Expression TNIK->TCF Phosphorylates & Activates

Caption: The role of TNIK as a key activator of TCF/β-catenin-mediated transcription in the Wnt signaling pathway.[24][30][31][32]

Conclusion

Validating that a compound synthesized from the this compound scaffold engages its intended target is a non-negotiable step in modern drug discovery. The judicious use of orthogonal, quantitative assays such as CETSA and NanoBRET™ provides the robust, data-driven confidence needed to advance promising molecules. By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can effectively confirm on-target activity, elucidate the mechanism of action, and make informed decisions to accelerate the development of novel therapeutics.[1][2][3][4]

References

  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics, 11(3), 690-699. Retrieved from [Link]

  • Wang, X., et al. (2022). The Role of FGFR2 as a Novel Biomarker for Treatment of Gastric Cancer—A Literature Review. Cancers, 14(15), 3748. Retrieved from [Link]

  • Claus, P., & Klimaschewski, L. (2013). The Function of FGFR1 Signalling in the Spinal Cord: Therapeutic Approaches Using FGFR1 Ligands after Spinal Cord Injury. Journal of Neurotrauma, 30(19), 1637-1647. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Tolvanen, J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 904791. Retrieved from [Link]

  • Babu, A., et al. (2014). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2014, 681378. Retrieved from [Link]

  • Mahmoudi, T., et al. (2009). The kinase TNIK is an essential activator of Wnt target genes. The EMBO Journal, 28(21), 3329-3340. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Tolvanen, J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 904791. Retrieved from [Link]

  • Babu, A., et al. (2014). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2014, 681378. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1770-1780. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Nusse, R. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Yamada, T., et al. (2016). Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. Pharmacology & Therapeutics, 161, 1-8. Retrieved from [Link]

  • Lustberg, T., et al. (2022). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 17(8), 835-847. Retrieved from [Link]

  • Seashore-Ludlow, B., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 895-905. Retrieved from [Link]

  • Wang, X., et al. (2021). Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. Acta Pharmaceutica Sinica B, 11(8), 2133-2153. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Retrieved from [Link]

  • Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. Retrieved from [Link]

  • Stoddart, L. A., et al. (2021). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. ACS Chemical Biology, 16(6), 1055-1065. Retrieved from [Link]

  • Hooper, K. (2020, June 15). NanoBRET™ Assays to Analyze Virus:Host Protein:Protein Interactions in Detail. Promega Connections. Retrieved from [Link]

Sources

The Influence of Substitution Patterns on the Pharmacokinetic Profile of 5-Bromo-7-Azaindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Bromo-7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into numerous clinically successful drugs, particularly in the realm of oncology.[1][2][3] The 5-bromo-7-azaindole derivative, in particular, serves as a versatile intermediate in the synthesis of a multitude of therapeutic agents, including kinase inhibitors.[4][5][6] The bromine atom at the 5-position provides a convenient handle for further chemical modifications, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This guide provides a comparative analysis of the pharmacokinetic (PK) properties of substituted 5-bromo-7-azaindoles, with a particular focus on understanding how different substitution patterns, such as that of the 2,3-dimethyl analog, influence their Absorption, Distribution, Metabolism, and Excretion (ADME). While direct head-to-head comparative studies for all analogs are not always publicly available, by synthesizing data from various structure-activity relationship (SAR) and lead optimization studies, we can build a comprehensive understanding of the key determinants of their pharmacokinetic profiles.

The Critical Role of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. Favorable ADME properties ensure that the drug can reach its target in sufficient concentrations, remain there for an adequate duration, and be cleared from the body without causing undue toxicity. For 7-azaindole derivatives, as with any class of therapeutic compounds, understanding the structure-pharmacokinetic relationship (SPR) is paramount for successful drug design and development.[7][8]

Comparative Analysis of Substituted 5-Bromo-7-Azaindoles

While a comprehensive dataset directly comparing 2,3-dimethyl-5-bromo-7-azaindole with a wide range of other substituted analogs is not available in a single public source, we can infer the influence of various substituents from several lead optimization studies on 7-azaindole derivatives.

General Observations from Structure-Activity Relationship Studies

SAR studies on various 7-azaindole series have consistently demonstrated that modifications to the core structure significantly impact their pharmacokinetic properties.[9][10] For instance, in the development of 7-azaindole derivatives as Orai inhibitors for asthma, a specific analog was selected for in vivo studies based on its superior pharmacokinetic properties, highlighting the importance of substituent-driven optimization.[11] Similarly, in the discovery of pan-PIM kinase inhibitors, early ADME and pharmacokinetic/pharmacodynamic (PK/PD) data were crucial in guiding the selection of promising 7-azaindole candidates.[7]

The lipophilicity, polarity, and metabolic stability of the molecule are key parameters that are modulated by different substituents. The introduction of polar groups can enhance solubility but may also increase clearance, while lipophilic groups can improve cell permeability but may lead to higher plasma protein binding and lower metabolic stability.

Metabolic Pathways of 7-Azaindole Derivatives

The metabolism of 7-azaindole derivatives is a critical aspect of their pharmacokinetic profile. Studies on related compounds, such as 7-azaindole-derived synthetic cannabinoids, have shed light on their metabolic fate. The primary routes of metabolism often involve oxidation, hydroxylation, and N-dealkylation, mediated by cytochrome P450 (CYP) enzymes such as CYP2C19, CYP3A4, and CYP3A5.[12][13] Subsequent phase II metabolism can involve glucuronidation or sulfation of the hydroxylated metabolites.[12][13]

The substitution pattern on the 7-azaindole ring plays a significant role in directing the metabolic pathways. For a hypothetical 2,3-dimethyl-5-bromo-7-azaindole , the methyl groups at the 2 and 3 positions would likely be susceptible to oxidation to form hydroxymethyl and subsequently carboxylic acid metabolites. The presence of these methyl groups might also sterically hinder metabolism at other positions on the ring.

Hypothesized Pharmacokinetic Profile of 2,3-Dimethyl-5-Bromo-7-Azaindole

Based on general principles of medicinal chemistry and the available data on related 7-azaindole analogs, we can hypothesize the following pharmacokinetic characteristics for 2,3-dimethyl-5-bromo-7-azaindole:

  • Absorption: The relatively small size and moderate lipophilicity of the 2,3-dimethyl substitution might lead to good oral absorption.

  • Distribution: The distribution will be influenced by its plasma protein binding and lipophilicity. The addition of methyl groups generally increases lipophilicity, which could lead to a larger volume of distribution.

  • Metabolism: As mentioned, the primary metabolic route is likely to be oxidation of the methyl groups. The rate of metabolism will depend on the specific CYP enzymes involved and their affinity for the substrate.

  • Excretion: The metabolites, being more polar than the parent compound, are expected to be primarily excreted through the kidneys.

Compound/AnalogKey SubstituentsRepresentative Pharmacokinetic Data/ObservationsProbable Impact on PK Profile
2,3-dimethyl-5-bromo-7-azaindole 2-CH₃, 3-CH₃Hypothetical DataModerate lipophilicity may lead to good absorption and distribution. Methyl groups are potential sites for metabolism.
Representative 7-azaindole piperidine derivative (CCR2 antagonist) Piperidine moietyShowed a reasonable pharmacokinetic profile in preclinical studies.[9]The piperidine group can influence solubility and metabolic stability.
Representative N-substituted 7-azaindole (pan-PIM inhibitor) N-substitutionOptimized for short half-life in rodents.[7][8]N-substituents are often sites of metabolism and can significantly alter clearance rates.
Representative 7-azaindole derivative (Orai inhibitor) Lipophilic groupsHigh lipophilicity was a challenge for this class of compounds.[11]Increased lipophilicity can lead to higher plasma protein binding and potentially lower clearance.

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine and compare the pharmacokinetic properties of different 5-bromo-7-azaindole analogs, a standard set of in vitro and in vivo assays are employed.

In Vitro ADME Assays

These assays provide early insights into the potential pharmacokinetic behavior of a compound.

1. Metabolic Stability Assessment in Liver Microsomes:

  • Objective: To determine the intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

  • Methodology:

    • Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

2. Plasma Protein Binding Assay:

  • Objective: To determine the fraction of the compound bound to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) devices.

    • Add the test compound to plasma in one chamber and buffer in the other.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models (e.g., mice, rats) to understand the in vivo behavior of the compound.

  • Methodology:

    • Administer the compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For oral dosing, bioavailability (%F) is also determined by comparing the AUC from oral administration to that from intravenous administration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a novel 5-bromo-7-azaindole derivative.

Pharmacokinetic_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study Metabolic_Stability Metabolic Stability (Liver Microsomes) PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Solubility Aqueous Solubility Permeability Cell Permeability (e.g., Caco-2) Dosing Compound Administration (Oral or IV) Sampling Blood Sampling (Serial Time Points) Analysis LC-MS/MS Analysis of Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation Candidate_Selection Lead Candidate Selection PK_Analysis->Candidate_Selection Data-driven Decision Lead_Compound Test Compound (e.g., 2,3-dimethyl-5-bromo-7-azaindole) Lead_Compound->Metabolic_Stability Early Assessment Lead_Compound->Dosing Preclinical Evaluation

Caption: Workflow for pharmacokinetic evaluation of 5-bromo-7-azaindole derivatives.

Conclusion and Future Directions

The 5-bromo-7-azaindole scaffold is a cornerstone in the development of innovative therapeutics. Understanding the intricate relationship between substitution patterns and pharmacokinetic properties is essential for designing drug candidates with optimal efficacy and safety profiles. While direct comparative data for 2,3-dimethyl-5-bromo-7-azaindole against other analogs is sparse in the public domain, by leveraging insights from broader SAR studies and foundational principles of drug metabolism, we can make informed predictions about its likely behavior.

Future research should focus on systematic studies that directly compare the ADME properties of a series of substituted 5-bromo-7-azaindoles. Such data would be invaluable for building more accurate predictive models and would undoubtedly accelerate the development of next-generation therapies based on this versatile scaffold.

References

Sources

A Researcher's Guide to Evaluating 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives: Bridging In Vitro Efficacy with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of adenine, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention, particularly as potent kinase inhibitors with broad therapeutic potential, most notably in oncology. This guide provides a comprehensive framework for researchers and drug development professionals on assessing the efficacy of novel derivatives, specifically focusing on the 5-bromo substituted class, from initial in vitro characterization to subsequent in vivo validation. While direct comparative data for every conceivable derivative, such as 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, may not be publicly available, this guide synthesizes established methodologies and findings from closely related analogues to provide a robust evaluative strategy.

The Scientific Rationale: Why 5-Bromo-1H-pyrrolo[2,3-b]pyridines?

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binder for the ATP-binding pocket of numerous kinases. The bromine atom at the 5-position can significantly influence the molecule's properties, potentially enhancing binding affinity through halogen bonding, modifying electronic characteristics, and providing a handle for further synthetic elaboration. These derivatives have shown promise as inhibitors of several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia Telangiectasia Mutated (ATM) kinase, and Traf2 and Nck-interacting kinase (TNIK).[1][2]

In Vitro Efficacy Assessment: The Foundation of Drug Discovery

The initial evaluation of any novel compound begins with a battery of in vitro assays to determine its biological activity, potency, and selectivity.

Primary Screening: Antiproliferative Activity

The fundamental question is whether the compound can inhibit the growth of cancer cells. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are employed across a panel of relevant cancer cell lines. The choice of cell lines should be hypothesis-driven, based on the putative kinase target and its prevalence in different cancer types.

Table 1: Representative In Vitro Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
5-Bromo-7-azaindolin-2-one derivativeMGC-803MTT0.05 ± 0.01N/A
1H-pyrrolo[2,3-b]pyridine (FGFR inhibitor)4T1 (Breast Cancer)CCK-8Not specified[1][3]
Pyrrolo-pyridine benzamide derivativeA549 (Lung Cancer)Not specified1.06[N/A]
Pyrrolo-pyridine benzamide derivativeHeLa (Cervical Cancer)Not specified10.87[N/A]
Pyrrolo-pyridine benzamide derivativeMCF-7 (Breast Cancer)Not specified0.11[N/A]
1H-pyrrolo[3,2-c]pyridine derivativeHeLa (Cervical Cancer)MTT0.12 - 0.21[4][5]
1H-pyrrolo[3,2-c]pyridine derivativeSGC-7901 (Gastric Cancer)MTT0.12 - 0.21[4][5]
1H-pyrrolo[3,2-c]pyridine derivativeMCF-7 (Breast Cancer)MTT0.12 - 0.21[4][5]

Note: Data is compiled from various sources for illustrative purposes and represents different derivatives of the broader pyrrolo[2,3-b]pyridine class.

Target Engagement and Potency: Kinase Inhibition Assays

To confirm that the observed antiproliferative activity is due to the inhibition of the intended kinase target, enzymatic assays are crucial. These assays measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase. The output is typically an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, detection antibody (e.g., anti-phospho-substrate antibody), and the test compound.

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer - FRET, or luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Cellular Assays

Beyond simple proliferation, it is essential to understand how the compound affects cellular processes.

  • Cell Cycle Analysis: Treatment of cancer cells with effective kinase inhibitors often leads to cell cycle arrest at specific phases (e.g., G1, S, or G2/M). This can be assessed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

  • Apoptosis Assays: Induction of programmed cell death is a hallmark of many successful anticancer drugs. Assays such as Annexin V/PI staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells.

  • Migration and Invasion Assays: For cancers with high metastatic potential, evaluating the compound's ability to inhibit cell migration and invasion is critical. This can be done using transwell migration assays (Boyden chamber) or wound-healing (scratch) assays.

In Vivo Efficacy Assessment: The Proof of Concept

Promising in vitro results must be translated into in vivo efficacy in a living organism. This step is critical for evaluating the compound's therapeutic potential and its pharmacokinetic and pharmacodynamic properties.

Animal Models: Xenograft Studies

The most common preclinical models for cancer are xenografts, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice).

Experimental Protocol: Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or SW620 for colorectal cancer) into the flank of immunodeficient mice.[2]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group treated with a standard-of-care drug can also be included.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 2: Illustrative In Vivo Antitumor Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative

CompoundAnimal ModelCancer TypeDose & ScheduleTGI (%)Reference
Compound 25a (ATM inhibitor) + IrinotecanHCT116 XenograftColorectalNot Specified79.3[2]
Compound 25a (ATM inhibitor) + IrinotecanSW620 XenograftColorectalNot Specified95.4[2]

TGI: Tumor Growth Inhibition

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial. PK studies determine parameters like bioavailability and half-life. PD studies assess the effect of the compound on its target in the tumor tissue.

Visualizing the Path to Discovery

Diagrams can help clarify the complex workflows and biological pathways involved in the evaluation of these compounds.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation in_vitro_start Novel 5-Bromo-pyrrolo[2,3-b]pyridine Derivative antiproliferative Antiproliferative Assays (MTT/SRB on Cancer Cell Panel) in_vitro_start->antiproliferative kinase_inhibition Kinase Inhibition Assays (Biochemical, IC50 Determination) antiproliferative->kinase_inhibition Active Compounds moa Mechanism of Action Studies (Cell Cycle, Apoptosis, Migration) kinase_inhibition->moa Potent & Selective Inhibitors invivo_start Lead Compound moa->invivo_start pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies invivo_start->pk_pd xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) pk_pd->xenograft toxicity Toxicology Assessment xenograft->toxicity

Caption: A streamlined workflow for the evaluation of novel 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives from in vitro screening to in vivo validation.

Potential Signaling Pathway Inhibition

Many 1H-pyrrolo[2,3-b]pyridine derivatives function by inhibiting receptor tyrosine kinases like FGFR, which in turn blocks downstream signaling cascades crucial for cancer cell survival and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Effects Cell Proliferation, Survival, Migration Transcription->Cell_Effects Inhibitor 5-Bromo-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: A simplified diagram of the FGFR signaling pathway, a common target for 1H-pyrrolo[2,3-b]pyridine derivatives, leading to cancer cell proliferation and survival.

Conclusion and Future Directions

The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a fertile ground for the discovery of novel kinase inhibitors. A systematic and logical progression from in vitro to in vivo evaluation is paramount for identifying promising clinical candidates. While the journey from bench to bedside is long and arduous, the application of the principles and methodologies outlined in this guide will enable researchers to rigorously assess the therapeutic potential of their novel derivatives and contribute to the development of the next generation of targeted cancer therapies.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305964. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22396-22405. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2999. Available at: [Link]

  • Gáliková, J., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 26(13), 13907. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health. Available at: [Link]

  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. Available at: [Link]

  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(2), 296-315. Available at: [Link]

  • Mothe, T., et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure, 1301, 140319. Available at: [Link]

  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o581. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry, 144, 107165. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Le, T. N. A., et al. (2024). Synthesis and biological evaluation of 1H-pyrrolo[3,2–g]isoquinolines. Bioorganic & Medicinal Chemistry, 100, 117619. Available at: [Link]

  • Shirakami, S., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3484-3498. Available at: [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. Available at: [Link]

  • Muralidharan, V., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3467-3503. Available at: [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and application, the responsibility for safe handling and disposal is paramount to ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine.

Given that specific safety data for this compound may not be readily available, our approach is grounded in a conservative assessment based on its structural components: the pyridine core, the pyrrole moiety, and the bromine substituent. This methodology ensures that we adhere to the highest safety standards by treating the compound with the caution merited by its constituent parts.

Part 1: Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the potential hazards. The structure of this compound informs our risk assessment.

  • Pyridine and Pyrrole Core: The foundational pyrrolo[2,3-b]pyridine structure is a heterocyclic aromatic system. Pyridine itself is a well-characterized hazardous material known for being harmful if inhaled, ingested, or absorbed through the skin.[1][2] It can cause a range of health issues, from headaches and dizziness to more severe respiratory and abdominal problems.[1] Therefore, we must assume this core structure imparts similar toxicological properties to the compound .

  • Bromine Substituent: The presence of a carbon-halogen bond classifies this compound as a halogenated organic.[3] This is a critical classification for waste disposal, as halogenated compounds are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA).[4][5] During incineration, brominated compounds can form hydrobromic acid (HBr), which requires specialized flue-gas scrubbing systems to prevent environmental release.[6]

Based on analogous compounds, we can infer the likely GHS hazard classifications. For example, related brominated pyrrolopyridines are classified as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][9]

Summary of Inferred Hazards and Properties
Parameter Inferred Assessment Rationale & Sources
GHS Pictogram GHS07 (Exclamation Mark)Based on hazards of similar brominated heterocyclic compounds.[7][9][10]
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8][9]
Compound Type Halogenated Organic SolidPresence of a carbon-bromine bond. Subject to specific EPA disposal regulations.[3]
Storage Class 11 - Combustible SolidsBased on classification for similar solid heterocyclic compounds.[7]
Chemical Incompatibilities Strong Oxidizing Agents, Strong AcidsPyridine and its derivatives can react with these substances.[11][12][13]

Part 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The "cradle-to-grave" concept of hazardous waste management means that the generator is responsible for the waste from its creation to its final disposal.[4]

Step 1: Waste Determination

The moment this compound, or any material contaminated with it, is no longer intended for use, it must be declared a hazardous waste.[4] This includes surplus or expired chemical, contaminated personal protective equipment (PPE), spill cleanup debris, and contaminated labware.

Step 2: Segregation

Segregation is a non-negotiable step to prevent dangerous reactions.[11]

  • Designate a Waste Stream: This compound must be collected in a container designated for Solid, Halogenated Organic Waste .

  • Avoid Co-mingling: Never mix this waste with non-halogenated solvents, acidic or basic waste streams, or oxidizers.[13][14] Mixing incompatible waste is a primary cause of laboratory incidents.

Step 3: Containerization and Labeling

The integrity of the waste containment system is crucial for safety.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) drum or pail for solids.[15] Ensure the container is in good condition, free from leaks or damage, and has a tightly sealing lid.[16]

  • Labeling: The container must be clearly and accurately labeled at the moment the first piece of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other chemical constituents.

    • The appropriate hazard pictograms (e.g., GHS07).

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[4][16] Funnels should not be left in container openings.[16]

Part 3: Disposal Workflow

The following workflow outlines the procedural steps for handling and disposing of the waste, ensuring safety and regulatory compliance at every stage.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & PPE cluster_waste_gen Waste Generation Point cluster_streams Waste Stream Identification & Handling cluster_final Final Disposal ppe Don Required PPE: - Chemical Safety Goggles - Flame-Retardant Lab Coat - Nitrile or Neoprene Gloves start Generated Waste Containing This compound ppe->start Safety First solid_waste Solid Waste (Unused chemical, contaminated labware, spill debris) start->solid_waste empty_container Original Empty Container start->empty_container collect_solid Place directly into labeled 'Solid, Halogenated Organic Waste' container. solid_waste->collect_solid rinse_container Triple rinse with a suitable solvent (e.g., Methanol). empty_container->rinse_container storage Store sealed waste container in designated Satellite Accumulation Area. collect_solid->storage collect_rinsate Collect ALL rinsate into a labeled 'Liquid, Halogenated Organic Waste' container. rinse_container->collect_rinsate dispose_rinsed Deface label. Dispose of cleaned container per institutional policy. rinse_container->dispose_rinsed collect_rinsate->storage pickup Arrange for pickup by licensed hazardous waste disposal contractor. storage->pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Methodology
  • Wear Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing chemical safety goggles, a fully buttoned, flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene are recommended over latex).[1][17]

  • Collect Waste:

    • Solid Waste: Carefully transfer any unused or waste solid, along with contaminated items like weighing paper, gloves, or absorbent pads, into the designated and pre-labeled "Solid, Halogenated Organic Waste" container.

    • Empty Containers: For the original chemical container, it is not truly "empty" until decontaminated. The standard procedure is a triple rinse.[14] Collect the first rinse, which will contain the most residual chemical, as hazardous waste.[14] To ensure full compliance, it is best practice to collect all three rinses into a designated "Liquid, Halogenated Organic Waste" container. After rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for cleaned chemical containers.

  • Final Disposal Route: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste contractor.[17] The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration at a permitted facility equipped with acid-gas scrubbers. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [14][17]

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated, preferably within a certified chemical fume hood.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as hazardous waste with the chemical name and "spill debris."[18]

    • Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[19] Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

    • Ingestion: Do NOT induce vomiting.[17][20] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous, procedurally sound guidelines, you can ensure the safe management and disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Loba Chemie. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency (EPA). [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Georgia. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Incompatibility of Common Laboratory Chemicals. Grand Valley State University. [Link]

  • Federal Register, Volume 63 Issue 85. (1998, May 4). GovInfo. [Link]

  • Incompatibility of major chemicals. Labor Security System. [Link]

Sources

Navigating the Safe Handling of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The toxicological profile of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine has not been exhaustively characterized. However, by examining related compounds, we can anticipate its potential hazards. Structurally similar molecules, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its carboxylic acid derivatives, are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[2]

  • Acute Oral Toxicity: May be harmful if ingested.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapor may irritate the respiratory system.[2]

The following table outlines the recommended Personal Protective Equipment (PPE) based on these assumed risks.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or EN 166 (EU) standards. A face shield should be considered for splash-prone procedures.[5]To prevent eye contact from splashes or airborne particles, which could cause serious irritation.[1][3]
Hand Protection GlovesNitrile or neoprene gloves are recommended. Latex gloves are not suitable. Gloves should be inspected for integrity before each use.[1][5]To prevent skin contact, which is a likely route of exposure and can cause irritation.[2]
Body Protection Laboratory CoatA standard, properly fitting lab coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Dust RespiratorA NIOSH/MSHA-approved respirator should be used if handling the solid form outside of a fume hood or if engineering controls are insufficient to control airborne levels.[1]To prevent the inhalation of fine particles that may cause respiratory irritation.[2]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow is designed to guide the user through the key stages of handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_eyewash Locate and Test Eyewash/Shower prep_materials->prep_eyewash handle_weigh Weigh Compound in Fume Hood prep_eyewash->handle_weigh handle_dissolve Dissolve or Mix in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
  • Preparation :

    • Don Personal Protective Equipment (PPE) : Before entering the laboratory space where the compound will be handled, put on a lab coat, safety goggles, and nitrile gloves.

    • Work in a Ventilated Area : All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][7]

  • Handling :

    • Weighing : When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.

    • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid Contact : Take care to prevent the compound from coming into contact with skin, eyes, and clothing.[6]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, and seek prompt medical attention.[1][7]

    • Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management and Decontamination

In the event of a spill, it is crucial to act quickly and safely to contain and clean the affected area.

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] The area can then be decontaminated with an appropriate solvent.

  • Large Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal_pathway Disposal Pathway collect_solid Solid Waste in Labeled Container storage_area Designated Satellite Accumulation Area collect_solid->storage_area collect_liquid Liquid Waste in Labeled Container collect_liquid->storage_area ehs_pickup Arrange Pickup with EHS storage_area->ehs_pickup incineration Licensed Chemical Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol :

  • Waste Segregation : Collect all waste containing this compound, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the full chemical name and an indication of the associated hazards.

  • Professional Disposal : The recommended method for disposal is through a licensed chemical waste disposal service.[8] One common practice for similar compounds is to dissolve or mix the material with a combustible solvent, which is then burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • EHS Consultation : Always consult with your institution's EHS office for specific guidance on waste disposal procedures, as regulations can vary.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact.

References

  • TCI AMERICA. Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Smolecule. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link].

  • Echemi. 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Available at: [Link].

  • Jubilant Ingrevia.
  • Organic Syntheses Procedure. 2-bromopyridine. Available at: [Link].

  • Fisher Scientific. Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde.
  • Chempanda.
  • Washington State University.
  • SKAN AG. Personal Protective Equipment (PPE)
  • Echemi.
  • ChemicalBook.
  • National Institutes of Health (NIH). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link].

  • BenchChem. Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • BenchChem. Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Ascendex Scientific, LLC. 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.